2-Methyldecane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyldecane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJWYWYZMPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058677 | |
| Record name | 2-Methyldecane | |
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Molecular Weight |
156.31 g/mol | |
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Physical Description |
Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid | |
| Record name | 2-Methyldecane | |
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Boiling Point |
189.30 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyldecane | |
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CAS No. |
6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5 | |
| Record name | 2-Methyldecane | |
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| Record name | 2-Methyldecane | |
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| Record name | Decane, 2-methyl- | |
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| Record name | Nonane, dimethyl- | |
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| Record name | 2-METHYLDECANE | |
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| Record name | Alkanes, C9-12-iso- | |
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| Record name | 2-Methyldecane | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |
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Melting Point |
-48.9 °C | |
| Record name | 2-Methyldecane | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Methyldecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyldecane, a branched-chain alkane with the chemical formula C11H24, is a compound of interest in various fields of chemical research and development.[1][2][3] Its specific physical properties, resulting from its molecular structure, dictate its behavior in different chemical and physical processes. Understanding these properties is crucial for its application in areas such as solvent chemistry, fuel formulation, and as a reference standard in analytical chemistry. This guide provides a detailed overview of the key physical characteristics of this compound, supported by experimental data and methodologies for their determination.
Molecular and Chemical Identity
A foundational understanding of this compound begins with its molecular identity.
These identifiers are essential for unambiguously referencing this compound in research and regulatory documentation.
Physicochemical Properties
The physical state and behavior of this compound under various conditions are summarized by its physicochemical properties. These properties are critical for predicting its processability, solubility, and environmental fate.
| Property | Value | Units | Source(s) |
| Boiling Point | 189.2 - 189.3 °C | °C | [1][2][4] |
| Melting Point | -48.9 °C | °C | [1][2] |
| Density | 0.7331 g/cm³ at 20°C | g/cm³ | [6] |
| Refractive Index | 1.4131 at 20°C | [6] | |
| Vapor Pressure | 0.49 - 0.818 mmHg at 25°C | mmHg | [1][4] |
| Dynamic Viscosity | 0.427596 cP at 25°C | cP | [2] |
| Solubility in Water | 0.2971 mg/L at 25°C (estimated) | mg/L | [4] |
| logP (Octanol/Water Partition Coefficient) | 5.9 - 6.156 (estimated) | [1][4] |
Expert Insights: The low melting point and relatively high boiling point of this compound are characteristic of a branched alkane of its molecular weight. The branching lowers the melting point compared to its linear isomer, n-undecane, due to less efficient crystal packing. Its low water solubility and high logP value indicate its highly nonpolar, lipophilic nature, making it a suitable solvent for other nonpolar substances.
Experimental Determination of Physical Properties
The accurate determination of physical properties is paramount for the reliable application of chemical compounds. The following sections outline the standard experimental workflows for measuring key properties of this compound.
Boiling Point Determination
The boiling point is a fundamental property that informs purification methods like distillation. The atmospheric boiling point is typically determined using a distillation apparatus.
Caption: Workflow for Boiling Point Determination.
Causality: The choice of a distillation method is based on its ability to establish a stable vapor-liquid equilibrium, which is essential for an accurate boiling point measurement. The thermometer placement is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid.
Density Measurement
Density is a crucial property for mass-to-volume conversions and for understanding intermolecular forces. A pycnometer or a digital density meter provides high-precision measurements.
Caption: Workflow for Refractive Index Measurement.
Expertise & Experience: Experienced chemists emphasize the importance of precise temperature control during refractive index measurements, as this property is highly temperature-dependent. The use of a circulating water bath connected to the refractometer is standard practice for achieving high accuracy.
Spectroscopic Data
Spectroscopic data provides insight into the molecular structure of this compound.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about the different carbon environments within the molecule. [1]* Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for its identification. [7]
Safety and Handling
This compound is classified as a flammable liquid and vapor. [8][9]It may be fatal if swallowed and enters the airways due to aspiration hazard. [9] Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, and eye/face protection. [10]* Store in a cool, well-ventilated place. [8] In case of inhalation, move the person to fresh air. [8]If ingested, do not induce vomiting and seek immediate medical attention. [8]For skin or eye contact, rinse thoroughly with water. [8]Always consult the Safety Data Sheet (SDS) before handling. [8][11]
Conclusion
The physical properties of this compound are well-characterized, making it a useful compound for various applications where a branched, nonpolar alkane is required. This guide has provided a comprehensive overview of its key physical characteristics, the experimental methodologies for their determination, and essential safety information. For researchers and professionals, a thorough understanding of these properties is fundamental to its effective and safe utilization.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23415, this compound.
- The Good Scents Company (n.d.). 2-methyl decane.
- Chemcasts (n.d.). Thermophysical Properties of this compound.
- Human Metabolome Database (2022). Showing metabocard for this compound (HMDB0039000).
- Angene Chemical (2021). Safety Data Sheet: this compound.
- Chemsrc (2023). This compound.
- SpectraBase (n.d.). This compound.
- Cheméo (n.d.). Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0).
- National Institute of Standards and Technology (n.d.). Decane, 2-methyl-. In NIST Chemistry WebBook.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15268, 2-Methyltetradecane.
- NMPPDB (n.d.). This compound (Decane, 2-methyl-).
- National Institute of Standards and Technology (n.d.). Decane, 2-methyl-. In NIST Chemistry WebBook.
- ResearchGate (n.d.). Viscosity of this compound.
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An In-depth Technical Guide to 2-Methyldecane: Structure, Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 2-methyldecane (C₁₁H₂₄), a branched-chain alkane. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core characteristics, from its fundamental chemical structure to its practical applications and analytical validation. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide actionable insights for laboratory and industrial applications.
Introduction to this compound
This compound is a saturated aliphatic hydrocarbon, an isomer of undecane, characterized by a ten-carbon chain with a methyl group at the second position.[] This branched structure imparts specific physical and chemical properties that distinguish it from its linear counterpart, n-decane, influencing its utility in various fields. It is a colorless liquid with a faint hydrocarbon odor, and it is non-polar and immiscible with water but highly soluble in organic solvents.[][2]
Primarily, this compound finds application as a non-polar solvent in chemical processing, coatings, and surface cleaning due to its ability to dissolve hydrophobic compounds.[] It is also a significant component in fuel and energy research, where its combustion characteristics are studied to model diesel and jet fuel behavior.[] Furthermore, its well-defined structure makes it a valuable reference standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS).[] In more complex chemical processes, it serves as a crucial chemical intermediate for the synthesis of tailored hydrocarbon derivatives used in advanced lubricants and specialty fuels.[3]
Chemical Structure and Identification
The molecular identity of this compound is unequivocally defined by its structural formula and various chemical identifiers.
Caption: Chemical structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 6975-98-0 | [4] |
| Molecular Formula | C₁₁H₂₄ | [4] |
| Molecular Weight | 156.31 g/mol | [2] |
| SMILES | CCCCCCCCC(C)C | [2] |
| InChI | InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | [4] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, application, and process design.
| Property | Value | Unit | Source |
| Appearance | Colorless liquid | - | [][2] |
| Odor | Faint hydrocarbon, pungent acrid | - | [][2][5] |
| Boiling Point | 189.3 °C (at 760 mm Hg) | °C | [2] |
| Melting Point | -48.9 | °C | [2] |
| Density | 0.752 (at 25 °C) | g/mL | [6] |
| Vapor Pressure | 0.49 | mmHg | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | - | [] |
| Flash Point | 50.1 | °C | [7] |
Synthesis Protocol: Grignard Coupling
A reliable method for the synthesis of this compound is the cross-coupling reaction of a Grignard reagent with an alkyl halide, catalyzed by a nickel or copper complex. This approach is a robust and well-established method for forming carbon-carbon bonds.
Reaction Principle: The core of this synthesis is the reaction between a Grignard reagent, in this case, octylmagnesium bromide, and an isopropyl halide (e.g., 2-bromopropane), facilitated by a catalyst. The catalyst, often a Ni(II) or Cu(I) salt, enables the efficient coupling of the alkyl groups.
Caption: Workflow for the synthesis of this compound via Grignard coupling.
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent (Octylmagnesium bromide):
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 1-bromooctane in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add a small portion of the 1-bromooctane solution to the magnesium turnings. The reaction should start, as indicated by heat evolution and the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Cross-Coupling Reaction:
-
Cool the freshly prepared octylmagnesium bromide solution in an ice bath.
-
In a separate flask, prepare a solution of the catalyst, for example, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) or a lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF.
-
Add the catalyst solution to the Grignard reagent.
-
Add 2-bromopropane dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Extraction:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Causality of Experimental Choices: The use of an inert atmosphere is crucial as Grignard reagents are highly reactive towards oxygen and moisture. Anhydrous solvents are mandatory for the same reason. The catalytic approach is chosen for its high efficiency and selectivity in forming the C-C bond between a primary and a secondary alkyl group. The workup with ammonium chloride provides a mild acidic quench to destroy any unreacted Grignard reagent without causing unwanted side reactions.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.
Caption: Analytical workflow for the characterization of this compound.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. Expect complex multiplets for the methylene (-CH₂-) protons of the decane chain, a multiplet for the methine (-CH-) proton at the C2 position, and distinct signals for the two methyl (-CH₃) groups.
-
¹³C NMR: The carbon NMR will display unique signals for each carbon atom in the molecule, confirming the carbon skeleton.[2]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 156).[8] The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks corresponding to the loss of alkyl fragments.[2][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-H stretching vibrations in the 2850-2975 cm⁻¹ region and C-H bending vibrations around 1375-1470 cm⁻¹.[9][10] The absence of significant absorptions in other regions confirms the alkane nature of the compound.
Safety and Handling
This compound is a flammable liquid and vapor.[11] It may cause irritation and has anesthetic effects such as drowsiness, dizziness, and headache.[2][5] It may be fatal if swallowed and enters the airways.[11]
-
Handling: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection.[12][13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12]
-
Storage: Store in a cool, well-ventilated place away from sources of ignition.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[13]
Conclusion
This guide has provided a detailed technical overview of this compound, encompassing its chemical structure, physicochemical properties, a detailed synthesis protocol, and methods for its analytical characterization. The information presented is grounded in established scientific principles and data from reputable sources, offering a solid foundation for researchers and professionals working with this versatile branched-chain alkane.
References
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- Decane, 2-methyl- (Phase change data). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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- The Role of this compound as a Chemical Intermedi
- This compound.
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- Safety D
- 2-Methyldecanal. PubChem.
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Section 1: Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 2-Methyldecane (CAS 6975-98-0)
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a branched-chain alkane with increasing relevance in specialized chemical synthesis, analytical chemistry, and materials science. Moving beyond basic data, this document elucidates the causal relationships behind its synthesis and analytical characterization, offering field-proven insights for its practical application and handling.
This compound is a saturated, acyclic hydrocarbon belonging to the branched alkane class.[1] Its structure consists of a ten-carbon (decane) chain with a methyl group substituted at the second carbon position.[2] This branching imparts distinct physical properties compared to its linear isomer, n-undecane, influencing its utility in various applications. It is a colorless liquid at room temperature with a characteristic pungent odor, is insoluble in water due to its nonpolar nature, but soluble in organic solvents.[2][3]
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 6975-98-0 | [4][5] |
| IUPAC Name | This compound | [4][6] |
| Molecular Formula | C₁₁H₂₄ | [2][4] |
| Molecular Weight | 156.31 g/mol | [6][7] |
| InChI Key | CNPVJWYWYZMPDS-UHFFFAOYSA-N | [4][7] |
| Canonical SMILES | CCCCCCCCC(C)C | [4][6] |
| Synonyms | Isoundecane, Decane, 2-methyl- | [2][7] |
Physicochemical Data
The physical properties of this compound are critical for its application as a solvent, a component in fuel blends, or a chemical intermediate.[2][8] The data below has been compiled from various authoritative sources.
| Property | Value | Units | Source |
| Boiling Point | 189.2 | °C | [4][6] |
| Melting Point | -48.9 | °C | [4][6] |
| Density | 0.7331 (at 20°C) | g/cm³ | [9] |
| Refractive Index | 1.4131 (at 20°C) | - | [9] |
| Vapor Pressure | 0.49 | mmHg | [6] |
| Flash Point | -273.15 (Calculated) | °C | [4] |
| Autoignition Temp. | -273.15 (Calculated) | °C | [4] |
| Dynamic Viscosity | 0.4276 | cP (at 25°C) | [4] |
Section 2: Synthesis and Manufacturing Pathways
While this compound is a component of some petroleum products, targeted laboratory synthesis is essential for producing high-purity material required for use as an analytical standard or a precursor in pharmaceutical and specialty chemical development.[2][8] The choice of synthetic route is dictated by the desired purity, scale, and available starting materials.
Laboratory-Scale Synthesis: Grignard Reagent Approach
The Grignard reaction is a robust and well-established method for forming carbon-carbon bonds, making it highly suitable for the controlled synthesis of branched alkanes like this compound.[10][11] This approach offers high specificity and yield when executed correctly. The synthetic strategy involves the coupling of an alkyl halide with a Grignard reagent, typically catalyzed by a transition metal.
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), combine magnesium turnings with anhydrous diethyl ether. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of isopropylmagnesium bromide.
-
Coupling Reaction: In a separate flask, dissolve 1-bromooctane in anhydrous diethyl ether. Cool this solution in an ice bath.
-
Catalysis: Add a catalytic amount of a suitable coupling agent, such as a copper or nickel complex, to the 1-bromooctane solution.
-
Addition: Slowly add the prepared isopropylmagnesium bromide Grignard reagent to the cooled 1-bromooctane solution. The causality here is critical: slow addition maintains temperature control, preventing side reactions like elimination or homo-coupling.
-
Reaction and Quenching: Allow the mixture to warm to room temperature and stir for several hours. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent via rotary evaporation. Purify the resulting crude product by fractional distillation to isolate this compound.
Biosynthesis Pathways
In biological systems, branched-chain alkanes are synthesized via pathways analogous to fatty acid synthesis (FAS).[12] The Type II FAS system utilizes specific initiator and extender molecules to introduce methyl branches. For this compound, the synthesis would likely be initiated by a branched-chain acyl-CoA (like isovaleryl-CoA, derived from leucine catabolism) followed by chain elongation. This biological route is of interest to researchers in metabolic engineering and biofuel development.
Section 3: Analytical Characterization and Quality Control
For research and development, verifying the identity and purity of this compound is paramount. A multi-technique approach ensures a comprehensive characterization, confirming the correct isomeric structure and quantifying any impurities.
Chromatographic Methods
Gas chromatography is the primary technique for analyzing volatile compounds like this compound.
GC-MS provides definitive identification through a combination of retention time and mass spectrum. The retention time is characteristic under specific column and temperature conditions, while the mass spectrum provides a molecular fingerprint based on fragmentation patterns.
-
Sample Preparation: Dilute the this compound sample in a high-purity volatile solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 100 ppm).
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms) coupled to a mass spectrometer. The choice of a non-polar column is causal; it separates compounds primarily by boiling point, which is ideal for hydrocarbons.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the this compound peak by its retention time. Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST). The expected mass spectrum will show characteristic fragments for branched alkanes. Purity is assessed by integrating the peak area of this compound relative to the total ion chromatogram area.
Spectroscopic Methods
¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the position of the methyl branch.
-
¹H NMR: Will show characteristic signals for the methyl groups (a doublet for the C1 methyl and a triplet for the C10 methyl), a multiplet for the methine proton at the C2 position, and overlapping multiplets for the methylene protons of the long alkyl chain.
-
¹³C NMR: Will provide distinct signals for each unique carbon atom, confirming the 11-carbon structure and the specific branching pattern.
IR spectroscopy is used to confirm the presence of C-H bonds and the absence of functional groups (like C=O or O-H), verifying that the sample is a pure alkane. The spectrum will be dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Diagram: Integrated Analytical Workflow
Section 4: Applications in Research and Development
The unique properties of this compound make it valuable in several scientific and industrial domains.
-
Chemical Intermediate: Its branched structure provides a specific reactivity profile, making it a crucial building block in the synthesis of more complex molecules, including specialty lubricants, agrochemicals, and pharmaceutical precursors.[8]
-
Analytical Standard: High-purity this compound is used as a reference standard in analytical chemistry, particularly for the calibration of gas chromatography and mass spectrometry instruments to identify and quantify hydrocarbons in complex mixtures like petroleum products or environmental samples.[13]
-
Solvent: It can be used as a nonpolar, inert solvent in specific organic reactions.[2][6]
-
Natural Product & Metabolomics Research: this compound has been identified as a volatile organic compound (VOC) in various natural sources, including chickpea seeds and certain types of rice.[14][15] This makes it a molecule of interest as a potential biomarker for food consumption or in studies of plant metabolomes.[1]
Section 5: Safety, Handling, and Toxicology
Proper handling of this compound is essential to ensure laboratory safety. It is a flammable liquid and presents an aspiration hazard.[7]
GHS Hazard Classification
| Hazard Class | Code | Statement | Source |
| Flammable Liquids | H226 | Flammable liquid and vapor | [6][7] |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways | [6][7] |
| Aquatic Hazard (Long-term) | H413 | May cause long lasting harmful effects to aquatic life | [7] |
Handling and Storage
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[16] Take precautionary measures against static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16]
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting due to the high aspiration risk. Immediately call a poison center or doctor.
Toxicological Profile
The primary toxicological concerns are acute effects from inhalation, which can cause anesthetic effects like dizziness and drowsiness, and the severe risk of chemical pneumonitis if aspirated into the lungs.[3][6] Long-term toxicological properties have not been extensively investigated.[16]
References
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The Enigmatic Molecule: A Technical Guide to the Potential Biological Roles of 2-Methyldecane in Insects
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate tapestry of insect chemical ecology, cuticular hydrocarbons (CHCs) represent a critical interface between the organism and its environment. These molecules, primarily composed of a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes, are fundamental to survival and communication.[1][2] This technical guide delves into the potential biological significance of a specific methyl-branched alkane, 2-Methyldecane. While direct experimental evidence for the role of this compound in insects is notably scarce in current scientific literature, its structural similarity to other well-characterized methyl-branched alkanes provides a robust framework for hypothesizing its functions and outlining a clear path for future research.[3] This document will synthesize our understanding of methyl-branched alkanes, presenting their established dual roles in desiccation resistance and chemical signaling.[1][4] We will provide detailed, field-proven experimental protocols for the elucidation of this compound’s biological activity, from its extraction and analysis to the intricate methodologies of electrophysiology and behavioral assays. This guide is intended to be a foundational resource, equipping researchers with the necessary theoretical background and practical methodologies to investigate the potential roles of this compound and other novel semiochemicals.
Introduction: The Significance of Methyl-Branched Alkanes in Insect Biology
Insects, as the most diverse group of animals, have evolved a sophisticated chemical language to navigate their world.[5] This communication is largely mediated by semiochemicals, which are information-carrying molecules.[6] Cuticular hydrocarbons (CHCs), which form a waxy layer on the insect's exoskeleton, are a major class of these compounds.[7] Historically viewed primarily as a barrier to prevent water loss, it is now unequivocally established that CHCs, particularly methyl-branched alkanes, are pivotal in chemical communication.[1][8]
The addition of a methyl group to a linear alkane chain, as seen in this compound, dramatically increases the potential for structural diversity and stereoisomerism. This complexity is the foundation of their utility as specific chemical signals.[9] While linear alkanes are thought to mainly contribute to the overall waterproofing properties of the cuticle, methyl-branched alkanes often serve as the key components of pheromones that mediate a wide array of behaviors including mating, aggregation, and nestmate recognition.[10][11]
The Dual Functions of Methyl-Branched Alkanes: A Framework for this compound
Based on extensive research on analogous compounds, the biological roles of this compound in insects can be postulated to fall into two primary categories: physiological regulation (desiccation resistance) and chemical communication.
Desiccation Resistance: A Structural Role
The epicuticle of an insect is coated in a lipid layer that is the primary defense against water loss.[4] The composition of this layer, rich in CHCs, is critical for survival in terrestrial environments. Methyl-branching in alkanes disrupts the orderly packing of the hydrocarbon chains, which lowers the melting point of the wax layer compared to their straight-chain counterparts.[4] This is crucial for maintaining the flexibility of the cuticle and preventing it from becoming brittle and cracking during movement.[7] Therefore, it is highly probable that this compound, as a component of an insect's CHC profile, contributes to the overall physical properties of the cuticular wax, thereby playing a role in the insect's water balance.
Chemical Communication: A Signaling Role
The structural complexity of methyl-branched alkanes makes them ideal candidates for carrying specific information.[10] Depending on the context and the species involved, this compound could function as a pheromone, allomone, or kairomone.
-
Pheromones (Intraspecific Communication): These signals are exchanged between members of the same species.[5] Methyl-branched alkanes are well-documented as sex pheromones, trail pheromones, and recognition cues in social insects.[12][13][14][15] For instance, in many ant species, specific dimethyl alkanes on the cuticle encode information about colony membership, allowing for the recognition of nestmates and the rejection of intruders.[11] It is plausible that this compound could act as a component of a pheromone blend, contributing to signals related to mating, aggregation, or social organization.
-
Allelochemicals (Interspecific Communication): These are chemical signals that act between different species.[5]
Methodologies for Elucidating the Biological Role of this compound
To move from postulation to empirical evidence, a systematic experimental approach is required. The following protocols provide a roadmap for investigating the function of this compound in a target insect species.
Chemical Analysis: Extraction and Identification of Cuticular Hydrocarbons
The first step is to determine if this compound is naturally present on the cuticle of the insect of interest.
Protocol 1: CHC Extraction and Analysis
-
Sample Collection: Collect insects of known species, sex, and developmental stage.
-
Extraction: Submerge individual or pooled insects in a non-polar solvent such as hexane for 5-10 minutes. This will dissolve the cuticular lipids without extracting internal lipids.
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the CHC extract.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the extract into a GC-MS system. The gas chromatograph will separate the individual components of the CHC mixture.
-
The mass spectrometer will fragment the molecules, producing a characteristic mass spectrum for each compound.
-
Identify this compound by comparing its retention time and mass spectrum to that of a synthetic standard.
-
-
Quantification: By comparing the peak area of this compound to that of an internal standard of known concentration, its abundance on the cuticle can be determined.
Electrophysiology: Assessing Olfactory Perception
To determine if insects can detect this compound as a volatile or contact chemical cue, electroantennography (EAG) is a powerful tool. EAG measures the summated electrical response of the antennal olfactory receptor neurons to a chemical stimulus.
Protocol 2: Electroantennography (EAG)
-
Antenna Preparation: Excise an antenna from a live, immobilized insect and mount it between two electrodes using conductive gel.
-
Stimulus Delivery: A purified air stream is continuously passed over the antenna. Puffs of air containing a known concentration of synthetic this compound are introduced into this airstream. A solvent blank is used as a control.
-
Signal Recording and Amplification: The voltage change across the antenna in response to the stimulus is amplified and recorded.
-
Data Analysis: The amplitude of the depolarization (in millivolts) is measured. A significantly greater response to this compound compared to the solvent control indicates that the insect's antenna possesses receptors that can detect this compound.
Table 1: Hypothetical Comparative Electroantennography (EAG) Responses to this compound
| Insect Species | Sex | This compound Concentration (µg/µL) | Mean EAG Response (mV) ± SE (n=10) |
| Species A (Moth) | Male | 1 | 0.8 ± 0.1 |
| Species A (Moth) | Female | 1 | 0.2 ± 0.05 |
| Species B (Ant) | Worker | 1 | 0.5 ± 0.08 |
| Control (Hexane) | - | - | 0.1 ± 0.02 |
Behavioral Assays: Determining the Biological Function
A positive EAG response indicates detection, but a behavioral assay is necessary to determine the compound's function (e.g., attractant, repellent, aphrodisiac).
Protocol 3: Y-Tube Olfactometer Bioassay
This assay is used to test for attraction or repulsion to a volatile chemical.
-
Apparatus: A Y-shaped glass tube with a constant flow of purified, humidified air through each arm.
-
Stimulus Application: A filter paper treated with a solution of this compound is placed in one arm, and a filter paper with solvent only is placed in the other arm (control).
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect's choice of arm is recorded. The position of the treatment and control arms should be randomized between trials to avoid positional bias.
-
Data Analysis: A chi-square test can be used to determine if there is a statistically significant preference for the arm containing this compound.
Table 2: Hypothetical Y-Tube Olfactometer Bioassay Results for this compound
| Insect Species | Number of Insects Tested | % Choosing this compound | % Choosing Control | % No Choice | p-value |
| Species A (Moth) - Males | 50 | 70 | 20 | 10 | < 0.01 |
| Species C (Beetle) | 50 | 25 | 65 | 10 | < 0.05 |
Visualizing Workflows and Pathways
To conceptualize the process of investigating this compound and its potential roles, the following diagrams illustrate a generalized workflow and a hypothetical signaling pathway.
Caption: Generalized workflow for the investigation of this compound's biological role.
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A Technical Guide to 2-Methyldecane as an Insect Pheromone Component
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 2-methyldecane, a branched-chain alkane that functions as a critical component in the chemical communication systems of various insect species. We will explore its physicochemical properties, biological roles, biosynthesis, and the methodologies required for its study and synthesis, offering a comprehensive resource for professionals in chemical ecology and related fields.
Section 1: The Chemical Language of Insects: An Introduction
Insects inhabit a world rich with chemical signals. Pheromones, chemical compounds released by an organism, act as external hormones to influence the behavior of other individuals of the same species.[1] This sophisticated form of communication governs critical life processes, including mating, aggregation, alarm signaling, and social organization.[2][3][4]
Among the vast diversity of chemical structures employed as pheromones, cuticular hydrocarbons (CHCs) are of paramount importance.[5] These lipids, primarily composed of straight-chain and methyl-branched alkanes, form the outer layer of the insect cuticle, where their primary role is to prevent desiccation.[5][6] However, these compounds have evolved secondary roles as potent chemical signals, mediating both inter- and intraspecific interactions.[5][6] this compound is one such methyl-branched hydrocarbon, a seemingly simple molecule that plays a nuanced and vital role in the chemical ecology of numerous insect species.
Section 2: Physicochemical Properties of this compound
Understanding the physical and chemical characteristics of this compound is fundamental to appreciating its function as a semiochemical. Its structure and properties dictate its volatility, stability, and interaction with olfactory receptors.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| Synonyms | Isoundecane | [8][9] |
| CAS Number | 6975-98-0 | [7][8] |
| Molecular Formula | C11H24 | [7][9] |
| Molecular Weight | 156.31 g/mol | [7] |
| Appearance | Colourless Oil | [8] |
| Boiling Point | 189.19°C | [7] |
| Melting Point | -48.84°C | [7] |
| Density | 0.7331 g/cm³ | [7] |
| Solubility | Sparingly soluble in Chloroform, Slightly in Methanol | [7] |
Rationale for Importance: The low polarity and moderate volatility, inferred from its boiling point and hydrocarbon structure, are critical for its function. These properties allow it to be released from the insect's cuticle and travel through the air to be detected by conspecifics, while still being persistent enough to function as a short-range or contact cue.
Section 3: Biological Role and Occurrence in Insects
This compound rarely acts in isolation. It is typically a component of a complex pheromone blend, where the presence and ratio of multiple compounds create a species-specific signal. Its function can vary significantly between different insect orders and even closely related species.
-
Social Insects (Hymenoptera): In many ant species, CHCs, including methyl-branched alkanes like this compound, are fundamental for nestmate recognition.[10] These chemical profiles act as a "colony odor," allowing individuals to distinguish between members of their own colony and foreign intruders.
-
Moths and Butterflies (Lepidoptera): While many lepidopteran sex pheromones are fatty acid derivatives, hydrocarbons can play a crucial role as components of the pheromone blend, often influencing close-range courtship behaviors.[11][12]
-
Beetles (Coleoptera): Certain species of beetles utilize branched alkanes in their aggregation pheromones, which signal others to a food source or suitable mating site. For instance, the Western Corn Rootworm (Diabrotica v. virgifera) uses a structurally related compound, 8-methyldecan-2-yl propanoate, as its primary sex pheromone.[13] Interestingly, the acetate ester of a similar structure, 8-methyldecan-2-yl acetate, acts as a potent inhibitor, demonstrating the high specificity of the insect's olfactory system.[13]
The chirality (the specific 3D arrangement of the atoms) of methyl-branched hydrocarbons can be critical for their biological activity.[6] The specific stereoisomer produced by an insect is often the only one that elicits a strong behavioral response, highlighting the exquisite sensitivity of their chemosensory systems.[6]
Section 4: Biosynthesis of this compound
The production of methyl-branched hydrocarbons in insects is a specialized metabolic process occurring primarily in specialized cells called oenocytes.[1][5] The pathway is an extension of fatty acid metabolism.
The core process involves several key stages:
-
Chain Initiation: The biosynthesis begins with a primer, typically propionyl-CoA (derived from amino acids like valine or isoleucine), which provides the methyl branch at an even-numbered carbon position.
-
Elongation: The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.[6]
-
Reductive Decarbonylation: The resulting long-chain fatty acid is then converted to its corresponding hydrocarbon. This crucial final step is catalyzed by a P450 enzyme system, which involves reduction of the fatty acyl-CoA to an aldehyde, followed by an oxidative decarbonylation to yield the final hydrocarbon, one carbon shorter than its fatty acid precursor.[1][5]
This process ensures the precise placement of the methyl group and the specific chain length required for the molecule's pheromonal activity.
Section 5: Methodologies for Study and Synthesis
Protocol 5.1: Extraction and Analysis of Cuticular Hydrocarbons
Rationale: To identify and quantify this compound from an insect source, a non-destructive solvent extraction followed by high-resolution gas chromatography-mass spectrometry (GC-MS) is the gold standard.[14][15] Hexane is an ideal solvent as it is non-polar, effectively dissolving the surface lipids without damaging the insect or extracting internal polar metabolites.[10][14]
Step-by-Step Methodology:
-
Sample Preparation: Immobilize insects by chilling them at -20°C for 5-10 minutes.
-
Extraction: Place a single insect (or a small group, depending on size) into a 2 mL glass vial. Add 200 µL of n-hexane.
-
Incubation: Gently agitate the vial for 5 minutes to ensure the entire cuticle is washed.
-
Isolation: Carefully remove the insect from the vial. The remaining hexane solution now contains the CHC extract.
-
Concentration: If necessary, concentrate the sample by evaporating the solvent under a gentle stream of nitrogen gas. Re-dissolve in a smaller, precise volume (e.g., 50 µL) of hexane.
-
GC-MS Analysis:
-
Inject 1 µL of the extract into a GC-MS system.
-
Column: Use a non-polar capillary column (e.g., DB-5 or HP-5) suitable for hydrocarbon separation.[14][15]
-
Oven Program: Start at a low temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 320°C) at a rate of 5-10°C/min to separate compounds by boiling point.[15]
-
Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic synthetic standard. The mass spectrum will show a characteristic fragmentation pattern for a methyl-branched alkane.
-
Protocol 5.2: Chemical Synthesis of this compound
Rationale: An authentic standard is required for unequivocal identification and for conducting bioassays. A common and reliable method for synthesizing branched alkanes is through a Grignard reaction, which forms a new carbon-carbon bond.[7][8]
Step-by-Step Methodology:
-
Grignard Reagent Formation: React 2-bromopropane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to form isopropylmagnesium bromide.
-
Coupling Reaction: Slowly add 1-bromooctane to the prepared Grignard reagent. This will result in a nucleophilic substitution reaction, forming the carbon skeleton of this compound.
-
Workup: Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) to neutralize any remaining Grignard reagent and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the organic layer containing the product with a solvent like diethyl ether or hexane.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter. Remove the solvent using a rotary evaporator. The crude product can be further purified by fractional distillation or column chromatography to yield pure this compound.
-
Verification: Confirm the identity and purity of the synthesized product using GC-MS and NMR spectroscopy.
Section 6: Validating Biological Activity
Identifying a compound on an insect's cuticle is not sufficient to classify it as a pheromone. Its biological activity must be demonstrated through rigorous behavioral and physiological assays.
Protocol 6.1: Electroantennography (EAG)
Rationale: EAG is a technique used to measure the electrical output from an entire insect antenna in response to an odor.[16][17] It is a powerful screening tool to determine if an insect can detect a specific compound.[18] A positive EAG response indicates that olfactory receptor neurons on the antenna are sensitive to this compound.
Step-by-Step Methodology:
-
Preparation: Excise an antenna from a chilled insect and mount it between two electrodes using conductive gel.[17] One electrode (recording) is placed at the tip, and the other (reference) at the base.[18]
-
Stimulus Delivery: A purified, humidified air stream is continuously passed over the antenna. A "puff" of air carrying a known concentration of synthetic this compound is injected into this stream for a short duration (e.g., 0.5 seconds).[19]
-
Recording: The electrodes are connected to a high-impedance amplifier.[19] The depolarization of multiple olfactory neurons generates a voltage change, which is recorded as a negative deflection (the EAG response).[17]
-
Controls: A solvent-only puff (control) and a known active compound (positive control) should be used to ensure the preparation is viable and to provide a basis for comparison.
Protocol 6.2: Y-Tube Olfactometer Bioassay
Rationale: While EAG confirms detection, a behavioral assay is needed to determine if the compound elicits a behavioral response (attraction or repulsion). The Y-tube olfactometer provides a simple choice test for a walking or flying insect.[20][21]
Step-by-Step Methodology:
-
Setup: A Y-shaped glass or plastic tube is used.[20] Two separate air streams, filtered and humidified, are passed into the two arms of the Y-tube and exit through the base.[21][22]
-
Odor Introduction: Synthetic this compound (dissolved in a solvent and applied to filter paper) is placed in the airflow of one arm (the "treatment" arm). A filter paper with only the solvent is placed in the other arm (the "control" arm).[21]
-
Insect Introduction: A single insect is released at the base of the Y-tube.[20][22]
-
Observation: The insect walks or flies upwind and chooses to enter either the treatment or control arm. A "choice" is recorded when the insect moves a set distance past the Y-junction.
-
Data Analysis: The experiment is replicated with many individuals. The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference or aversion to this compound.
Section 7: Applications and Future Directions
The study of this compound and other insect hydrocarbons has significant practical implications. Pheromones are powerful tools for environmentally friendly pest management.[23] They can be deployed in traps for monitoring pest populations or used in higher concentrations for "mating disruption," where the excess pheromone in the air makes it impossible for males to locate females, thereby crashing the population.[23]
Future research should focus on:
-
Stereochemistry: Determining the absolute configuration of naturally produced this compound and testing the activity of individual enantiomers.
-
Synergism: Investigating how this compound interacts with other components of the pheromone blend to produce the full behavioral response.
-
Molecular Biology: Using techniques like RNA interference (RNAi) to knock down genes in the biosynthetic pathway (e.g., specific P450s) to confirm their role in this compound production.[5]
By continuing to unravel the complexities of this chemical language, we can develop more sustainable and effective strategies for managing insect populations and better understand the evolutionary processes that shape these intricate communication systems.
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An In-Depth Technical Guide to the Natural Sources of 2-Methyldecane
Abstract
This technical guide provides a comprehensive overview of the natural occurrences of 2-methyldecane, a branched-chain alkane of interest to researchers in chemical ecology, food science, and drug development. The guide details the known plant, insect, and microbial sources of this volatile organic compound. It offers in-depth, field-proven protocols for the extraction, isolation, and characterization of this compound from natural matrices, including headspace solid-phase microextraction (HS-SPME), hydrodistillation, and solvent extraction, coupled with gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, this guide elucidates the biosynthetic pathways leading to the formation of methyl-branched alkanes in both plants and insects. The content is structured to provide both foundational knowledge and practical application for scientists and professionals in relevant fields.
Introduction
This compound (C₁₁H₂₄) is a saturated branched-chain alkane that has been identified as a volatile or semi-volatile component in a variety of natural sources.[1] As a member of the broader class of methyl-branched hydrocarbons, it plays a role in the chemical communication of insects and contributes to the aroma profiles of various plants.[2][3] The study of such compounds is crucial for understanding ecological interactions, developing novel pest management strategies, and identifying potential biomarkers or flavor components in food science. This guide aims to consolidate the current knowledge on the natural sources of this compound and provide detailed methodologies for its study.
Part 1: Natural Sources of this compound
This compound has been identified in a diverse range of organisms, from plants to insects, and potentially in microorganisms. The concentration and presence of this compound can be highly variable depending on the species, environmental conditions, and developmental stage of the organism.
Plant Kingdom
Several plant species have been reported to produce this compound as a component of their essential oils or volatile emissions. These compounds often contribute to the plant's characteristic aroma and may play a role in defense against herbivores or in attracting pollinators.
-
Herbs and Spices: this compound has been reported in several aromatic herbs, including:
-
Angelica gigas (Korean Angelica): This plant is a known source of various volatile compounds, and this compound has been listed among them.[4]
-
Hypericum perforatum (St. John's Wort): The essential oil of this medicinal herb contains a complex mixture of volatiles, with some reports indicating the presence of this compound.[4][5] Notably, the volatile chemistry of Hypericum species can be highly variable.[6]
-
Artemisia capillaris (Capillary Wormwood): This species of wormwood is another documented source of this compound.[4]
-
-
Legumes and Grains:
-
Chickpea (Cicer arietinum): The headspace of chickpea seeds contains a wide array of volatile compounds, including this compound.[5][7]
-
Rice (Oryza sativa): In rice, this compound is a notable volatile compound that contributes to the starchy and cereal-like flavor profile of certain rice aroma types.[2]
-
-
Other Plants:
-
Pentaclethra macrophylla (African Oil Bean Tree): While not always a major component, this compound has been reported in the volatile profile of this plant.
-
Table 1: Documented Plant Sources of this compound
| Plant Species | Common Name | Family | Part(s) Containing this compound | Reference(s) |
| Angelica gigas | Korean Angelica | Apiaceae | Not specified | [4] |
| Hypericum perforatum | St. John's Wort | Hypericaceae | Aerial parts | [4][5] |
| Artemisia capillaris | Capillary Wormwood | Asteraceae | Aerial parts | [4] |
| Cicer arietinum | Chickpea | Fabaceae | Seed | [5][7] |
| Oryza sativa | Rice | Poaceae | Grain | [2] |
Note: Quantitative data on the concentration of this compound in these sources is limited and can be highly variable.
Insect Kingdom
Branched-chain alkanes are integral components of insect cuticular hydrocarbons (CHCs), which primarily serve to prevent desiccation.[8] Additionally, these compounds often function as semiochemicals, mediating intraspecific communication (pheromones) and interspecific interactions (kairomones).[3][9] While direct evidence for this compound as a specific pheromone is not as widespread as for other branched alkanes, its structural similarity to known insect semiochemicals suggests a potential role in chemical communication.[10] For instance, other methyl-branched alkanes like 5-methylheptadecane and 5,9-dimethylheptadecane are known sex pheromones in certain moth species.[10] The analysis of CHC profiles is a key aspect of chemical ecology, and this compound may be a component of the complex chemical signature of various insect species.
Microbial Kingdom
The production of volatile organic compounds (VOCs) is a common feature of many bacteria and fungi. These microbial VOCs (mVOCs) are involved in a wide range of ecological interactions. While the production of various alkanes by microorganisms has been documented, specific reports detailing this compound as a fungal or bacterial volatile are not abundant in current literature.[11][12][13] However, given the diversity of microbial metabolic pathways, it is plausible that certain species may produce this compound under specific growth conditions. Further research employing sensitive analytical techniques is needed to explore the microbial world as a potential source of this compound.
Part 2: Methodologies for Extraction and Analysis
The isolation and identification of this compound from natural sources require careful selection of extraction and analytical techniques due to its volatile nature. The choice of method depends on the matrix, the concentration of the target analyte, and the research objectives.
Extraction Protocols
This protocol is ideal for the non-destructive sampling of volatile compounds from live plants or for the analysis of headspace from plant materials like seeds and grains.
Objective: To extract volatile organic compounds, including this compound, from the headspace of a sample for GC-MS analysis.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known quantity of the sample (e.g., 2-5 g of ground rice or chickpea) into a 20 mL headspace vial. For live plant sampling, the plant part can be enclosed in a sampling bag.[14]
-
Equilibration: Seal the vial and place it in a heating block or water bath set to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.[2][15]
-
Extraction: Carefully insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample. Expose the fiber for a predetermined time (e.g., 30-60 minutes) to adsorb the volatile compounds.[2]
-
Desorption: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.
This traditional method is suitable for extracting essential oils from dried or fresh plant material.
Objective: To isolate the essential oil fraction containing this compound from plant matter.
Materials:
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Place a known amount of the plant material (e.g., 100 g of dried Artemisia leaves) into the round-bottom flask. Add a sufficient volume of distilled water to cover the material. Connect the flask to the Clevenger apparatus and condenser.
-
Distillation: Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile compounds. Continue the distillation for 3-4 hours.[16]
-
Collection: The essential oil will be collected in the graduated burette of the Clevenger apparatus as it condenses and separates from the water.
-
Drying: After distillation, carefully collect the essential oil from the burette and dry it over a small amount of anhydrous sodium sulfate to remove any residual water.
This protocol is designed for the extraction of CHCs, including this compound, from the surface of insects.
Objective: To extract cuticular hydrocarbons from insects for GC-MS analysis.
Materials:
-
Glass vials (2 mL) with PTFE-lined caps
-
Hexane or Pentane (high purity, analytical grade)
-
Forceps
-
Nitrogen gas stream or gentle vacuum evaporator
Procedure:
-
Sample Collection: Collect a known number of insects and euthanize them by freezing.
-
Extraction: Place the insects (e.g., 5-10 individuals) into a glass vial. Add a sufficient volume of hexane (e.g., 500 µL) to fully submerge the insects.[8]
-
Incubation: Gently agitate the vial for 10-15 minutes to allow the solvent to dissolve the cuticular lipids.
-
Isolation: Using clean forceps, carefully remove the insects from the vial.
-
Concentration: Concentrate the solvent extract under a gentle stream of nitrogen or using a vacuum evaporator to the desired final volume for GC-MS analysis.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds like this compound.
Objective: To separate, identify, and quantify this compound in an extracted sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Procedure:
-
Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet, which is typically heated to around 250°C.
-
Separation: The separation is achieved on the capillary column using a temperature program. A typical program might be:
-
Initial temperature: 40-50°C, hold for 2-3 minutes.
-
Ramp: Increase temperature at a rate of 3-5°C/minute to 250-280°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Detection (MS): As compounds elute from the column, they enter the mass spectrometer. In EI mode (typically at 70 eV), the molecules are fragmented into characteristic patterns.
-
Identification:
-
Mass Spectrum: The mass spectrum of this compound will show characteristic fragments of branched-chain alkanes, with preferential cleavage at the branch point.
-
Retention Index (RI): Compare the retention time of the unknown peak to the retention times of a series of n-alkanes run under the same conditions to calculate the Kovats Retention Index. This RI can be compared to literature values for confirmation.
-
Library Matching: Compare the obtained mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) for a similarity match.
-
Part 3: Biosynthesis of this compound
The biosynthesis of this compound, like other methyl-branched alkanes, originates from fatty acid metabolism. The pathways differ slightly between plants and insects but share common principles.
Biosynthesis in Plants
In plants, the biosynthesis of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, occurs in the endoplasmic reticulum.[17] The process starts with the elongation of C16 and C18 fatty acids produced in the plastids. For branched-chain alkanes, the pathway incorporates branched-chain amino acids or their α-keto acid derivatives as primers for fatty acid synthesis.
-
Primer Formation: Branched-chain amino acids like leucine can be deaminated and decarboxylated to form branched-chain acyl-CoA primers.
-
Fatty Acid Elongation: The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA to the primer, elongating the carbon chain.
-
Reduction and Decarbonylation: The resulting very-long-chain fatty acid is then reduced to an aldehyde, which is subsequently decarbonylated to form the final alkane with one less carbon atom.
Biosynthesis in Insects
In insects, the biosynthesis of methyl-branched cuticular hydrocarbons also involves a modified fatty acid synthase pathway, primarily occurring in specialized cells called oenocytes.
-
Primer Selection: The synthesis starts with a standard acetyl-CoA primer.
-
Elongation and Branching: During the elongation cycles, a methylmalonyl-CoA unit is incorporated instead of a malonyl-CoA unit at a specific step. This introduces a methyl branch onto the growing acyl chain.
-
Further Elongation: The fatty acid synthase continues to elongate the chain with standard malonyl-CoA units.
-
Final Conversion: The resulting methyl-branched fatty acid is then converted to the corresponding hydrocarbon through reduction and decarbonylation, similar to the plant pathway.
Conclusion
This compound is a naturally occurring branched-chain alkane found across different biological kingdoms, with its presence most notably documented in the plant kingdom, particularly in the volatile profiles of various herbs, legumes, and grains. While its role as a semiochemical in insects is inferred from the functions of similar compounds, and its existence in microorganisms remains an area for further exploration, the established methodologies for its extraction and analysis provide a solid foundation for future research. The biosynthetic pathways, rooted in fatty acid metabolism, offer insights into the biochemical origins of this and other branched alkanes. This guide serves as a technical resource to facilitate and inspire further investigation into the sources, functions, and applications of this compound.
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An In-depth Technical Guide to the Thermodynamic Properties of 2-Methyldecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyldecane (C₁₁H₂₄), a branched-chain alkane, serves as a crucial component in a multitude of industrial applications, ranging from advanced fuel formulations to specialized solvents and chemical intermediates.[1] A thorough understanding of its thermodynamic properties is paramount for the optimization of processes, the design of new technologies, and the prediction of its behavior in complex chemical systems. This guide provides a comprehensive overview of the key thermodynamic parameters of this compound, detailing the experimental methodologies for their determination and exploring the practical implications of these properties in various scientific and industrial contexts.
Core Thermodynamic Properties
The thermodynamic behavior of this compound is characterized by a set of fundamental properties that govern its energy content and phase behavior. These properties are essential for calculations in chemical engineering, process design, and theoretical modeling.
Phase Transition Properties
The temperatures and enthalpies associated with phase changes are critical for defining the physical state of this compound under different conditions.
-
Melting Point: The transition from a solid to a liquid state for this compound occurs at a triple-point temperature of 224.31 K (-48.84 °C).[2]
-
Boiling Point: Under standard atmospheric pressure, this compound boils at approximately 189.2 °C.[3]
-
Enthalpy of Fusion: The energy required to melt solid this compound at its triple point has been determined to be 25.087 kJ/mol.[2] This value is crucial for applications involving solidification and melting, such as in phase change materials.
-
Enthalpy of Vaporization: The enthalpy of vaporization, which is the energy needed to transform the liquid into a gas, is a key parameter for fuel and solvent applications. For this compound, this value is approximately 52.811 kJ/mol.[3]
Heat Capacity
Heat capacity, the amount of heat required to raise the temperature of a substance by a specific amount, is a fundamental thermodynamic property that reflects the ability of a molecule to store thermal energy. For this compound, the constant pressure heat capacity of the liquid phase has been experimentally determined. At 298.15 K, the liquid molar heat capacity is 341.21 J/mol·K.[4]
The heat capacity of a solvent plays a significant role in chemical reactions by influencing temperature control.[5] Solvents with high heat capacities can absorb significant amounts of heat with only a small increase in temperature, acting as thermal buffers that help maintain stable reaction conditions.[6]
Standard Thermodynamic Functions
Tabulated Thermodynamic Data
For ease of reference, the key thermodynamic properties of this compound are summarized in the table below.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₁H₂₄ | - | [8] |
| Molar Mass | 156.31 | g/mol | [7] |
| Triple Point Temperature | 224.31 | K | [2] |
| Normal Boiling Point | 189.2 | °C | [3] |
| Enthalpy of Fusion (at Ttp) | 25.087 | kJ/mol | [2] |
| Enthalpy of Vaporization | 52.811 | kJ/mol | [3] |
| Liquid Heat Capacity (Cp) at 298.15 K | 341.21 | J/mol·K | [4] |
| Critical Temperature (Tc) | 356.75 | °C | [3] |
| Critical Pressure (Pc) | 19.82 | bar | [3] |
| Critical Volume (Vc) | 0.67 | m³/kmol | [3] |
Experimental Determination of Thermodynamic Properties
The accuracy of thermodynamic data hinges on the precision of the experimental methods used for their measurement. The following sections detail the well-established protocols for determining the key thermodynamic properties of liquid hydrocarbons like this compound.
Adiabatic Calorimetry for Heat Capacity and Enthalpy of Fusion
The low-temperature thermal properties of this compound, including its heat capacity and enthalpy of fusion, were meticulously determined by Messerly and Finke (1971) using adiabatic calorimetry.[2] This technique is a cornerstone of thermochemistry, providing highly accurate data.
Experimental Workflow:
Caption: Workflow for determining heat capacity and enthalpy of fusion using adiabatic calorimetry.
Methodology:
-
Sample Preparation: A high-purity sample of this compound (99.979 mole percent) is loaded into a platinum calorimeter vessel.[2] The vessel is sealed in a helium atmosphere to ensure good thermal contact.
-
Calorimeter Setup: The calorimeter is an adiabatic system, meaning it is highly insulated to prevent heat exchange with the surroundings. This is achieved by surrounding the sample vessel with a shield whose temperature is precisely controlled to match that of the vessel.[2]
-
Measurement Process: The measurement involves a series of steps:
-
The sample is cooled to a low starting temperature (e.g., 12 K).[2]
-
The system is allowed to reach thermal equilibrium.
-
A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise.
-
The temperature increase is carefully measured once thermal equilibrium is re-established.
-
The heat capacity is calculated from the energy input and the temperature change.
-
-
Enthalpy of Fusion: To determine the enthalpy of fusion, energy is added in increments across the melting temperature range. The total energy required to melt the sample at a constant temperature is then calculated.[2]
This self-validating system ensures accuracy by minimizing heat leaks and allowing for precise measurement of both energy input and temperature change.
Applications and the Significance of Thermodynamic Properties
The thermodynamic properties of this compound are not merely academic values; they have profound implications for its practical applications.
Fuel Science and Engineering
Branched-chain alkanes like this compound are highly valued as components in gasoline and other fuels.[9] Their thermodynamic properties are directly linked to their performance in internal combustion engines.
-
Enthalpy of Combustion and Stability: While straight-chain alkanes may have a slightly higher enthalpy of combustion per mole, branched alkanes are thermodynamically more stable.[10][11] This increased stability makes them less prone to premature ignition, or "knocking," in an engine.[9][10] The octane rating of a fuel, a measure of its anti-knock properties, is directly related to the composition of its branched and straight-chain alkanes.
-
Enthalpy of Vaporization: The enthalpy of vaporization influences the volatility of the fuel. A fuel must vaporize readily to form a combustible mixture with air in the engine cylinder.[12] The specific enthalpy of vaporization of this compound is a key parameter in fuel blend formulation to achieve the desired volatility characteristics.
Chemical Synthesis and Drug Development
In the realm of chemical synthesis, this compound can be employed as a non-polar solvent or as a chemical intermediate.[1]
-
Heat Capacity as a Solvent: The heat capacity of a solvent is critical for maintaining temperature control during a chemical reaction.[5] Reactions that are highly exothermic require a solvent with a high heat capacity to absorb the generated heat and prevent runaway reactions. Conversely, for endothermic reactions, a solvent with an appropriate heat capacity can help maintain the required temperature for the reaction to proceed efficiently.
-
Phase Behavior in Drug Formulation: In drug development, understanding the solubility and phase behavior of active pharmaceutical ingredients (APIs) in various solvents is crucial. While not a common pharmaceutical solvent, the thermodynamic properties of branched alkanes can be relevant in the early stages of process development, particularly in extraction and purification steps.
Phase Change Materials (PCMs)
The significant enthalpy of fusion of this compound suggests its potential use as a phase change material for thermal energy storage.[13][14] PCMs absorb and release large amounts of latent heat during their phase transitions, making them effective for maintaining a constant temperature. The melting point of this compound, while low, could be suitable for specific cryogenic applications.
Theoretical Models for Property Prediction
While experimental data is the gold standard, theoretical models are invaluable for predicting the thermodynamic properties of compounds where experimental data is scarce. For alkanes, group additivity methods and equations of state are commonly employed. These models can provide reliable estimations for properties such as heat capacity, enthalpy of formation, and vapor pressure, aiding in the preliminary design and analysis of chemical processes.[15]
Conclusion
The thermodynamic properties of this compound are fundamental to its utility across a wide range of scientific and industrial disciplines. From its role in enhancing the performance of fuels to its application as a solvent and potential as a phase change material, a deep understanding of its heat capacity, enthalpies of phase change, and other thermodynamic parameters is indispensable. The experimental methodologies outlined in this guide, particularly adiabatic calorimetry, provide the foundation for the highly accurate data that enables researchers and engineers to harness the full potential of this versatile branched-chain alkane. Continued research and the development of predictive models will further enhance our ability to utilize this compound in innovative and efficient ways.
References
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- Phase Change Materials—Applications and Systems Designs: A Liter
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An In-Depth Technical Guide to the Safe Handling of 2-Methyldecane for Research Applications
Section 1: Introduction and Scope
2-Methyldecane (CAS No: 6975-98-0), also known by synonyms such as Isoundecane, is a branched-chain aliphatic hydrocarbon.[1][2][3] In research and development settings, particularly within the pharmaceutical and chemical synthesis fields, it serves as a non-polar solvent, a component in reaction media, or a reference standard. Its physical properties—a colorless liquid with a characteristic pungent odor—necessitate a thorough understanding of its hazard profile to ensure safe laboratory operations.[1][4]
This guide provides a comprehensive technical overview of the safety and hazards associated with this compound. It is designed for researchers, laboratory managers, and drug development professionals who handle this chemical. The core objective is to move beyond mere compliance and instill a deep, causal understanding of the risks and the rationale behind the recommended safety protocols. By grounding our procedures in scientific principles, we can build self-validating systems of safety that protect both personnel and research integrity.
Section 2: Chemical and Physical Profile
A foundational element of safe chemical handling is a precise understanding of its physical and chemical properties. These values dictate storage requirements, potential physical hazards such as flammability, and appropriate emergency responses. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6975-98-0 | [1][5][6] |
| Molecular Formula | C₁₁H₂₄ | [1][5][7] |
| Molecular Weight | 156.31 g/mol | [1][5][8] |
| Appearance | Colorless liquid with a pungent, acrid odor | [1][4][9] |
| Boiling Point | 189.3 °C @ 760 mm Hg | [1][10] |
| Melting Point | -48.9 °C | [1][6] |
| Flash Point | ~50.1 °C (122 °F) [Closed Cup] | [10] |
| Density | 0.752 g/mL at 25 °C | [7] |
| Vapor Pressure | 0.49 - 0.82 mmHg @ 25 °C | [1][10] |
| Water Solubility | Insoluble (0.297 mg/L @ 25 °C, est.) | [10] |
| logP (Octanol/Water) | 5.9 - 6.16 | [1][10] |
Section 3: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with several significant hazards that demand stringent control measures. The primary dangers are its flammability and the severe risk of aspiration toxicity.
| GHS Pictogram(s) | Hazard Class | Hazard Statement |
| 🔥 | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor.[5][8] |
| ❤️ | Aspiration Hazard, Category 1 | H304: May be fatal if swallowed and enters airways.[1][8] |
| 環境 | Hazardous to the Aquatic Environment, Long-term | H411/H413: Toxic to aquatic life with long lasting effects / May cause long lasting harmful effects to aquatic life.[1][8] |
In-Depth Hazard Analysis
-
Flammability (H226): As a Category 3 flammable liquid, this compound possesses a flash point of approximately 50°C.[10] This means that at or above this temperature, it can release sufficient vapor to form an ignitable mixture with air. The causality here is critical: it is not the liquid itself that burns, but the vapor. Consequently, handling this chemical at elevated temperatures or near any potential ignition source (e.g., hot plates, static discharge, non-intrinsically safe equipment) presents a significant fire risk.[11][12]
-
Aspiration Toxicity (H304): This is the most severe acute health hazard associated with this compound.[1][8] Aspiration occurs if the liquid is ingested and subsequently enters the trachea and lungs, often during vomiting. Due to its low surface tension and viscosity, the substance can spread rapidly across the lung surfaces, causing severe chemical pneumonitis, pulmonary edema, and hemorrhage, which can be fatal.[13] This is why the universal first aid advice for ingestion of such hydrocarbons is never to induce vomiting .[5][11]
-
Systemic Health and Neurotoxic Effects: While not classified for acute toxicity via inhalation or dermal contact, high vapor concentrations of this compound can cause anesthetic effects characteristic of organic solvents, including dizziness, drowsiness, and headache.[1][4] It is categorized as a neurotoxin capable of causing acute solvent syndrome.[1][14] Repeated or prolonged skin contact may lead to defatting of the skin, resulting in dryness, cracking, and dermatitis.[11][13]
-
Environmental Hazards (H411/H413): The high octanol/water partition coefficient (logP > 5) indicates a strong potential for bioaccumulation.[1][10] Its low water solubility and persistence mean that a release into the environment can lead to long-term adverse effects on aquatic ecosystems.[1][8] Therefore, preventing its release into drains or waterways is a critical responsibility.
Section 4: Risk Assessment and Control Workflow
A systematic approach to safety is non-negotiable. The following workflow, represented as a diagram, illustrates the logical progression from hazard identification to the implementation of robust control measures. This process should be mentally or formally conducted before any experiment involving this compound.
Caption: Risk assessment and control workflow for handling this compound.
Section 5: Standard Operating Procedures for Safe Handling
Adherence to validated protocols is the cornerstone of laboratory safety. The following procedures are designed to be self-validating by explaining the rationale behind each step.
Required Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical, PPE must be selected and used correctly.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum.[5] When there is a risk of splashing, chemical goggles or a full-face shield should be used. This is to prevent contact with the liquid, which, while not classified as a severe eye irritant, can still cause discomfort and injury.[1]
-
Hand Protection: Chemical-resistant nitrile gloves are the standard recommendation.[5][9] Gloves must be inspected for tears or pinholes before each use.[5] The causality is clear: gloves prevent skin contact that can lead to defatting and dermatitis. For prolonged or immersive contact, consult a manufacturer's glove compatibility chart to select a glove with an appropriate breakthrough time. Always use proper removal technique to avoid contaminating your skin.[5]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned to protect against splashes and limit skin contact.[9]
-
Respiratory Protection: Under normal laboratory conditions with operations confined to a certified chemical fume hood, respiratory protection is not required.[9] If there is a potential for generating high vapor concentrations outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges must be used.
Laboratory Handling Protocol
-
Preparation: Before handling, ensure the work area is clear of clutter and all ignition sources are removed. Verify that the chemical fume hood is functioning correctly (check airflow monitor). Ensure an appropriate spill kit and a Type B fire extinguisher (for flammable liquids) are readily accessible.
-
Aliquotting and Transfer: Conduct all transfers of this compound inside a chemical fume hood to contain flammable and potentially harmful vapors.[5] Use non-sparking tools and grounded equipment for transferring large volumes to prevent static electricity buildup, a known ignition source.[12][15]
-
Heating: If heating is required, use intrinsically safe heating equipment such as oil baths or heating mantles connected to a temperature controller. Never heat this compound with an open flame.
-
Post-Handling: Tightly seal the container immediately after use to prevent the escape of flammable vapors.[15] Decontaminate the work surface thoroughly.
Storage and Incompatibility
-
Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][12][15] The storage area should be kept away from heat, sparks, open flames, and direct sunlight.[11][12]
-
Incompatible Materials: Keep away from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), as contact can lead to a vigorous, exothermic reaction, creating a fire or explosion hazard.[16]
Section 6: Emergency and First Aid Protocols
Preparedness is key to mitigating the consequences of an incident.
Spill Response Procedure (Small Laboratory Spill <100 mL)
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or ventilation is poor, evacuate the lab.
-
Isolate: Remove all ignition sources from the area immediately.
-
Ventilate: Ensure the fume hood is operational to help ventilate vapors.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5][13] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[15]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste container according to institutional and local regulations for hazardous chemical waste.[5]
Fire Response
-
For a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher (Type B).[5][15]
-
Do not use a water jet, as it may spread the flammable liquid. Water spray can be used to cool nearby containers.[5][11]
-
For any fire that cannot be immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services.
First Aid Measures
| Exposure Route | Protocol | Rationale & Citation |
| Ingestion | DO NOT INDUCE VOMITING. Immediately call a poison control center or physician. If the person is conscious, rinse their mouth with water. | Inducing vomiting significantly increases the risk of aspiration into the lungs, which can be fatal.[5][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | To remove the individual from the source of toxic vapors and provide oxygenation.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. | To remove the chemical and prevent prolonged contact that can cause skin irritation and defatting.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention. | To dilute and remove the chemical, minimizing potential damage to the eye.[5] |
Section 7: Toxicological and Ecotoxicological Profile
While comprehensive toxicological data for this compound is limited, the available information and data from similar aliphatic hydrocarbons provide a basis for its safety assessment.[5]
Toxicological Summary
| Endpoint | Value / Observation | Source(s) |
| Acute Inhalation Toxicity | LC50 (rat, 4 hr) > 12,200 mg/m³ | [1][14] |
| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, or NTP. | [5] |
| Aspiration Hazard | Category 1; may be fatal if swallowed and enters airways. | [1][8] |
| Primary Health Effects | Neurotoxin; may cause anesthetic effects (drowsiness, dizziness, headache). | [1][4] |
It is crucial to note that the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach.[5]
Ecotoxicity
This compound is classified as potentially toxic or harmful to aquatic life with long-lasting effects.[1][8] Its inherent properties—low water solubility and high potential for bioaccumulation—drive this classification. All handling and disposal procedures must be designed to prevent its release into the environment.
Section 8: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials from spills, in a designated, properly labeled, and sealed container. The container should specify "Flammable Liquid" and "Non-Halogenated Organic Waste."
-
Disposal: Disposal must be handled through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain under any circumstances.[5]
Section 9: References
-
Angene Chemical. (2024). Safety Data Sheet: this compound. Retrieved from Angene Chemical.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23415, this compound. Retrieved from [Link]
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Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-methyldecanal, CAS Registry Number 19009-56-4. Food and Chemical Toxicology, 179, 113899.
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Cheméo. (n.d.). Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0). Retrieved from [Link]
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NMPPDB. (n.d.). This compound (Decane, 2-methyl-). Retrieved from [Link]
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Chemsrc. (2025). This compound | CAS#:68551-17-7. Retrieved from [Link]
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Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl decane (6975-98-0). Retrieved from [Link]
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Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved from [Link]
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Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methyldecanenitrile, CAS Registry Number 69300-15-8. Food and Chemical Toxicology, 153, 112296.
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Pharmaffiliates. (n.d.). This compound | CAS No: 6975-98-0. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Decane. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Decane, 2-methyl- - Substance Details - SRS. Retrieved from [Link]
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IARC, ACGIH, NTP. (Various). Carcinogen listings. (General reference to these bodies, information synthesized from SDS which state no components are listed).
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Various Suppliers. (n.d.). Safety Data Sheets for this compound. (General reference to the common disclaimer that properties are not fully investigated).
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An In-Depth Technical Guide to the Solubility of 2-Methyldecane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methyldecane, a C11 branched alkane, in a diverse range of organic solvents. As a non-polar hydrocarbon, understanding its solubility is critical for professionals in chemical engineering, fuel science, and drug development, where it may be used as a solvent, a component in complex mixtures, or a model compound for non-polar interactions. This document synthesizes fundamental solubility principles, presents quantitative experimental data, details a robust methodology for solubility determination, and employs Hansen Solubility Parameters (HSP) to provide a predictive framework for its behavior. The guide is structured to offer both practical, lab-ready protocols and a deep theoretical understanding of the intermolecular forces governing the dissolution of branched alkanes.
Introduction: The Physicochemical Basis of Solubility
Solubility is the thermodynamic equilibrium state achieved when a solute dissolves in a solvent to form a homogeneous solution. The primary principle governing this phenomenon is the adage "like dissolves like," which qualitatively describes the energetic favorability of mixing substances with similar intermolecular forces.[1][2]
For a non-polar, branched alkane like this compound, the predominant intermolecular forces are weak van der Waals forces, specifically London dispersion forces.[3][4] These transient forces arise from temporary fluctuations in electron density around the molecule. Dissolution in an organic solvent requires overcoming the existing van der Waals forces between this compound molecules and between solvent molecules, and forming new forces between the solute and solvent.[3][5][6]
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The van der Waals forces are of a similar nature and magnitude. The energy required to break the original interactions is comparable to the energy released when new interactions are formed, resulting in a minimal energy barrier and high solubility.[2][3][5]
-
In Polar Solvents (e.g., Ethanol, Water): Polar solvents are characterized by strong dipole-dipole interactions and, in the case of protic solvents, extensive hydrogen bonding networks.[3] A significant amount of energy is required to disrupt these strong forces to create a cavity for the non-polar this compound molecule. The new solute-solvent interactions (van der Waals) are much weaker and do not release sufficient energy to compensate. This energetic unfavorability leads to very low solubility.[3]
Physicochemical Properties of this compound
A foundational understanding of this compound's physical properties is essential for interpreting its solubility behavior. These properties confirm its non-polar, hydrocarbon nature.
| Property | Value | Source |
| CAS Number | 6975-98-0 | [7] |
| Molecular Formula | C₁₁H₂₄ | [8] |
| Molecular Weight | 156.31 g/mol | [9] |
| Boiling Point | 189.3 °C (@ 760 mm Hg) | [9] |
| Melting Point | -48.9 °C | [9] |
| Density | ~0.74 g/mL (calculated) | |
| Octanol/Water Partition Coefficient (logP) | ~6.16 (estimated) |
Quantitative Solubility of this compound
The following table presents quantitative solubility data for this compound in a variety of organic solvents at 25°C. The data highlights the stark differences in solubility between non-polar, polar aprotic, and polar protic solvents, providing an empirical basis for the principles discussed.
| Solvent | Solvent Class | Solubility (g/L) @ 25°C |
| n-Heptane | Non-Polar (Alkane) | 25204.33 |
| Cyclohexane | Non-Polar (Cycloalkane) | 18994.66 |
| n-Hexane | Non-Polar (Alkane) | 18203.04 |
| Toluene | Non-Polar (Aromatic) | 4627.46 |
| Diethyl Ether | Non-Polar | 17198.49 |
| Tetrahydrofuran (THF) | Polar Aprotic | 18556.96 |
| n-Butyl Acetate | Polar Aprotic | 20776.35 |
| Acetone | Polar Aprotic | 5933.36 |
| Acetonitrile | Polar Aprotic | 1974.65 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 2872.51 |
| Ethanol | Polar Protic | 2865.18 |
| Methanol | Polar Protic | 1030.87 |
| n-Octanol | Polar Protic | 3220.25 |
| Propylene Glycol | Polar Protic | 329.94 |
| Ethylene Glycol | Polar Protic | 89.11 |
| Water | Polar Protic | 0.01 |
Data sourced from Scent.vn and should be considered as indicative.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond a qualitative description, Hansen Solubility Parameters (HSP) provide a powerful quantitative framework for predicting solubility. The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10] The principle remains that substances with similar HSP values are likely to be miscible.
The HSP values for this compound are estimated based on its alkane structure. As a non-polar molecule, its polar (δP) and hydrogen bonding (δH) components are negligible.
Estimated Hansen Solubility Parameters for this compound:
-
δD (Dispersion): 15.5 MPa⁰·⁵
-
δP (Polar): 0.0 MPa⁰·⁵
-
δH (Hydrogen Bonding): 0.0 MPa⁰·⁵
The "distance" (Ra) between the HSP of this compound and a solvent can be calculated using the following formula: Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [11]
A smaller Ra value indicates greater similarity and predicts higher solubility. The table below demonstrates this correlation using the quantitative data from the previous section.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | HSP Distance (Ra) | Observed Solubility (g/L) |
| n-Heptane | 15.3 | 0.0 | 0.0 | 0.8 | 25204.33 |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 5.2 | 18994.66 |
| Toluene | 18.0 | 1.4 | 2.0 | 10.4 | 4627.46 |
| Acetone | 15.5 | 10.4 | 7.0 | 12.6 | 5933.36 |
| Ethanol | 15.8 | 8.8 | 19.4 | 21.3 | 2865.18 |
| Methanol | 15.1 | 12.3 | 22.3 | 25.5 | 1030.87 |
| Water | 15.5 | 16.0 | 42.3 | 45.1 | 0.01 |
HSP values for solvents are from established databases.
As predicted, the non-polar solvents with the smallest HSP distance (Ra) exhibit the highest solubility for this compound, while highly polar solvents like water have a very large Ra and are immiscible.
Caption: Isothermal shake-flask workflow for solubility measurement.
Conclusion
The solubility of this compound is dictated by its non-polar, branched alkane structure. It exhibits high solubility in non-polar organic solvents like alkanes, cycloalkanes, and ethers, where the intermolecular forces are of a similar nature (van der Waals). Conversely, it is virtually immiscible with highly polar, hydrogen-bonded solvents such as water and glycols due to the energetic cost of disrupting the solvent's strong intermolecular network. This behavior can be accurately predicted and rationalized using Hansen Solubility Parameters, which provide a quantitative measure of molecular similarity. For researchers requiring precise solubility values, the detailed isothermal shake-flask method coupled with gas chromatographic analysis offers a reliable and reproducible experimental approach.
References
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Methyldecane for Research Applications
Introduction
2-Methyldecane (CAS: 6975-98-0), a branched-chain alkane, serves as a crucial chemical intermediate and a component in the formulation of advanced lubricants and specialized fuels.[1] Its specific isomeric structure imparts unique physical properties that are of significant interest in materials science and petrochemical research. The controlled synthesis of high-purity this compound is therefore essential for reproducible research and development.
This guide provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic pathway is a robust and classical three-step route: 1) Grignard reaction to form a tertiary alcohol, 2) acid-catalyzed dehydration to an alkene mixture, and 3) catalytic hydrogenation to the final alkane. This method was selected for its reliability, scalability, and the fundamental organic chemistry principles it employs, making it an excellent model for researchers. We will delve into the causality behind each experimental choice, providing a self-validating protocol grounded in established chemical mechanisms.
Synthetic Strategy and Mechanistic Insights
The synthesis of a branched alkane like this compound necessitates the precise formation of carbon-carbon bonds. While modern methods like transition-metal-catalyzed cross-coupling exist, the Grignard-based approach offers a highly reliable and accessible pathway.[2][3]
The overall workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Step 1: Grignard Reaction - The Carbon Skeleton Formation
The core of this synthesis is the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone.[4][5][6] We react octylmagnesium bromide with acetone. The polarized Mg-C bond renders the octyl group strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of acetone. This reaction irreversibly forms a new carbon-carbon bond, creating the C11 backbone of the target molecule as a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the tertiary alcohol, 2-methyl-2-decanol.[7][8]
Step 2: Dehydration - Introduction of Unsaturation
Direct reduction of a tertiary alcohol to an alkane is challenging.[9][10] Therefore, an elimination reaction is employed. Using a strong, non-nucleophilic acid like sulfuric acid, the hydroxyl group is protonated, transforming it into a good leaving group (water).[11] Departure of water generates a stable tertiary carbocation, which then loses a proton from an adjacent carbon to form a mixture of alkenes: the terminal Zaitsev product (2-methyl-1-decene) and the more substituted Saytzeff product (2-methyl-2-decene).
Step 3: Catalytic Hydrogenation - Saturation to the Final Product
The final step involves the reduction of the alkene mixture to the desired alkane. This is achieved through catalytic hydrogenation, where hydrogen gas is added across the double bonds in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[12] The reaction occurs on the surface of the catalyst, resulting in the syn-addition of two hydrogen atoms to the same face of the double bond, yielding the saturated this compound.[13][14]
Experimental Protocols
Safety Precaution: This synthesis involves flammable solvents, strong acids, and pyrophoric reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Magnesium Turnings | Mg | 24.31 | 1.22 g (50 mmol) | 99.8% |
| 1-Bromooctane | C₈H₁₇Br | 193.13 | 8.5 ml (49 mmol) | 99% |
| Iodine | I₂ | 253.81 | 1 small crystal | ACS Grade |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Dri-Solv |
| Acetone | C₃H₆O | 58.08 | 4.0 mL (54 mmol) | ACS Grade |
| Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | Concentrated (98%) |
| Palladium on Carbon | Pd/C | - | ~200 mg | 10 wt. % |
| Hydrogen Gas | H₂ | 2.02 | As needed | High Purity |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ACS Grade |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - |
| Diethyl Ether (Extraction) | (C₂H₅)₂O | 74.12 | ~100 mL | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | ACS Grade |
Protocol 1: Synthesis of 2-Methyl-2-decanol
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a 125 mL pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.
-
Grignard Reagent Formation: Place the magnesium turnings (1.22 g) in the flask. Add one small crystal of iodine as an initiator. In the dropping funnel, place the 1-bromooctane (8.5 mL) dissolved in 40 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5 mL of the 1-bromooctane solution to the magnesium. The reaction should initiate, evidenced by bubbling and a loss of the iodine color. If it does not start, gently warm the flask with a heat gun.
-
Reaction: Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition of Ketone: Cool the flask to 0 °C using an ice bath. Dissolve acetone (4.0 mL) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield crude 2-methyl-2-decanol as an oil. The product can be purified further by vacuum distillation if necessary.
Protocol 2: Dehydration of 2-Methyl-2-decanol
-
Apparatus Setup: Place the crude 2-methyl-2-decanol into a 100 mL round-bottom flask with a stir bar. Set up for simple distillation.
-
Reaction: Cool the flask in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.
-
Distillation: Heat the mixture gently. The alkene products will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath. Continue distillation until no more organic product is collected (typically up to a vapor temperature of ~175 °C).
-
Workup: Transfer the distillate to a separatory funnel, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, then wash with brine. Dry the organic layer over anhydrous sodium sulfate.
Protocol 3: Catalytic Hydrogenation to this compound
-
Apparatus Setup: Transfer the dried alkene mixture to a suitable hydrogenation flask (e.g., a Parr shaker bottle) and dissolve it in 50 mL of ethanol.
-
Catalyst Addition: Carefully add ~200 mg of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel with hydrogen (typically 40-50 psi) and shake or stir vigorously at room temperature.
-
Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored by the pressure gauge on the apparatus.
-
Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with a small amount of ethanol or ether.
-
Purification: Remove the solvent by rotary evaporation. The resulting crude this compound can be purified by fractional distillation to achieve high purity.[15]
Characterization and Data
The final product should be a colorless oil. Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₂₄[16][17] |
| Molecular Weight | 156.31 g/mol [16][17][18] |
| Boiling Point | 189.2 °C[18] |
| Density | 0.733 g/mL[18] |
Spectroscopic Data
The identity of this compound should be confirmed using standard spectroscopic methods. The following is reference data.[17][19][20]
Caption: Key Spectroscopic Data for this compound.
-
¹H NMR: Will show characteristic multiplets for the methine proton (CH) and overlapping multiplets for the numerous methylene protons (CH₂), along with distinct signals for the terminal methyl groups.
-
IR Spectroscopy: The spectrum will be characteristic of an alkane, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[16][21]
References
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enantioselective synthesis of 2-Methyldecane
Application Note & Protocol Guide
Topic: Enantioselective Synthesis of 2-Methyldecane: Strategies and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enantioselective synthesis of simple chiral alkanes, such as (R)- and (S)-2-Methyldecane, presents a unique challenge in synthetic organic chemistry due to their lack of functional groups, which typically serve as handles for asymmetric transformations. However, their importance as fragments in complex natural products, as chiral solvents, and as probes for understanding stereochemical interactions in biological systems necessitates reliable methods for their preparation in enantiomerically pure forms. This guide provides a comprehensive overview of robust strategies for the . We move beyond a simple recitation of steps to explain the mechanistic rationale behind three primary approaches: Catalytic Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Catalytic Asymmetric Grignard Addition followed by deoxygenation. Detailed, field-proven protocols, comparative data, and troubleshooting insights are provided to empower researchers to select and implement the optimal strategy for their specific needs.
Introduction: The Challenge of Chiral Alkanes
Chirality is a fundamental property of molecules in biological systems. The vast majority of pharmaceuticals, agrochemicals, and natural products are chiral, and often only one enantiomer exhibits the desired biological activity while the other may be inactive or even harmful. While extensive research has focused on the asymmetric synthesis of molecules with polar functional groups (alcohols, amines, carbonyls), the construction of simple, unfunctionalized chiral hydrocarbon centers remains a more nuanced task.[1]
This compound serves as an excellent model for this class of molecules. Its stereocenter is defined by the spatial arrangement of a methyl group along a simple decane chain. Synthesizing it enantioselectively requires establishing this single stereocenter from achiral or prochiral precursors with high fidelity. This document explores three powerful and conceptually distinct platforms to achieve this goal.
Strategic Approaches to Enantiopure this compound
The selection of a synthetic strategy depends on factors such as starting material availability, required scale, desired enantiomeric purity, and the number of synthetic steps. Below, we dissect three primary strategies.
Strategy 1: Catalytic Asymmetric Hydrogenation of a Prochiral Olefin
This is arguably the most atom-economical approach, directly converting a prochiral alkene into a chiral alkane using a catalytic amount of a chiral transition metal complex and hydrogen gas.[2][3] The key to success lies in the design of the chiral ligand, which creates a binding pocket that forces the substrate to coordinate to the metal center in a specific orientation, leading to hydrogen addition to one face of the double bond.
Conceptual Workflow: The most logical precursor for this strategy is 2-methyl-1-decene. Hydrogenation across the double bond directly generates the stereocenter at the C2 position.
Caption: Workflow for Asymmetric Hydrogenation Strategy.
Causality of Stereocontrol: The success of this reaction hinges on the choice of catalyst. For 1,1-disubstituted olefins, iridium catalysts with chiral P,N ligands or rhodium catalysts with electron-rich phosphine ligands like DuPhos are often highly effective.[3] The ligand framework creates a constrained chiral environment around the metal. The substrate coordinates in a way that minimizes steric clash between its alkyl chain and the bulky groups on the ligand, exposing one prochiral face to hydrogenation.
Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This classic and highly reliable strategy involves temporarily attaching a chiral molecule—the "auxiliary"—to an achiral substrate.[4][5] The auxiliary then directs a subsequent bond-forming reaction to occur on one face of the molecule, creating a new stereocenter with a specific configuration relative to the auxiliary. After the key step, the auxiliary is cleaved and can often be recycled.
Conceptual Workflow: An Evans oxazolidinone auxiliary is acylated with propionyl chloride. The resulting imide is enolized, and the chiral auxiliary effectively blocks one face of the enolate. Alkylation with an octyl halide proceeds from the unhindered face. Finally, reductive cleavage of the auxiliary reveals the chiral hydrocarbon fragment.
Caption: Workflow for Chiral Auxiliary Strategy.
Causality of Stereocontrol: Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the N-propionyl oxazolidinone forms a specific Z-enolate that chelates the lithium ion. The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) effectively shields the si-face of the enolate.[6] Consequently, the incoming electrophile (octyl iodide) can only approach from the less hindered re-face, leading to a high degree of diastereoselectivity. The stereochemistry of the final product is directly controlled by the choice of the enantiomer of the auxiliary.
Strategy 3: Catalytic Asymmetric Grignard Addition to an Aldehyde
This approach builds the chiral center by forming a C-C bond between a simple aldehyde and an organometallic reagent, catalyzed by a chiral ligand.[7] The resulting chiral secondary alcohol is then deoxygenated to afford the final alkane.
Conceptual Workflow: Decanal is reacted with methylmagnesium bromide. In the absence of a catalyst, this produces a racemic mixture of 2-undecanol. However, in the presence of a chiral ligand complexed to a metal like titanium or copper, the addition can be rendered highly enantioselective.[7][8] The resulting enantioenriched alcohol is then converted to the target alkane.
Caption: Workflow for Asymmetric Grignard Addition Strategy.
Causality of Stereocontrol: The chiral ligand and the metal salt form a chiral Lewis acid complex. This complex coordinates to the carbonyl oxygen of the aldehyde, which both activates the aldehyde towards nucleophilic attack and creates a sterically defined environment. The ligand's structure dictates how the aldehyde can bind, leaving one of its prochiral faces preferentially exposed to the incoming Grignard reagent.[7] This facial bias is the origin of the enantioselectivity.
Comparative Analysis of Synthetic Strategies
| Parameter | Asymmetric Hydrogenation | Chiral Auxiliary Method | Asymmetric Grignard Addition |
| Key Advantage | High atom economy, catalytic | High reliability, predictability | Convergent, uses simple starting materials |
| Typical ee | >95% | >98% de | 85-99% |
| Number of Steps | 1 (from alkene) | 4-5 | 2-3 |
| Key Challenge | Substrate- and catalyst-specific | Stoichiometric chiral reagent, multiple steps | Often requires very low temperatures, sensitive reagents |
| Scalability | Excellent | Moderate (cost of auxiliary) | Good |
| Reference | [2] | [4] | [7] |
Detailed Experimental Protocol: Chiral Auxiliary Approach
This protocol describes the synthesis of (S)-2-Methyldecane via alkylation of an (R)-4-phenyl-2-oxazolidinone auxiliary.
PART A: Synthesis of (R)-4-phenyl-3-propionyl-oxazolidin-2-one
-
Materials: (R)-4-phenyl-2-oxazolidinone (1.0 eq), propionyl chloride (1.2 eq), triethylamine (1.5 eq), dichloromethane (DCM, anhydrous).
-
Procedure: a. Dissolve (R)-4-phenyl-2-oxazolidinone in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C. b. Add triethylamine dropwise, followed by the slow addition of propionyl chloride. c. Allow the reaction to warm to room temperature and stir for 4 hours. d. Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers. e. Extract the aqueous layer with DCM (2x). f. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. g. Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the pure acylated auxiliary.
PART B: Diastereoselective Alkylation
-
Materials: N-propionyl auxiliary from Part A (1.0 eq), diisopropylamine (1.1 eq), n-butyllithium (1.05 eq, 2.5 M in hexanes), octyl iodide (1.5 eq), tetrahydrofuran (THF, anhydrous).
-
Procedure: a. In a flame-dried flask under nitrogen, dissolve diisopropylamine in anhydrous THF and cool to -78 °C. b. Add n-butyllithium dropwise and stir for 30 minutes at -78 °C to generate LDA. c. In a separate flask, dissolve the N-propionyl auxiliary in anhydrous THF, and cool to -78 °C. d. Transfer the auxiliary solution to the LDA solution via cannula and stir for 1 hour at -78 °C to form the lithium enolate. e. Add octyl iodide dropwise to the enolate solution. f. Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. g. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x). h. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. i. Purify by flash chromatography to isolate the alkylated product. Diastereomeric ratio can be determined by ¹H NMR or chiral HPLC at this stage.
PART C: Reductive Cleavage and Deoxygenation
-
Materials: Alkylated auxiliary from Part B (1.0 eq), lithium aluminum hydride (LiAlH₄, 2.0 eq), THF (anhydrous), p-toluenesulfonyl chloride (TsCl), pyridine, tributyltin hydride (Bu₃SnH), AIBN.
-
Procedure (Two Stages): a. Reduction to Alcohol: Dissolve the alkylated product in anhydrous THF and cool to 0 °C. Add LiAlH₄ portion-wise. Stir for 2 hours. Carefully quench by sequential addition of water, 15% NaOH (aq), and water. Filter the resulting salts and concentrate the filtrate to obtain crude (S)-2-methyldecan-1-ol. b. Deoxygenation (Barton-McCombie): This is a two-step process to remove the hydroxyl group. i. Convert the alcohol to a tosylate or xanthate ester. For example, react the alcohol with TsCl in pyridine. ii. React the resulting tosylate with a radical reducing agent like Bu₃SnH and a radical initiator like AIBN in toluene at reflux. c. After completion, purify the final product, this compound, by column chromatography or distillation. d. Characterization: Confirm the structure by ¹H and ¹³C NMR and Mass Spectrometry. Determine the enantiomeric excess (ee) using a chiral Gas Chromatography (GC) column.
Conclusion
The , while challenging, is readily achievable through several robust synthetic strategies. Catalytic asymmetric hydrogenation offers an elegant and efficient route if a suitable catalyst/substrate match can be identified. For ultimate reliability and high stereochemical purity, the chiral auxiliary approach remains a gold standard, albeit with a higher step count. Finally, asymmetric additions of organometallics provide a convergent and flexible alternative. The choice of method should be guided by a careful consideration of the specific project goals, available resources, and the desired level of stereochemical purity.
References
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Application Note: High-Sensitivity Detection and Quantification of 2-Methyldecane using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note presents a robust and validated analytical methodology for the trace-level detection and quantification of 2-Methyldecane, a branched-chain alkane of interest in various fields including environmental monitoring, food and flavor analysis, and as a potential biomarker. The protocol leverages the efficiency of headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by the high-resolution separation and sensitive detection capabilities of gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive framework, from the underlying scientific principles to detailed, step-by-step protocols and validation guidelines, designed for researchers, scientists, and quality control professionals.
Introduction: The Analytical Imperative for this compound
This compound (C₁₁H₂₄) is a volatile organic compound (VOC) belonging to the branched-chain alkane family. Its presence, even at trace levels, can be significant. It has been identified as a component in various natural products, including herbs and spices.[1] Furthermore, as a constituent of petroleum-derived products, its detection is relevant in environmental contamination assessments.[2] The inherent volatility and non-polar nature of this compound necessitate a highly sensitive and selective analytical approach for accurate quantification, particularly in complex matrices.
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds due to its exceptional separation power and definitive identification capabilities.[2] However, direct injection of samples containing trace amounts of this compound is often impractical due to insufficient sensitivity and the potential for matrix interference.[3][4] Solid-phase microextraction (SPME) addresses this challenge by providing a solvent-free, efficient, and automatable sample preparation method that concentrates analytes from a sample's headspace, thereby enhancing detection limits and minimizing the introduction of non-volatile matrix components into the analytical system.[5][6]
This application note details a comprehensive HS-SPME-GC-MS method, providing the scientific rationale behind each step to empower users to not only replicate the protocol but also adapt it to their specific needs.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [7] |
| Molecular Weight | 156.31 g/mol | [8] |
| Boiling Point | 189.3 °C at 760 mmHg | |
| Vapor Pressure | 0.49 mmHg at 25 °C | [8] |
| LogP (o/w) | 6.156 (estimated) | |
| CAS Number | 6975-98-0 | [7] |
The notable volatility and high octanol-water partition coefficient (LogP) of this compound indicate its preference for the vapor phase and non-polar environments, making it an ideal candidate for HS-SPME with a non-polar stationary phase.
Principle of the HS-SPME-GC-MS Method
The analytical workflow is a multi-stage process designed for optimal recovery and sensitivity.
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gas chromatography-mass spectrometry (GC-MS) of 2-Methyldecane
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) of 2-Methyldecane
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust methodology for the analysis of this compound, a C11 branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). As a volatile organic compound found in various natural products and of interest in metabolomics and environmental analysis, its accurate identification and quantification are crucial.[1][2] This document provides an in-depth protocol, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. We delve into the causality behind instrumental parameter selection, ensuring a self-validating and reproducible workflow. The protocol emphasizes the combined use of chromatographic retention indices and mass spectral fragmentation patterns for unambiguous identification.
Introduction: The Analytical Challenge of Branched Alkanes
This compound (C₁₁H₂₄) is a saturated, branched-chain hydrocarbon.[2] Unlike their straight-chain counterparts, branched alkanes present a unique analytical challenge due to the existence of numerous structural isomers with very similar physical properties, such as boiling points.[3] This similarity often leads to co-elution in chromatographic systems, making definitive identification difficult by retention time alone.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this challenge.[4] It couples the superior separating power of gas chromatography for volatile compounds with the definitive identification capabilities of mass spectrometry.[5] The GC column separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides a distinct mass fragmentation pattern—a molecular fingerprint—for each eluted compound.[4] This application note provides a validated workflow to effectively separate and identify this compound in various sample matrices.
Foundational Principles: Sample Preparation
The axiom "garbage in, garbage out" is paramount in analytical chemistry. Proper sample preparation is a critical, non-negotiable step to ensure the integrity of the GC-MS system and the quality of the data. The primary goal is to isolate this compound in a volatile, particle-free solvent compatible with the GC system.
Protocol: Sample Preparation
-
Solvent Selection : Choose a high-purity, volatile organic solvent. Hexane, dichloromethane, or iso-octane are recommended.[4][6]
-
Sample Dilution : Dilute the sample to a target concentration of approximately 10 µg/mL.[7]
-
Matrix Cleanup :
-
For samples containing particulate matter, centrifuge the diluted sample at 3,000 x g for 5 minutes.[4][7] Carefully transfer the supernatant to a clean vial.
-
For samples containing water, pass the organic extract through a small column packed with anhydrous sodium sulfate to remove residual moisture.[6]
-
Causality : Particulates and water are detrimental to the GC system. Solid particles can block the injection syringe and contaminate the injector liner, while water can hydrolyze the stationary phase of the column, creating active sites that cause peak tailing.[3][7]
-
-
Final Transfer : Transfer the final, clean sample solution into a 2 mL glass autosampler vial. Do not use plastic vials or parafilm, as these can leach plasticizers and other contaminants.[7]
For more complex matrices where trace analysis is required, advanced techniques such as solid-phase microextraction (SPME) or purge and trap (dynamic headspace) can be employed to concentrate the analyte.[5]
Core Methodology: GC-MS Analysis
The heart of this analysis lies in the optimized instrumental parameters. The following conditions are provided as a robust starting point, which may be refined based on the specific instrumentation and sample complexity.
Instrumentation and Parameters
A non-polar stationary phase is the industry standard for analyzing non-polar compounds like alkanes, where elution is primarily governed by the analytes' boiling points.[8]
| GC Parameter | Recommended Setting | Rationale (Expertise & Experience) |
| GC Column | DB-5, HP-5ms, or equivalent (5% Phenyl-methylpolysiloxane) | This non-polar phase provides excellent selectivity for hydrocarbons based on boiling point, which is the primary separation mechanism for alkanes.[8][9] |
| 30 m x 0.25 mm ID x 0.25 µm film thickness | These are standard column dimensions that offer a good balance between resolution, analysis time, and sample capacity.[3][9] | |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good efficiency. Hydrogen can be used for faster analysis but requires additional safety precautions.[3][9] |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | An optimal flow rate for a 0.25 mm ID column that balances chromatographic efficiency and analysis time.[3] |
| Injector Type | Split/Splitless | Versatile for various sample concentrations.[9] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of this compound (boiling point ~189 °C) without thermal degradation.[1][3] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 100:1 | A high split ratio is suitable for percent-level to high ppm concentrations, preventing column overload. For trace analysis, a lower split ratio or splitless injection should be used.[3] |
| Oven Program | Initial: 50 °C, hold for 2 min | Starts below the solvent's boiling point to improve peak shape through solvent focusing. |
| Ramp: 8 °C/min to 250 °C | A moderate ramp rate effectively separates alkanes in this range.[3] | |
| Final Hold: Hold at 250 °C for 5 min | Ensures that all heavier components have eluted from the column, preventing carryover to the next injection.[3] |
| MS Parameter | Recommended Setting | Rationale (Expertise & Experience) |
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces repeatable, library-searchable fragmentation patterns.[6] |
| Electron Energy | 70 eV | The industry standard energy that provides consistent fragmentation and allows for comparison with commercial libraries like NIST. |
| MS Source Temp. | 230 °C | A common starting point for good ionization and prevention of analyte condensation or degradation in the source.[9] |
| MS Quad Temp. | 150 °C | A typical setting for good mass filtering.[9] |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the MS, which would cause unnecessary filament wear and source contamination. |
| Scan Range | m/z 40-200 | This range adequately covers the molecular ion of this compound (m/z 156.31) and its primary fragments, while excluding low-mass noise from air and water.[10][11] |
| Acquisition Mode | Full Scan | Used for qualitative analysis and identification by capturing the entire fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[9] |
Data Analysis: From Chromatogram to Confirmation
A multi-faceted approach is required for the confident identification of this compound.
Step 1: Chromatographic Identification
While retention time (RT) is the first indicator, it is not sufficient for identifying isomers. The Kovats Retention Index (RI) provides a much more robust and transferable measure. The RI normalizes the retention time of a compound to the retention times of adjacent n-alkanes.
-
Expected Data : On a standard non-polar (DB-5 type) column, this compound has a reported Kovats Retention Index of approximately 1065 .[12][13]
Step 2: Mass Spectral Interpretation
Electron ionization of alkanes results in characteristic fragmentation patterns.[14] The molecular ion (M⁺) peak for alkanes is often present but may be weak. The fragmentation is dominated by cleavage of C-C bonds, leading to a series of carbocation fragments (CₙH₂ₙ₊₁) separated by 14 amu (-CH₂-).
-
Molecular Ion : The molecular weight of this compound is 156.31 g/mol .[10][11] Look for a peak at m/z 156 .
-
Key Fragmentation : Cleavage is favored at the branching point to form more stable secondary carbocations. The resulting mass spectrum serves as a fingerprint.[6]
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Significance |
| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺) |
| 141 | [M - CH₃]⁺ | Loss of a methyl group |
| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 85 | [C₆H₁₃]⁺ | Common alkane fragment |
| 71 | [C₅H₁₁]⁺ | Common alkane fragment |
| 57 | [C₄H₉]⁺ | Typically a very abundant ion in alkane spectra |
| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation, often the base peak |
Data sourced from the NIST Chemistry WebBook.[10]
Step 3: Library Confirmation
The final step is to compare the experimentally obtained mass spectrum against a trusted spectral library. A match quality score of >80% with the NIST/EPA/NIH Mass Spectral Library entry for this compound provides a high degree of confidence in the identification.[10][15]
Visualized Workflows and Mechanisms
Overall GC-MS Workflow
Caption: High-level workflow for the GC-MS analysis of this compound.
Predicted Fragmentation of this compound
Caption: Favored fragmentation points of this compound in EI-MS.
Conclusion
This application note provides a validated, step-by-step protocol for the confident analysis of this compound by GC-MS. By adhering to rigorous sample preparation techniques and employing an optimized analytical method, users can achieve reliable and reproducible results. The key to unambiguous identification lies not in a single data point, but in the synergistic use of chromatographic retention indices and the detailed interpretation of mass spectral fragmentation patterns, confirmed against established libraries. This methodology serves as a dependable foundation for researchers in diverse fields requiring the analysis of branched alkanes.
References
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Application Notes & Protocols for the Evaluation of 2-Methyldecane as a Candidate Semiochemical in Pest Management Research
Introduction
Semiochemicals, the chemical signals that mediate interactions between organisms, are foundational to modern Integrated Pest Management (IPM) strategies.[1][2] These molecules, which include intraspecific pheromones and interspecific allelochemicals, offer targeted, environmentally benign alternatives to broad-spectrum pesticides by manipulating insect behavior.[1][3] Among the vast diversity of chemical structures, branched-chain alkanes, which are common components of insect cuticular hydrocarbons, represent a promising but less-explored class of potential short-range signaling molecules.[4]
This guide focuses on 2-methyldecane, a branched-chain alkane identified in various plants, including Angelica species and chickpea.[5][6] While its role as an insect semiochemical is not yet established, its natural occurrence and structural similarity to known insect hydrocarbons make it a compelling candidate for investigation. This document provides a comprehensive framework and a series of detailed protocols for researchers to systematically evaluate the potential of this compound and similar novel compounds as behavior-modifying agents for pest management.
Part I: Foundational Concepts & Rationale
The investigation of a novel candidate semiochemical requires a logical, multi-tiered approach. It begins with a hypothesis based on the compound's chemical nature and culminates in behavioral validation.
Chemical Profile of this compound
A clear understanding of the test compound's physical and chemical properties is essential for designing appropriate experimental protocols, particularly for stimulus preparation and delivery.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [7] |
| Molecular Weight | 156.31 g/mol | [7] |
| CAS Number | 6975-98-0 | [7] |
| Appearance | Liquid (at standard conditions) | |
| Synonyms | Isoundecane | [5][6] |
The Semiochemical Hypothesis: Why Investigate this compound?
-
Structural Analogy: this compound is a branched-chain alkane, a class of compounds integral to the insect cuticle, where they primarily prevent desiccation but also act as short-range cues for species, sex, or reproductive status.[4] Its structure suggests it could be perceived by insect olfactory systems.
-
Natural Occurrence (Kairomone Potential): Its presence in plants suggests it could function as a kairomone—a signal that benefits the receiver (the insect) by indicating a potential food source or host plant.[2]
-
Need for Novel IPM Tools: The development of effective, non-toxic, and species-specific pest management tools is critical for sustainable agriculture.[2] Investigating novel compounds like this compound expands the toolkit available for strategies like monitoring, trapping, and habitat manipulation.[8][9]
Logical Workflow for Semiochemical Validation
The process of validating a candidate semiochemical follows a logical progression from confirming biological activity to identifying its behavioral function and potential application.
Part II: Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the primary experiments required to assess the semiochemical potential of this compound.
Protocol 1: Electroantennography (EAG) — Assessing Olfactory Perception
Principle: EAG is an essential first step that measures the summed electrical potential from all responding olfactory sensory neurons on an insect's antenna.[10][11] A positive EAG response to this compound confirms that the insect's peripheral nervous system can detect the compound, which is a prerequisite for any behavioral effect.[4]
Methodology:
-
Insect Preparation:
-
Select insects of a specific species, age, and physiological state (e.g., virgin females, mated males) relevant to the research question.
-
Immobilize an insect by cooling it at 4°C for 5-10 minutes.[11]
-
Carefully excise the head or the entire insect and mount it onto a holder using low-melting-point wax or dental wax, ensuring the antennae are stable and accessible.[11]
-
-
Electrode Preparation & Placement:
-
Prepare two glass microelectrodes by pulling borosilicate capillaries and filling them with an appropriate saline solution (e.g., Kaissling saline).[4]
-
Reference Electrode: Insert this electrode into the insect's head or the base of the antenna.
-
Recording Electrode: Using micro-scissors, carefully snip the distal tip of the antenna and place the recording electrode over the cut end to establish a good electrical connection.[11][12]
-
-
Stimulus Preparation and Delivery:
-
Prepare a stock solution of this compound in a high-purity volatile solvent like hexane or paraffin oil.[11]
-
Create a serial dilution to test a range of concentrations (e.g., 0.1 ng/µL, 1 ng/µL, 10 ng/µL, 100 ng/µL).
-
Apply a 10 µL aliquot of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Allow the solvent to evaporate for 30-60 seconds.[11]
-
Prepare a solvent-only control pipette and a positive control pipette with a compound known to elicit a response in the target species.
-
An air stimulus controller will deliver purified, humidified air puffs (e.g., 0.5 seconds) through the pipette, directed at the antenna.
-
-
Recording and Data Analysis:
-
Connect the electrodes to a high-impedance amplifier, which digitizes and records the signal.[10]
-
Deliver stimuli starting with the solvent control, then ascending concentrations of this compound, followed by the positive control. Allow a 30-60 second interval between puffs for the antenna to repolarize.[13]
-
The EAG response is the maximum amplitude of the negative voltage deflection (in millivolts, mV).
-
Normalize responses by subtracting the solvent control response. Data can be further standardized by expressing it as a percentage of the positive control response.
-
Data Presentation:
Results should be summarized to compare the antennal responses across different concentrations.
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SEM (n=10) |
| Solvent Control (Hexane) | 0 | 0.12 ± 0.03 |
| This compound | 0.1 | 0.45 ± 0.09 |
| This compound | 1.0 | 0.98 ± 0.15 |
| This compound | 10.0 | 1.65 ± 0.21 |
| This compound | 100.0 | 1.58 ± 0.19 |
| Positive Control | 1.0 | 2.50 ± 0.28 |
Protocol 2: Behavioral Bioassays — Determining Attractancy or Repellency
Principle: If EAG confirms detection, a behavioral bioassay is required to determine the compound's function. A Y-tube olfactometer is a standard apparatus for assessing an insect's preference between two odor streams.[4][13]
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Application Note: Utilizing 2-Methyldecane as an Internal Standard for Gas Chromatographic Analysis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Methyldecane as an internal standard (IS) in gas chromatography (GC). The unique physicochemical properties of this compound make it an excellent candidate for enhancing the accuracy and precision of quantitative analysis of medium to long-chain hydrocarbons and other analytes with similar volatility. This application note will delve into the scientific rationale for its selection, detailed protocols for standard preparation and method validation, and best practices for data interpretation.
Introduction: The Rationale for an Internal Standard
In quantitative gas chromatography, the internal standard method is a robust technique for mitigating variations in analytical results that can arise from sample preparation inconsistencies and instrumental drift.[1] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[1] By comparing the peak area of the analyte to that of the internal standard, we can correct for fluctuations in injection volume, detector response, and sample work-up.[2]
Why this compound?
This compound (C₁₁H₂₄) is a branched-chain alkane that possesses several key characteristics making it a suitable internal standard for a range of GC applications, particularly in the analysis of complex hydrocarbon mixtures, essential oils, and environmental samples.[3][4] Its selection is predicated on the following principles:
-
Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert, ensuring it does not react with analytes or the sample matrix.
-
Elution Profile: It typically elutes in a region of the chromatogram that is free from interference from common analytes, a critical criterion for an effective internal standard.[1]
-
Structural Similarity: While not identical, its branched alkane structure can mimic the chromatographic behavior of a variety of analytes, leading to better correction for variations.[5]
-
Purity and Availability: High-purity this compound is readily available from commercial suppliers, ensuring the consistency of the internal standard solution.[6][7]
This application note will provide a detailed framework for leveraging these properties to achieve high-quality, reproducible GC data.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application as a GC internal standard. These properties dictate its behavior within the GC system, from injection to detection.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [8] |
| Molecular Weight | 156.31 g/mol | [8] |
| Boiling Point | 189.3 °C | [8] |
| Melting Point | -48.9 °C | [8] |
| Density | 0.7331 g/mL | [6] |
| Vapor Pressure | 0.49 mmHg | [8] |
| logP (Octanol/Water) | ~5.9 - 6.16 | [8][9] |
| Kovats Retention Index (Standard Non-Polar) | ~1065 | [8][10] |
The high boiling point and relatively low vapor pressure of this compound make it suitable for analyzing semi-volatile compounds. Its high logP value indicates its non-polar nature, making it an ideal internal standard for analyses on common non-polar and semi-polar GC columns, such as those with polydimethylsiloxane-based stationary phases.[8]
Experimental Protocols
Materials and Reagents
-
This compound: >98% purity
-
Solvent: Hexane or other suitable high-purity solvent, GC grade
-
Analytes of Interest: As required for the specific application
-
Volumetric flasks, pipettes, and syringes: Class A
-
GC vials with septa
Preparation of Internal Standard Stock Solution
A critical step in the internal standard method is the accurate preparation of the stock solution.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 100 mg) using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.
-
Dilution: Add the chosen solvent (e.g., hexane) to the flask, ensuring the this compound is fully dissolved. Bring the solution to the mark with the solvent.
-
Homogenization: Stopper the flask and invert it multiple times to ensure a homogenous solution. This creates a 1 mg/mL stock solution.
-
Storage: Store the stock solution in a tightly sealed container at 4°C to minimize evaporation.
Preparation of Calibration Standards
Calibration standards should be prepared to bracket the expected concentration range of the analyte in the unknown samples.
-
Analyte Stock Solution: Prepare a stock solution of the analyte(s) of interest at a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations.
-
Spiking with Internal Standard: To each calibration standard, add a fixed volume of the this compound internal standard stock solution to achieve a consistent final concentration (e.g., 50 µg/mL).
Sample Preparation
-
Sample Measurement: Accurately measure a known quantity of the unknown sample (e.g., 1 g or 1 mL).
-
Extraction/Dilution: Perform any necessary sample extraction or dilution steps as dictated by the specific method.
-
Internal Standard Addition: Add the same fixed volume of the this compound internal standard stock solution to the prepared sample as was added to the calibration standards.
Gas Chromatography (GC) Method
The following is a general GC method that can be adapted as needed. Optimization will be required for specific applications.
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
-
Injector: Split/Splitless, 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Detector: Flame Ionization Detector (FID), 280°C
Method Validation
A validated analytical method ensures reliable and accurate results.[11] The following parameters should be assessed when using this compound as an internal standard.[12]
Specificity
Inject a blank sample (solvent only), a sample containing only the analyte, and a sample containing only this compound to ensure that there are no interfering peaks at the retention times of the analyte and the internal standard.
Linearity
-
Inject the series of calibration standards in triplicate.
-
For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis. A correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable.[11]
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[11]
-
Repeatability: Analyze a quality control (QC) sample at a mid-range concentration multiple times (n=6) within the same day.
-
Intermediate Precision: Analyze the same QC sample on different days, with different analysts, or on different instruments.
-
The relative standard deviation (RSD) should typically be less than 15%.
Accuracy
Accuracy is determined by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured concentration to the true concentration.[11]
-
Spike a blank matrix with the analyte at low, medium, and high concentrations.
-
Analyze these spiked samples and calculate the percent recovery.
-
Acceptable recovery is typically within 85-115%.
Data Analysis and Interpretation
The concentration of the analyte in an unknown sample is calculated using the response factor (RF) determined from the calibration curve.
Response Factor (RF) = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
Once the average RF is determined from the linear calibration, the concentration of the analyte in the sample can be calculated using the following equation:
Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)
Workflow Visualization
The following diagram illustrates the logical workflow for employing this compound as a GC internal standard.
Caption: Workflow for GC analysis using an internal standard.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Linearity (R² < 0.995) | Incorrect standard preparation. | Remake calibration standards, ensuring accuracy. |
| Detector saturation. | Dilute high-concentration standards. | |
| High RSD (>15%) | Inconsistent injection volume. | Check autosampler performance. |
| Incomplete sample homogenization. | Ensure thorough mixing of samples before injection. | |
| Inaccurate Results (Poor Recovery) | Co-elution of interfering peaks. | Optimize GC method to improve resolution. |
| Degradation of analyte or IS. | Check stability of stock solutions and samples. |
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of a variety of compounds by gas chromatography. Its chemical inertness, appropriate volatility, and distinct retention characteristics provide a solid foundation for robust and reproducible analytical methods. By following the detailed protocols for preparation, method validation, and data analysis outlined in this application note, researchers can significantly enhance the quality and reliability of their GC results. The principles and methodologies described herein are designed to be a self-validating system, ensuring the integrity of the generated data.
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Application Notes & Protocols for the Analysis of 2-Methyldecane in Metabolomics
Abstract
This guide provides a comprehensive overview and detailed protocols for the study of 2-methyldecane, a volatile organic compound (VOC), within the field of metabolomics. As a branched-chain alkane, this compound has emerged as a potential biomarker in various biological contexts, including disease diagnostics and food science.[1][2] Its detection in exhaled breath and other biological matrices offers a promising avenue for non-invasive monitoring.[3][4] This document outlines the foundational principles, sample handling procedures, and a robust analytical workflow centered on Gas Chromatography-Mass Spectrometry (GC-MS) for the reliable identification and quantification of this metabolite.
Introduction: The Significance of this compound as a Volatile Biomarker
Metabolomics aims to capture a snapshot of physiological or pathophysiological states by analyzing the complete set of small-molecule metabolites. Among these, volatile organic compounds (VOCs) are of particular interest due to their ability to be sampled non-invasively from breath, sweat, or urine, reflecting systemic metabolic processes.[3][5][6]
This compound (C₁₁H₂₄) is a branched alkane that has been identified in various biological and environmental samples.[7] In a clinical context, VOCs like this compound are investigated as potential biomarkers for a range of conditions, including respiratory diseases and cancers.[1][8][9] Altered concentrations of specific alkanes in exhaled breath can signify changes in metabolic pathways, such as increased oxidative stress leading to lipid peroxidation of cell membranes.[9] The analysis of these volatile signatures provides a powerful tool for early disease detection, patient stratification, and monitoring therapeutic responses.[1][3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [7][10] |
| Molecular Formula | C₁₁H₂₄ | [7][10][11] |
| Molecular Weight | 156.31 g/mol | [7][11][12] |
| CAS Number | 6975-98-0 | [10][11][13][14] |
| Boiling Point | 189.3 °C (@ 760 mm Hg) | [7][14] |
| Melting Point | -48.9 °C | [7][10] |
| Vapor Pressure | 0.49 - 0.82 mmHg (@ 25 °C) | [7][14] |
| Classification | Branched Alkane | [15] |
| Human Metabolome DB ID | HMDB0039000 | [7] |
Analytical Strategy: Why Gas Chromatography-Mass Spectrometry?
The analysis of volatile and semi-volatile compounds like this compound in complex biological matrices necessitates a technique with high separation power and specific detection capabilities. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.[16][17]
-
Expertise & Causality: The choice of GC-MS is deliberate. Gas Chromatography (GC) excels at separating volatile compounds based on their boiling points and affinity for the stationary phase of the analytical column. As a non-polar alkane, this compound is ideally suited for separation on a non-polar capillary column. Mass Spectrometry (MS) provides highly specific detection and structural confirmation. It fragments the eluting molecules into a predictable pattern of ions (a mass spectrum), which serves as a chemical fingerprint for unambiguous identification.[17][18] This combination is crucial for distinguishing this compound from other isomeric and isobaric compounds present in a biological sample.
Workflow Overview
The analytical process involves several critical stages, each designed to ensure data integrity and reproducibility. The workflow begins with meticulous sample collection to avoid contamination, followed by pre-concentration to enrich the target analyte, instrumental analysis by GC-MS, and finally, data processing for identification and quantification.
Caption: High-level workflow for metabolomic analysis of this compound.
Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of rigorous quality control (QC) steps. Adherence to these steps is critical for generating reliable and reproducible data.
Protocol 1: Sample Collection and Preparation
The integrity of any metabolomics study begins with the quality of the sample.[19] For VOCs, this is paramount, as contamination from ambient air or collection devices can easily compromise results.
A. Breath Sample Collection (Recommended)
-
Environment Control: Conduct breath collection in a controlled environment with low background VOCs. Have the subject rest in the room for at least 15-20 minutes prior to collection.
-
Tidal Breath Sampling: Instruct the subject to breathe normally. Discard the initial part of the exhalation (dead space air) and collect the latter, alveolar-rich portion, which is in equilibrium with the blood.
-
Collection: Collect 1-2 liters of exhaled breath directly into an inert collection bag (e.g., Tedlar®) or, for optimal results, draw the breath directly through a thermal desorption (TD) tube packed with a suitable sorbent (e.g., Tenax® TA). The TD tube method actively traps and concentrates VOCs, increasing sensitivity.
-
Blanks: Collect "room air" blanks using the same method to identify and subtract background contaminants.
-
Storage: Analyze TD tubes promptly. If storage is necessary, cap the tubes securely and store them at 4°C for no longer than 48 hours.
B. Headspace Solid-Phase Microextraction (HS-SPME) for Liquid/Solid Samples
This protocol is suitable for analyzing VOCs from samples like urine, plasma, or homogenized tissue.[2][17] SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from the sample's headspace.
-
Sample Aliquoting: Place a precise amount of the sample (e.g., 1 mL of plasma or 1 gram of homogenized tissue) into a 20 mL headspace vial. For tissue, rapid snap-freezing in liquid nitrogen followed by cryo-homogenization is recommended to halt metabolic activity.[19][20]
-
Internal Standard: Spike the sample with an internal standard (e.g., a deuterated alkane like Dodecane-d26) to correct for variability in extraction and injection.
-
Equilibration: Seal the vial and place it in a heating block or water bath (e.g., at 60°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[17]
-
Extraction: Expose a suitable SPME fiber (e.g., 100 µm Polydimethylsiloxane - PDMS) to the headspace for a fixed time (e.g., 15 minutes) while maintaining the temperature.[17] The non-polar PDMS coating has a high affinity for alkanes like this compound.
-
Desorption: Immediately retract the fiber and introduce it into the hot GC injector port for thermal desorption of the trapped analytes onto the analytical column.
Protocol 2: GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Gas chromatograph with autosampler (for SPME) or thermal desorption unit | Automation ensures precision and reproducibility. |
| Injector | Split/Splitless Inlet (run in splitless mode for SPME) | Splitless mode maximizes analyte transfer to the column for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid and complete thermal desorption of the analyte from the SPME fiber. |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min | Inert carrier gas standard for MS compatibility. Constant flow ensures stable retention times. |
| GC Column | Non-polar, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A "5% phenyl" methylpolysiloxane column provides excellent separation for non-polar hydrocarbons based on boiling point.[18] |
| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | The initial hold allows for focusing of volatile analytes. The temperature ramp separates compounds over a wide boiling range. |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer | Quadrupole is robust for quantification. TOF offers higher mass accuracy for identification. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | Standard temperature to ensure stable mass analysis. |
| Scan Range | m/z 40 - 400 | Covers the expected mass range for the analyte and potential contaminants without detecting carrier gas ions. |
| Solvent Delay | 3 - 4 minutes | Prevents the high concentration of any residual air/water from the injection from saturating the detector.[21] |
Data Interpretation and Quality Control
A. Analyte Identification
The identification of this compound is a two-factor authentication process:
-
Retention Time (RT): The analyte peak should elute at a consistent RT, matching that of an authentic chemical standard run under the same conditions.
-
Mass Spectrum: The collected mass spectrum must match the reference spectrum from a spectral library (e.g., NIST) and the authentic standard. Branched alkanes like this compound produce characteristic fragment ions. Key ions to monitor include m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and other alkyl fragments.
B. Trustworthiness: A Self-Validating System
To ensure the reliability of results, the protocol must include a robust quality control system.
-
System Suitability: Before running samples, inject a chemical standard mix to verify instrument performance, including peak shape, resolution, and detector sensitivity.
-
Procedural Blanks: Analyze a blank sample (e.g., an empty vial for HS-SPME) with every batch to check for system contamination.
-
Pooled QC Samples: Create a pooled QC sample by combining a small aliquot from every study sample. Inject this pooled QC periodically throughout the analytical run (e.g., every 10 samples). The relative standard deviation (RSD) of the analyte peak area in the QC injections should be <15%, demonstrating analytical stability.
-
Calibration Curve: For absolute quantification, prepare a calibration curve using a series of known concentrations of the this compound standard with a fixed concentration of the internal standard. The curve should demonstrate linearity (R² > 0.99) over the expected concentration range of the samples.
Caption: The journey of an endogenous VOC from metabolic origin to biomarker detection.
Conclusion
The analysis of this compound in metabolomics studies represents a valuable tool for non-invasive biomarker discovery. Its identity as a volatile organic compound makes it amenable to detection in exhaled breath, offering significant advantages in clinical and research settings. The successful application of this analysis hinges on a meticulous and well-controlled workflow, from sample collection to data interpretation. The GC-MS protocols detailed in this document provide a robust framework for researchers to achieve sensitive, specific, and reproducible quantification of this compound, thereby enabling its potential as a clinically relevant biomarker to be fully explored.
References
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- Investigation of metabolomic blood biomarkers for detection of adenocarcinoma lung cancer.
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- Showing metabocard for 2-Methylpentane (HMDB0061884).
- Development and thorough evaluation of a multi-omics sample preparation workflow for comprehensive LC-MS/MS-based metabolomics.
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- Metabolomics Sample Preparation, Storage, and Transport
- GC/MS method for short chain alkene?
- Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.
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Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Alkanes
Introduction: Navigating the Challenges of Alkane Analysis
High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of a vast array of chemical compounds. While gas chromatography (GC) is often the method of choice for volatile, low-molecular-weight alkanes, HPLC provides a robust alternative, particularly for the analysis of higher molecular weight, less volatile, or complex mixtures of saturated hydrocarbons.[1] Alkanes, being non-polar and lacking strong chromophores, present unique challenges for conventional HPLC methods, especially concerning detection.[1]
This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols for the successful HPLC analysis of alkanes. We will delve into the fundamental principles of alkane separation, explore various detection strategies, and provide detailed experimental workflows.
The Chromatographic Approach: Normal-Phase HPLC for Alkane Separation
The separation of alkanes by HPLC is primarily achieved through Normal-Phase HPLC (NP-HPLC).[1] This technique employs a polar stationary phase and a non-polar mobile phase. The fundamental principle of NP-HPLC is based on the differential adsorption of analytes onto the polar stationary phase.
In this mode, the elution order is dictated by the polarity of the analytes, with the least polar compounds eluting first.[1] As alkanes are among the least polar organic compounds, they exhibit weak interactions with the polar stationary phase and are therefore eluted relatively quickly. The general elution order in NP-HPLC is as follows:
Alkanes < Alkenes < Aromatic Hydrocarbons < Halogenated Hydrocarbons < Ethers < Esters < Ketones < Aldehydes < Alcohols < Carboxylic Acids
Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is generally not suitable for the separation of different types of alkanes from each other due to their very limited retention on the non-polar stationary phase.
Stationary Phase Selection: The Heart of the Separation
The choice of the stationary phase is critical for achieving optimal separation of alkanes. The most commonly used stationary phases in NP-HPLC for this purpose are:
-
Silica (SiO₂): Unmodified silica gel is a highly polar stationary phase that provides good selectivity for the separation of non-polar compounds like alkanes. The retention on silica is primarily governed by adsorption interactions.
-
Aminopropyl-bonded Silica (-NH₂): This bonded phase offers a slightly less polar surface compared to bare silica, which can be advantageous in modulating the retention of alkanes. It can provide different selectivity for certain hydrocarbon separations.[2][3][4]
Mobile Phase Composition: Driving the Elution
The mobile phase in NP-HPLC for alkane analysis typically consists of a non-polar solvent, with the addition of a small amount of a more polar solvent to modulate the retention times. Common mobile phase constituents include:
-
Primary Non-polar Solvent: n-Hexane or n-heptane are the most common choices due to their low polarity and volatility.
-
Polar Modifier: A small percentage of a more polar solvent, such as isopropanol, ethanol, or ethyl acetate, is often added to the mobile phase. This modifier competes with the analytes for the active sites on the stationary phase, thereby reducing the retention times of the alkanes. The concentration of the polar modifier is a critical parameter for optimizing the separation.
It is crucial to use high-purity, dry solvents for NP-HPLC, as even trace amounts of water can significantly affect the activity of the stationary phase and lead to poor reproducibility of retention times.[5][6]
Detection of Alkanes: Overcoming the Lack of Chromophores
A significant hurdle in the HPLC analysis of alkanes is their lack of ultraviolet (UV) absorbing chromophores, rendering conventional UV-Vis detectors ineffective.[1] To overcome this, universal detectors that do not rely on the optical properties of the analyte are employed. The most common choices for alkane detection are:
-
Refractive Index Detector (RID): The RID is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte.[1] While robust and widely applicable, RID is generally less sensitive than other universal detectors and is not compatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): The ELSD nebulizes the column effluent, evaporates the mobile phase, and then detects the light scattered by the non-volatile analyte particles.[7] It is more sensitive than RID and is compatible with gradient elution, making it suitable for analyzing complex mixtures with a wide range of analyte concentrations.
Detector Comparison for Alkane Analysis
| Detector | Principle | Sensitivity | Gradient Compatibility | Key Considerations |
| Refractive Index Detector (RID) | Measures changes in the refractive index of the eluent. | Low | No | Highly sensitive to temperature and pressure fluctuations. |
| Evaporative Light Scattering Detector (ELSD) | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. | Moderate | Yes | Response can be non-linear and dependent on analyte properties. |
| Charged Aerosol Detector (CAD) | Measures the charge of non-volatile analyte particles after mobile phase evaporation. | High | Yes | Generally provides a more uniform response for non-volatile compounds.[12][13] |
Experimental Protocols
The following protocols provide a starting point for the HPLC analysis of alkanes. Method optimization will be necessary to achieve the desired separation for specific applications.
Protocol 1: Isocratic NP-HPLC for the Separation of n-Alkanes
This protocol describes a general method for the separation of a mixture of n-alkanes using isocratic elution with a universal detector.
Instrumentation and Materials:
-
HPLC system with an isocratic pump
-
Autosampler
-
Column thermostat
-
Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD)
-
Normal-Phase Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
n-Alkane standards (e.g., C10-C40)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | RID, ELSD, or CAD |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing n-hexane and isopropanol. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare individual stock solutions of each n-alkane standard in n-hexane at a concentration of 1 mg/mL. From the stock solutions, prepare a mixed standard solution containing all n-alkanes at a final concentration of approximately 100 µg/mL each in n-hexane.
-
Sample Preparation: Dissolve the sample containing alkanes in n-hexane to a concentration within the expected calibration range.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject a blank (n-hexane) to ensure the system is clean. Inject the mixed n-alkane standard solution to determine the retention times of each component. Inject the prepared sample solutions.
-
Data Analysis: Identify the n-alkanes in the sample chromatograms by comparing their retention times with those of the standards. For quantitative analysis, construct a calibration curve for each n-alkane using a series of standard solutions of known concentrations.
Illustrative Retention Time Data (Isocratic NP-HPLC):
The following table provides an example of the expected elution pattern for a series of n-alkanes under isocratic normal-phase conditions. Actual retention times will vary depending on the specific instrument, column, and experimental conditions.
| n-Alkane | Carbon Number | Illustrative Retention Time (min) |
| n-Decane | C10 | 4.5 |
| n-Dodecane | C12 | 5.2 |
| n-Tetradecane | C14 | 5.9 |
| n-Hexadecane | C16 | 6.6 |
| n-Octadecane | C18 | 7.3 |
| n-Eicosane | C20 | 8.0 |
| n-Tetracosane | C24 | 9.4 |
| n-Octacosane | C28 | 10.8 |
| n-Dotriacontane | C32 | 12.2 |
| n-Hexatriacontane | C36 | 13.6 |
| n-Tetracontane | C40 | 15.0 |
Protocol 2: Gradient NP-HPLC for Complex Hydrocarbon Mixtures
For complex samples containing a wide range of alkane chain lengths, a gradient elution method can significantly improve resolution and reduce analysis time.[14][15][16] However, gradient elution in NP-HPLC can be challenging due to issues with reproducibility.[5][6] Careful control of solvent quality and system equilibration is paramount.
Instrumentation and Materials:
-
HPLC system with a binary or quaternary gradient pump
-
Autosampler
-
Column thermostat
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Normal-Phase Silica or Aminopropyl-bonded column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade n-hexane (Solvent A)
-
HPLC-grade methyl tert-butyl ether (MTBE) or a mixture of isopropanol and ethyl acetate (Solvent B)
-
Alkane standards
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Methyl tert-butyl ether (MTBE) |
| Gradient Program | 0-10 min: 0-20% B; 10-15 min: 20-50% B; 15-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | ELSD or CAD |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases using high-purity, dry solvents. Degas both solvents before use.
-
Standard and Sample Preparation: As described in Protocol 1.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (100% A) for an extended period (e.g., 60 minutes) to ensure a stable baseline.
-
Analysis: Perform blank injections, followed by standard and sample injections. A re-equilibration step at the initial mobile phase composition is required between each gradient run.
-
Data Analysis: As described in Protocol 1.
Workflow Diagrams
Caption: A generalized workflow for the HPLC analysis of alkanes.
Caption: A comparative overview of universal detectors for alkane analysis.
An Advanced Alternative: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of hydrocarbons, including alkanes.[17] SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[17][18][19]
Advantages of SFC for Alkane Analysis:
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher throughput compared to HPLC.[17][20]
-
Orthogonal Selectivity: SFC can provide different selectivity compared to NP-HPLC, which can be beneficial for resolving complex mixtures.
-
"Green" Chromatography: The use of CO₂ as the primary mobile phase significantly reduces the consumption of organic solvents.[20]
-
Compatibility with various detectors: SFC can be coupled with various detectors, including Flame Ionization Detection (FID), which is highly sensitive to hydrocarbons.[19]
SFC is particularly well-suited for the separation of complex hydrocarbon mixtures found in petroleum products and for the analysis of high-molecular-weight alkanes.[17]
Conclusion: A Robust Toolkit for Alkane Characterization
While GC remains a primary tool for volatile alkanes, HPLC offers a versatile and powerful platform for the analysis of a broader range of saturated hydrocarbons. The strategic selection of a normal-phase chromatographic system, coupled with a suitable universal detector such as RID, ELSD, or CAD, enables the robust separation and quantification of these challenging, non-chromophoric compounds. For complex separations and high-throughput applications, the exploration of gradient NP-HPLC and the advanced capabilities of SFC are highly recommended. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently develop and validate reliable methods for the analysis of alkanes in diverse scientific and industrial settings.
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Application Notes and Protocols for the Derivatization of Alkanes and their Functionalized Counterparts for Gas Chromatography (GC) Analysis
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the derivatization of alkanes and their functionalized analogs for analysis by gas chromatography (GC). While alkanes are inherently volatile, their analysis can be hampered by poor resolution of isomers and interactions with active sites within the GC system. Furthermore, the introduction of functional groups, either through environmental oxidation, metabolic processes, or industrial applications, necessitates derivatization to improve volatility, thermal stability, and chromatographic performance. This document explores direct derivatization strategies for the alkane backbone, such as halogenation, and provides in-depth protocols for the more common derivatization of functionalized alkanes—including alcohols and carboxylic acids—via silylation, acylation, and esterification. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are emphasized to equip researchers, scientists, and drug development professionals with the expertise to achieve accurate and reproducible results.
Introduction: The Dichotomy of Alkane Analysis by GC
Alkanes, as non-polar hydrocarbons, are fundamentally suited for GC analysis due to their inherent volatility. In many applications, such as the analysis of total petroleum hydrocarbons (TPH), neat alkanes are analyzed directly without chemical modification[1][2]. The primary separation mechanism on non-polar GC columns is based on boiling points, which allows for the effective separation of homologous series of n-alkanes.
However, significant challenges emerge in two key areas:
-
Isomer Resolution: Branched alkane isomers possess very similar boiling points and identical molecular weights, leading to co-elution and making their separation exceptionally difficult on standard non-polar columns[3].
-
System Activity: High molecular weight alkanes can exhibit peak tailing due to interactions with active sites, such as exposed silanol groups, within the injector, liner, or on the column itself[3].
While direct analysis is common, derivatization can be employed as a powerful strategy to overcome these challenges or to analyze alkanes that have been functionalized. It is crucial to distinguish between the derivatization of the alkane C-H bond itself and the derivatization of polar functional groups on an alkane backbone.
Derivatization serves several key objectives:
-
Increase Volatility: By masking polar functional groups like hydroxyl (-OH) and carboxyl (-COOH) that cause intermolecular hydrogen bonding, derivatization significantly increases the volatility of compounds[4][5].
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation[5].
-
Enhance Detectability: Introducing specific chemical groups (e.g., halogenated moieties) can dramatically improve the response of selective detectors like the Electron Capture Detector (ECD)[4][5].
-
Improve Peak Shape and Resolution: Derivatization reduces interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and better separation[4].
This guide will first explore methods for the direct chemical modification of the alkane backbone and then delve into the more prevalent and established protocols for derivatizing functionalized alkanes.
Direct Derivatization of the Alkane Backbone
For specific applications, direct chemical modification of the C-H bond in alkanes can be a targeted strategy to enhance analytical selectivity and sensitivity.
Halogenation: Bromination for Enhanced Detection and Selectivity
The introduction of a halogen atom, such as bromine, onto an alkane backbone creates an alkyl halide. This approach offers two primary advantages: it can alter the volatility and retention time to resolve co-eluting isomers, and it makes the molecule highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis.
The free-radical bromination of alkanes is a well-established mechanism. The reaction is typically initiated by UV light or heat, where molecular bromine (Br₂) is homolytically cleaved into two bromine radicals (Br•). These radicals then abstract a hydrogen atom from the alkane, creating an alkyl radical, which subsequently reacts with another Br₂ molecule to form the alkyl bromide and a new bromine radical, propagating the chain reaction[6].
Key Mechanistic Considerations:
-
Initiation: The process requires an initiation step, which can be photochemical (UV light) at lower temperatures (~90°C) or thermal at higher temperatures (>105°C)[6].
-
Selectivity: Bromination is selective, favoring the substitution of hydrogens on more substituted carbons (tertiary > secondary > primary). This can be an important consideration for structural elucidation.
-
Inhibition: The reaction can be inhibited by the presence of oxygen and water[6].
A primary application of this technique is not for alkanes themselves but for selectively reacting with alkenes in a complex hydrocarbon matrix, such as gasoline. The alkenes are converted to dibromoalkanes, which have significantly different retention times and are easily distinguishable, while the alkanes remain largely unreacted[7][8]. This demonstrates the power of selective derivatization for class-specific analysis.
Protocol 2.1.1: General Protocol for Bromination of a Hydrocarbon Sample
This protocol is adapted from methodologies used for the selective bromination of unsaturated compounds but illustrates the general principles. Direct bromination of saturated alkanes would require more forceful conditions (e.g., UV initiation).
Objective: To introduce bromine atoms into a hydrocarbon sample to alter chromatographic properties and enhance ECD response.
Materials:
-
Hydrocarbon sample (e.g., dissolved in a non-reactive solvent like hexane)
-
Bromine solution (e.g., 5% w/v in a suitable solvent)
-
Reaction vials with PTFE-lined caps
-
UV lamp (if photochemical initiation is required)
-
Heating block or water bath
-
Quenching solution (e.g., sodium thiosulfate solution)
-
GC-ECD or GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of the alkane or hydrocarbon mixture in an inert solvent.
-
Reaction Setup: In a sealed reaction vial, add the sample solution.
-
Reagent Addition: Carefully add the bromine solution to the vial. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Initiation:
-
Reaction Quenching: After the reaction period, cool the vial and add a quenching solution (e.g., sodium thiosulfate) to consume any unreacted bromine.
-
Extraction: Extract the brominated alkanes into a clean organic solvent (e.g., hexane) for analysis.
-
GC Analysis: Inject the extract into a GC-ECD or GC-MS. The resulting brominated alkanes will have longer retention times and show a strong response on an ECD.
Self-Validation and QC:
-
Control Sample: Analyze an underivatized sample to establish baseline retention times.
-
Reaction Monitoring: Monitor the disappearance of the bromine color as an indicator of reaction progress.
-
Spike Recovery: Spike a blank matrix with a known concentration of a standard alkane and perform the derivatization to assess efficiency.
Biological Conversion as a Derivatization Pathway
An innovative approach to derivatizing alkanes involves using microorganisms or their enzymes to introduce functional groups. This "whole-cell" or enzymatic derivatization can offer high selectivity under mild conditions.
Microbial Oxidation to Alcohols
Certain methane-utilizing bacteria (methylotrophs) possess monooxygenase enzymes that can hydroxylate n-alkanes (from propane to hexane) to their corresponding secondary alcohols[10]. For example, Methylosinus sp. can convert propane to 2-propanol and butane to 2-butanol. This enzymatic system can be harnessed to convert volatile, non-polar alkanes into more polar alcohols, which can then be analyzed directly or further derivatized using the methods described in Section 4.
Anaerobic Conversion to Fatty Acids
Some sulfate-reducing bacteria, such as strain Hxd3, can anaerobically transform alkanes into fatty acids[11][12]. The proposed mechanism involves a subterminal carboxylation at the C-3 position of the alkane, followed by the removal of two terminal carbons, resulting in a fatty acid that is one carbon shorter than the parent alkane[12][13]. These resulting fatty acids can be readily derivatized into their volatile methyl ester counterparts (FAMEs) for robust GC analysis.
The workflow for these biological conversions represents a powerful sample preparation strategy, effectively derivatizing the inert alkane into a functionalized, more easily analyzable molecule.
Caption: Workflow for biological conversion of alkanes.
Derivatization of Functionalized Alkanes for GC Analysis
The most common requirement for derivatization in the context of alkane-related compounds is when the alkane backbone contains one or more polar functional groups, such as hydroxyls or carboxylic acids. These functionalized alkanes are often the target of analysis in environmental monitoring, metabolomics, and industrial quality control. The three principal methods are silylation, acylation, and alkylation (esterification).[14][15]
Silylation
Silylation is arguably the most prevalent derivatization technique for GC. It involves the replacement of an active hydrogen in a functional group (-OH, -COOH, -NH, -SH) with a silyl group, typically a trimethylsilyl (TMS) group[5][15].
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic functional group attacks the silicon atom of the silylating reagent, displacing a leaving group[16].
Advantages:
-
Versatility: A wide range of reagents is available to derivatize many different functional groups[5].
-
Efficacy: Silylation effectively masks polar groups, significantly increasing volatility and thermal stability[17].
-
Ease of Use: Reactions are often rapid and can be performed under mild conditions[18].
Common Silylating Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used TMS donor. Its byproducts are volatile and neutral, causing minimal interference[4].
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS acetamides, making it ideal for trace analysis[4].
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other reagents like BSTFA to increase their reactivity, especially for hindered groups[18].
-
TMSI (N-trimethylsilylimidazole): A strong silylating agent particularly effective for hydroxyl groups and carboxylic acids[19].
| Reagent | Target Analytes | Key Characteristics |
| BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | Highly reactive, volatile byproducts. Often used with TMCS catalyst.[18] |
| MSTFA | Similar to BSTFA | Most volatile TMS reagent, excellent for trace analysis.[4] |
| TMSI | Hydroxyl groups, carboxylic acids | Strong silyl donor, imidazole byproduct scavenges protons.[19] |
| Table 1: Comparison of Common Silylating Reagents. |
Protocol 4.1.1: Silylation of Long-Chain Alcohols using BSTFA + 1% TMCS
Objective: To convert a long-chain alcohol into its more volatile TMS ether for GC analysis.
Materials:
-
Sample containing long-chain alcohol
-
BSTFA + 1% TMCS silylating reagent
-
Aprotic solvent (e.g., pyridine, acetonitrile, hexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
-
GC-FID or GC-MS system
Procedure:
-
Sample Preparation: If the sample is solid, dissolve a known amount (e.g., 1-5 mg) in 200 µL of an aprotic solvent in a reaction vial. If liquid, place an appropriate volume into the vial. Ensure the sample is dry, as silylating reagents are moisture-sensitive[5].
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion[18].
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes in a heating block. For sterically hindered alcohols, a longer reaction time or higher temperature may be necessary[18].
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized solution directly into the GC system.
Self-Validation and QC:
-
Completeness of Reaction: The chromatogram should show a single, sharp peak for the derivatized product with no tailing or evidence of the original alcohol peak.
-
Reagent Blank: Prepare a blank by following the same procedure without the analyte to identify any potential interferences from the reagent or solvent.
-
Stability: Analyze the derivatized sample at several time points (e.g., 1, 4, and 24 hours) to ensure the derivative is stable.
Caption: Experimental workflow for a typical silylation protocol.
Acylation
Acylation involves introducing an acyl group (R-C=O) into a molecule by replacing an active hydrogen. This technique is particularly effective for alcohols, phenols, and amines, converting them into esters, thioesters, and amides, respectively[4].
Advantages:
-
Stable Derivatives: Acyl derivatives are generally more stable than their silyl counterparts[14].
-
Enhanced ECD Detection: Using perfluorinated acylating reagents (e.g., TFAA, PFPA, HFBA) introduces halogen atoms, which significantly enhances the response of an ECD[5][15].
Common Acylating Reagents:
-
TFAA (Trifluoroacetic Anhydride): Reacts with alcohols and amines to produce stable, volatile derivatives that are highly ECD-sensitive[20].
-
PFPA (Pentafluoropropionic Anhydride): Similar to TFAA but can offer different retention times for chromatographic optimization[20].
-
HFBI (Heptafluorobutyrylimidazole): A milder reagent that reacts under non-acidic conditions, as the imidazole byproduct is not acidic and will not harm the GC column[5].
Protocol 4.2.1: Acylation of Functionalized Amines with TFAA
Objective: To derivatize primary or secondary amines on an alkane backbone for enhanced volatility and ECD detection.
Materials:
-
Sample containing aminoalkane
-
Trifluoroacetic Anhydride (TFAA)
-
Solvent/Acid Scavenger (e.g., pyridine or triethylamine)
-
Reaction vials with PTFE-lined caps
-
Heating block
-
GC-ECD or GC-MS system
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent within a reaction vial.
-
Reagent Addition: Add the solvent/acid scavenger (e.g., 50 µL of pyridine) followed by the acylating agent (e.g., 100 µL of TFAA). The base is crucial as it neutralizes the acid byproduct (trifluoroacetic acid), which can otherwise damage the GC column[20].
-
Reaction: Cap the vial and heat at 50-70°C for 15-30 minutes.
-
Solvent Removal (Optional): Gently evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in a suitable injection solvent (e.g., ethyl acetate). This step is important to protect the column from acidic byproducts[20].
-
Analysis: Inject 1 µL of the final solution into the GC.
Alkylation (Esterification)
Alkylation is used to modify compounds with acidic hydrogens, most notably carboxylic acids and phenols. The most common form of alkylation is esterification, which converts carboxylic acids into esters (e.g., methyl esters)[5].
Advantages:
-
Excellent Stability: Esters are very stable derivatives that can be stored for extended periods[5].
-
Improved Chromatography: Esterification significantly reduces the polarity of carboxylic acids, eliminating peak tailing and improving volatility[17].
Common Esterification Reagents:
-
BF₃-Methanol (Boron Trifluoride in Methanol): A classic and effective reagent for preparing fatty acid methyl esters (FAMEs).
-
PFB-Br (Pentafluorobenzyl Bromide): Used to form PFB esters, which are highly sensitive to ECD detection[21].
Protocol 4.3.1: Esterification of Long-Chain Fatty Acids using BF₃-Methanol
Objective: To convert long-chain fatty acids into their corresponding fatty acid methyl esters (FAMEs) for GC analysis.
Materials:
-
Sample containing fatty acids
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane
-
Saturated Sodium Chloride solution
-
Reaction vials/tubes with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place the extracted lipid/fatty acid sample into a reaction tube.
-
Reagent Addition: Add 1-2 mL of BF₃-Methanol solution to the sample.
-
Reaction: Tightly cap the tube and heat in a water bath at 100°C for 5-10 minutes.
-
Extraction: Cool the tube. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Shake vigorously for 30 seconds.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the FAMEs.
-
Analysis: Carefully transfer the top hexane layer to a clean GC vial and inject 1 µL into the GC-FID or GC-MS system.
Summary and Conclusions
The successful GC analysis of alkanes and their derivatives hinges on a clear understanding of the analytical objective. While underivatized alkanes can often be analyzed directly, challenges in isomer separation and system activity persist. Direct derivatization of the alkane backbone via methods like bromination can be employed for specific applications requiring enhanced sensitivity or selectivity. However, the most frequent and critical use of derivatization is for functionalized alkanes. By converting polar hydroxyl, carboxyl, and amino groups into stable, volatile silyl, acyl, or ester derivatives, analysts can overcome the limitations of poor peak shape, low volatility, and thermal instability. The protocols provided herein offer robust, self-validating frameworks for achieving reliable and reproducible results. The choice of derivatization strategy—silylation, acylation, or alkylation—must be tailored to the specific analyte, the sample matrix, and the desired analytical outcome.
References
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- 9. scribd.com [scribd.com]
- 10. Microbial Oxidation of Gaseous Hydrocarbons: Production of Secondary Alcohols from Corresponding n-Alkanes by Methane-Utilizing Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Anaerobic Transformation of Alkanes to Fatty Acids by a Sulfate-Reducing Bacterium, Strain Hxd3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 19. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 20. gcms.cz [gcms.cz]
- 21. Derivatizing Reagents for GC – The Buffers Strike Back [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Parameters for Branched Alkanes
Welcome to the technical support center dedicated to the nuanced art and science of analyzing branched alkanes by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is specifically designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally diverse molecules. The inherent volatility of branched alkanes belies the complexity of achieving their baseline separation and unambiguous identification, particularly in isomeric mixtures.
This resource moves beyond generic protocols. Here, we delve into the "why" behind the "how," offering troubleshooting guidance and in-depth FAQs to empower you to not only resolve common analytical hurdles but also to proactively optimize your GC-MS methodologies for robust and reliable results.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address the most common issues encountered during the GC-MS analysis of branched alkanes. Each problem is presented with its likely causes and a step-by-step protocol for resolution.
Problem 1: Poor Peak Resolution & Co-elution of Isomers
The structural similarity of branched alkane isomers often leads to overlapping peaks, making accurate quantification and identification challenging.[1]
Potential Causes & Solutions:
-
Inappropriate GC Column: The stationary phase is the most critical factor for successful separation.[2] For non-polar analytes like branched alkanes, a non-polar stationary phase is the industry standard, where elution is generally governed by the boiling points of the analytes.[2]
-
Solution:
-
Verify Column Choice: Ensure you are using a non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase.[3]
-
Increase Column Length: Doubling the column length can increase resolution by approximately 40%.[4] Consider using a longer column (e.g., 60 m or 100 m) for complex mixtures.[5]
-
Decrease Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) enhances separation efficiency.[6][7]
-
-
-
Suboptimal Oven Temperature Program: A fast temperature ramp can lead to insufficient interaction with the stationary phase, resulting in poor separation.[8][9]
-
Solution:
-
Lower the Initial Temperature: Start the oven temperature program approximately 10-15°C below the boiling point of the most volatile branched alkane in your sample.
-
Reduce the Ramp Rate: A slower ramp rate (e.g., 2-5°C/min) allows for better separation of closely eluting isomers.[8]
-
Incorporate Isothermal Holds: Introducing isothermal holds at specific temperatures can improve the resolution of critical pairs.
-
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the optimal linear velocity for your column dimensions. Hydrogen can sometimes provide better efficiency at higher flow rates.[5]
-
Problem 2: Peak Tailing
Peak tailing can compromise both peak integration and resolution, leading to inaccurate quantification.
Potential Causes & Solutions:
-
Active Sites in the GC System: Exposed silanol groups in the injector liner or the front of the column can interact with analytes, causing adsorption and subsequent slow desorption.[10]
-
Solution:
-
Use a Deactivated Liner: Employ a high-quality, deactivated injector liner with glass wool to ensure inertness.[3]
-
Column Maintenance: If tailing persists, trim the first 10-15 cm of the column from the injector side to remove any accumulated active sites.
-
-
-
Poor Column Installation: An improper cut or incorrect installation depth can disrupt the sample path and cause peak distortion.[10]
-
Solution: Ensure a clean, square cut of the column using a ceramic wafer. Follow the instrument manufacturer's guidelines for the correct column installation depth in both the injector and the MS interface.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[11]
-
Solution: Dilute the sample or increase the split ratio in your injection method.[10]
-
Problem 3: Weak or Absent Molecular Ion Peak (M+)
Branched alkanes are prone to extensive fragmentation under Electron Ionization (EI), often resulting in a weak or absent molecular ion peak, which complicates compound identification.[12][13]
Potential Causes & Solutions:
-
High Ion Source Temperature: Higher temperatures increase the internal energy of the molecular ion, promoting fragmentation.[14][15]
-
Solution:
-
Optimize Source Temperature: Gradually lower the ion source temperature (e.g., from 230°C down to 200°C) and observe the effect on the molecular ion abundance. Be mindful that too low a temperature can lead to contamination.[16]
-
-
-
High Electron Energy: The standard 70 eV electron energy in EI is often too high to preserve the molecular ion of highly branched alkanes.
-
Solution:
-
Consider Chemical Ionization (CI): If available, use Chemical Ionization (CI) as a softer ionization technique. CI typically produces a prominent [M+H]+ or [M-H]+ ion, aiding in the determination of the molecular weight.[5]
-
-
-
Inherent Instability of the Molecular Ion: For some highly branched alkanes, the molecular ion is inherently unstable.
-
Solution: Rely on the characteristic fragmentation patterns and Kovats retention indices for identification.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best GC column for separating a complex mixture of C10-C20 branched alkanes?
A1: For a complex mixture of C10-C20 branched alkanes, a long, non-polar capillary column is recommended. A 100% dimethylpolysiloxane stationary phase is a good starting point.[3] Consider a column with dimensions of 60 m length, 0.25 mm ID, and a 0.25 µm film thickness to achieve the necessary resolution.[2][7]
Q2: Should I use a split or splitless injection for my branched alkane samples?
A2: The choice between split and splitless injection depends on the concentration of your analytes.[17][18][19][20][21][22]
-
Split Injection: Use for concentrated samples to avoid column overload. A split ratio of 50:1 to 100:1 is a good starting point.[22]
-
Splitless Injection: Use for trace analysis to maximize the amount of sample transferred to the column.[20] Ensure your initial oven temperature is low enough to provide a solvent-trapping or cold-trapping effect for good peak shape.[23]
Q3: How can I improve the mass spectral identification of branched alkanes?
A3: Due to the often weak or absent molecular ion, a combination of retention data and fragmentation patterns is crucial for confident identification.[1]
-
Kovats Retention Indices (RI): Calculate the RI for your unknown peaks by running a mixture of n-alkanes under the same chromatographic conditions. Compare the calculated RI values with literature or database values.[1]
-
Characteristic Fragment Ions: Branched alkanes exhibit preferential cleavage at the branching point to form more stable secondary or tertiary carbocations.[12][13] Look for characteristic fragment ions (e.g., loss of the largest alkyl group) to deduce the branching pattern.[12]
Q4: My baseline is noisy. What are the likely causes and how can I fix it?
A4: A noisy baseline can be caused by several factors:
-
Column Bleed: This is the degradation of the stationary phase at high temperatures.[24] Ensure you are operating within the column's specified temperature limits and use a low-bleed "MS-grade" column.[24]
-
Contamination: Contamination can originate from the carrier gas, injector, or sample.
-
Leaks: Air leaks in the system can lead to a noisy baseline and column damage.
-
Solution: Use an electronic leak detector to check for leaks at all fittings, especially after column installation or maintenance.
-
Q5: Do I need to derivatize my branched alkane samples?
A5: Generally, branched alkanes are volatile and do not require derivatization for GC-MS analysis.[26] Derivatization is a chemical modification process used to increase the volatility and thermal stability of non-volatile or thermally labile compounds, which is not the case for most alkanes.[27][28][29] However, if your sample matrix contains interfering polar compounds, a cleanup step might be necessary.
Data Presentation & Experimental Protocols
Table 1: Recommended GC-MS Parameters for Branched Alkane Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | ||
| Stationary Phase | 100% Dimethylpolysiloxane (non-polar) | "Like dissolves like" principle for non-polar analytes.[30] |
| Dimensions | 30-60 m x 0.25 mm ID x 0.25 µm | Balances efficiency and sample capacity.[6][7] |
| Injector | ||
| Type | Split/Splitless | Versatile for a wide range of concentrations.[17] |
| Temperature | 250-300 °C | Ensures complete vaporization of analytes.[23] |
| Split Ratio | 50:1 (for concentrated samples) | Prevents column overload.[22] |
| Splitless Hold Time | 0.5-1.0 min (for trace analysis) | Allows for complete transfer of analytes to the column.[21] |
| Oven Program | ||
| Initial Temperature | 40-60 °C (hold for 2 min) | Allows for sharp initial peaks, especially in splitless mode.[9] |
| Ramp Rate | 5-10 °C/min | A moderate ramp provides a good balance between resolution and analysis time.[8] |
| Final Temperature | 280-300 °C (hold for 5-10 min) | Ensures elution of all components and cleans the column.[31] |
| Carrier Gas | ||
| Type | Helium or Hydrogen | Inert gases for GC-MS.[5] |
| Flow Rate | 1.0-1.5 mL/min (constant flow) | Optimal for most 0.25 mm ID columns.[3] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching.[1] |
| Electron Energy | 70 eV | Standard energy for creating fragment libraries. |
| Ion Source Temp. | 200-230 °C | A balance between efficient ionization and minimizing excessive fragmentation.[15] |
| Quadrupole Temp. | 150 °C | A typical setting for good mass filtering.[3][16] |
| Mass Range | m/z 40-500 | Covers the expected mass range for common alkane fragments.[3] |
Experimental Protocol: Kovats Retention Index Determination
-
Prepare an n-alkane standard mixture: Create a solution containing a homologous series of n-alkanes (e.g., C8 to C20) in a suitable solvent like hexane.[1]
-
Analyze the n-alkane standard: Inject the standard mixture using the same GC-MS method as your samples.
-
Record retention times: Note the retention times for each n-alkane.
-
Analyze your sample: Inject your sample containing the unknown branched alkanes.
-
Calculate the Kovats Retention Index (I): For an unknown peak that elutes between two n-alkanes with carbon numbers n and N, use the following formula:
I = 100n + 100 * [ (log t'R(unknown) - log t'R(n)) / (log t'R(N) - log t'R(n)) ]
Where t'R is the adjusted retention time (tR - tM, with tM being the void time).
Visualizations
Caption: Workflow for branched alkane analysis by GC-MS.
Caption: Troubleshooting poor peak resolution in GC.
References
- Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation - Benchchem.
- Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS - Benchchem.
- Application Note: Analysis of Branched Alkanes by Mass Spectrometry - Benchchem.
- Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers - Benchchem.
- Temperature Variation of Mass Spectra of Hydrocarbons 1 - NIST.
- Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes - Benchchem.
- Identification of methyl branched alkanes using GC-MS ion trap? - ResearchGate.
- Overview Of GC-MS Injection Techniques - Blogs - News.
- Gas Chromatography (GC) Column Selection Guide - Sigma-Aldrich.
- Split vs Splitless Injection - Restek.
- Examining the Effect of Ion Source Temperature on Electron Ionization Efficiency.
- Split/Splitless Injector Gas Chromatography - SCION Instruments.
- TROUBLESHOOTING GUIDE.
- Technical Support Center: Optimization of GC-MS Parameters for C12 Alkane Analysis - Benchchem.
- GC Column Selection Guide (420410) - JCANO | INGENIERIA.
- Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using gas chromatography-vacuum ultraviolet-mass spectrometry - PubMed.
- derivatization gas chromatography: Topics by Science.gov.
- Derivatization Methods in GC and GC/MS - Semantic Scholar.
- Split vs. Splitless Injection in Gas Chromatography (GC) - Phenomenex.
- Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature.
- What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube.
- Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes - Benchchem.
- GC Injection Techniques for Accurate Chromatography - Phenomenex.
- Kinetic Mass Spectrometric Investigation of the Ion-Molecule Reactions Occurring in C4 and C5 Alkanes Following Photoionization at 106.7 and 104.8 nm - PMC - NIH.
- GC Derivatization.
- Split vs Splitless Injection - YouTube.
- Split vs. Splitless Injection - YouTube.
- Spring Webinars 2017 Part 2: Liquid Injection Techniques in GC and GC-MS - Thermo Fisher Scientific.
- Mass Spectrometry of Alkanes - YouTube.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
- Guide to GC Column Selection and Optimizing Separations - Restek.
- GC Column Selection Guide.
- Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents | Journal of Analytical Toxicology | Oxford Academic.
- What is Temperature Programming in Gas Chromatography?.
- Temperature Programming for Better GC Results | Phenomenex.
- Optimizing GC–MS Methods | LCGC International.
- Alkanes.
- Optimizing Conditions for GC/MS Analyses - Agilent.
- GC Troubleshooting: Common Issues & How to Fix Them.
- How to Troubleshoot and Improve your GC/MS - YouTube.
- GC Column Troubleshooting Guide - Phenomenex.
- How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?.
- and constitutional isomers in complex mixtures - using Gas Chromatography-Vacuum Ultraviolet - eScholarship.
- How Do You Improve Resolution In Gas Chromatography? - Axion Labs.
- How MS Source temp and MS Quad Temp settings affect analysis : r/massspectrometry.
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Technical Support Center: Gas Chromatography of 2-Methyldecane Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with targeted, field-proven insights for resolving 2-methyldecane and its closely related isomers by gas chromatography (GC). This resource moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are both effective and robust.
Troubleshooting Guide
This section addresses specific, common issues encountered during the GC analysis of methyldecane isomers in a direct question-and-answer format.
Q1: Why am I seeing poor resolution or complete co-elution of my this compound peak with other methyldecane isomers?
This is the most common challenge when analyzing branched alkanes. The root cause is almost always a lack of selectivity from the GC column's stationary phase for these structurally similar compounds.
Causality & Solution:
-
Stationary Phase Selection is Critical: Standard non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, separate compounds primarily by their boiling points.[1] Since isomers like this compound, 3-methyldecane, and 4-methyldecane have very similar boiling points, these columns often fail to resolve them.[2]
-
Actionable Advice: To enhance selectivity, you must choose a stationary phase that can differentiate based on the subtle differences in molecular shape and polarity of the isomers. While still non-polar, phases with a small percentage of phenyl groups (e.g., 5% phenyl-polydimethylsiloxane) can introduce different interactions, potentially improving separation. For highly challenging separations, specialized columns with liquid crystal stationary phases are known for their exceptional ability to resolve structural isomers.[3]
-
-
Column Dimensions Matter:
-
Length: A longer column increases the number of theoretical plates, providing more opportunities for separation. If you are using a 30 m column, consider moving to a 60 m or even 100 m column for difficult isomer separations.
-
Internal Diameter (I.D.): Narrower columns (e.g., 0.18 mm or 0.25 mm I.D.) provide higher efficiency and sharper peaks, which directly translates to better resolution.[2]
-
Film Thickness: A thicker stationary phase film increases retention but can also lead to broader peaks. For these types of isomers, a thinner film (e.g., 0.1 µm to 0.25 µm) is often preferable to maintain high efficiency.[4]
-
-
Temperature Program Optimization: A slow, optimized temperature ramp is crucial. A rapid ramp rate will not give the isomers sufficient time to interact differently with the stationary phase.[4][5]
-
Actionable Advice: Start with a low initial oven temperature and use a slow ramp rate, such as 1-2 °C per minute, through the elution range of the decane isomers.[6]
-
Q2: My this compound peak is showing significant tailing. What's causing this and how do I fix it?
Peak tailing is typically a sign of unwanted interactions within your GC system or issues with the sample introduction.[7]
Causality & Solution:
-
Active Sites: The primary cause of tailing for non-polar compounds can be active sites (exposed silanol groups) in the inlet liner or the front of the column.
-
Actionable Advice: Ensure you are using a high-quality, deactivated inlet liner. If the problem persists, you may need to trim the front end of your column (10-20 cm) to remove any accumulated non-volatile residues or active sites that have developed over time.[8]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume or turbulent flow paths, leading to peak distortion.[9]
-
Actionable Advice: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into both the inlet and the detector.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Actionable Advice: Prepare a more dilute sample and re-inject. If you are using splitless injection, consider increasing the split ratio.
-
Q3: My retention times are drifting from run to run. How can I improve reproducibility?
Inconsistent retention times point to instability in your system's pneumatic or thermal controls.[7][10]
Causality & Solution:
-
Gas Leaks: The most common culprit is a leak in the system, often at the inlet septum.
-
Actionable Advice: Regularly replace the inlet septum to prevent leaks from forming after multiple injections.[11] Use an electronic leak detector to check for leaks at all fittings, particularly after column installation.
-
-
Flow Rate Fluctuation: Inconsistent carrier gas flow will cause retention times to shift.[9]
-
Actionable Advice: Verify that your gas source (cylinder or generator) is providing a stable pressure. Ensure the GC's electronic pressure control (EPC) is functioning correctly and is set to the appropriate mode (e.g., constant flow).
-
-
Oven Temperature Instability: The GC oven must follow the temperature program precisely for reproducible retention.[11]
-
Actionable Advice: Ensure the oven has sufficient time to equilibrate at the initial temperature before injection. If the problem continues, the oven's temperature sensor or heating element may require servicing.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a GC column to resolve this compound and its isomers?
For resolving closely related alkane isomers, a standard non-polar column is often insufficient.[1] You need a column that offers a different selectivity mechanism than just boiling point separation.
-
Recommendation: A good starting point is a column with a slightly polar character, such as a low-to-mid polarity phase (e.g., 5% or 14% cyanopropylphenyl polysiloxane). For very high-resolution requirements, consider columns specifically designed for detailed hydrocarbon analysis.
Q2: How do I develop an optimal temperature program for this separation?
A well-designed temperature program is essential for resolving isomers.[12] The goal is to balance resolution with analysis time.
-
Step-by-Step Protocol:
-
Scouting Run: Begin with a generic "scouting" gradient to determine the elution range of your compounds. A good starting point is a 10 °C/min ramp from a low initial temperature (e.g., 40 °C) up to the column's maximum temperature.[5]
-
Optimize Initial Temperature: Set the initial oven temperature approximately 10-20 °C below the boiling point of the earliest eluting isomer. For splitless injection, this should be below the boiling point of your sample solvent.[6]
-
Optimize Ramp Rate: The most critical step for isomer resolution. Once your compounds start to elute, slow the ramp rate significantly (e.g., 1-5 °C/min). An optimal ramp rate is often around 10 °C per column void time.[6]
-
Final Hold: After the last isomer has eluted, include a brief hold at a high temperature to ensure any heavier components are eluted, cleaning the column for the next run.[5]
-
Example Temperature Program
| Parameter | Value | Purpose |
| Injector Temp | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium | Constant flow at ~1.0-1.5 mL/min. |
| Initial Temp | 40 °C | Allows for focusing of early eluting peaks. |
| Initial Hold | 2 min | Ensures thermal equilibrium before the ramp begins. |
| Ramp 1 | 2 °C/min to 120 °C | Slow ramp to maximize resolution of the methyldecane isomers. |
| Final Hold | 5 min at 250 °C | Cleans the column of any high-boiling contaminants. |
| Detector Temp | 280 °C (FID) | Prevents condensation of analytes in the detector. |
Q3: I need to separate the chiral enantiomers of this compound. Is this possible with GC?
Yes, separating the (R)- and (S)-enantiomers of this compound is possible, but it requires a specialized chiral GC column.[13][14]
-
Methodology: Standard GC phases cannot distinguish between enantiomers. You must use a column with a chiral stationary phase (CSP), typically one based on derivatized cyclodextrins.[13][15] These phases create transient diastereomeric complexes with the enantiomers, allowing them to be separated. The temperature program will need to be carefully optimized, often requiring very slow ramp rates or even isothermal conditions to achieve baseline resolution.[15]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues with the separation of this compound isomers.
Caption: Troubleshooting workflow for resolving this compound isomers.
References
- GC Column Troubleshooting Guide. Phenomenex.
- Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Crawford Scientific.
- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange.
- The Secrets of Successful Temperature Programming. LCGC International.
- Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. Technology Networks.
- Gas Chromatography GC Troubleshooting Guide. SCION Instruments.
- Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International.
- Loss of Resolution Over Time - GC Troubleshooting Series. Agilent Technologies via YouTube.
- Agilent J&W GC Column Selection Guide. Postnova.
- GC Temperature Program Development. Element Lab Solutions.
- What Is Temperature Programming in Gas Chromatography? - Industry news - alwsci. ALWSCI.
- GC Column Selection Guide (420410). JCANO | INGENIERIA.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate.
- 2-methyl decane, 6975-98-0. The Good Scents Company.
- This compound | C11H24 | CID 23415. PubChem - NIH.
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dealing with column bleed in 2-Methyldecane analysis
Answering your request, as a Senior Application Scientist, here is the technical support center with troubleshooting guides and FAQs for .
Technical Support Center: Gas Chromatography
Topic: Managing and Troubleshooting Column Bleed in 2-Methyldecane Analysis
Welcome to the technical support resource for gas chromatography (GC) analysis. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions regarding column bleed, with a specific focus on the analysis of semi-volatile hydrocarbons like this compound.
Part 1: Understanding Column Bleed
What is GC Column Bleed?
Column bleed is the natural degradation of the stationary phase within a GC column, which then elutes and creates a background signal at the detector.[1][2] This phenomenon is primarily observed as a rising baseline, especially during temperature-programmed runs at higher temperatures.[3][4] The degradation process involves the breakdown of the stationary phase polymer, often a polysiloxane, which liberates small, volatile cyclic siloxane molecules that are detected as background noise.[5]
While a certain low level of bleed is normal and unavoidable for every column, excessive or "high" bleed can significantly compromise analytical results.[2][4] It reduces the signal-to-noise ratio, making it difficult to detect and accurately quantify low-concentration analytes like this compound.[4][5]
The Mechanism of Column Bleed
The most common cause of bleed in polysiloxane-based columns is a process called "backbiting." At high temperatures, the end of the polymer chain can bend back and attack the siloxane backbone, cleaving off thermodynamically stable cyclic ring structures.[5] Oxygen is a major catalyst for this degradation, highlighting the critical importance of an inert, oxygen-free carrier gas system.[4][6]
Caption: The process of stationary phase degradation leading to column bleed.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is some column bleed normal in GC analysis? A: Yes, a low level of column bleed is a normal and inherent characteristic of all GC columns.[2][4] It typically manifests as a gradual, steady rise in the baseline at high temperatures.[3] Problems arise when the bleed is excessive, erratic, or occurs at lower-than-expected temperatures, as this indicates a potential issue with the column or system.[6]
Q2: My baseline is high even at low temperatures. Is this column bleed? A: Unlikely. True column bleed is temperature-dependent and becomes significant only near the column's upper temperature limit.[2][3] A high baseline at low temperatures (e.g., below 150°C) usually points to other sources of contamination, such as a contaminated inlet liner, septum bleed, contaminated carrier gas, or a dirty detector.[2]
Q3: Why is column bleed a particular concern for GC-MS analysis of this compound? A: In GC-MS, column bleed products can contaminate the ion source, leading to increased background noise and requiring more frequent maintenance.[2] The bleed products generate characteristic ions (e.g., m/z 73, 207, 281, 355) that can interfere with the mass spectra of your target analytes, potentially complicating spectral library matching and compromising the integrity of your results.[5][7] Using a low-bleed column is highly recommended for all GC-MS analyses to ensure the best possible sensitivity and spectral quality.[5]
Q4: Can I reduce column bleed by choosing a different stationary phase? A: Yes. Stationary phase selection is crucial. For a non-polar analyte like this compound, a non-polar, low-bleed stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) is ideal. These phases are inherently more stable and exhibit lower bleed levels.[3] In general, bleed levels tend to increase with the polarity of the stationary phase.[3] Additionally, using a column with a thinner film of stationary phase will result in lower bleed, as there is simply less material to degrade.[2][3]
Part 3: Systematic Troubleshooting Guide
Encountering high bleed can be frustrating. This guide provides a logical workflow to diagnose and resolve the root cause efficiently.
Caption: A systematic workflow for troubleshooting high column bleed.
Troubleshooting Matrix
This table summarizes common symptoms, their likely causes, and the recommended corrective actions.
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Gradually rising baseline during temperature program | Normal column bleed; Oxygen in the carrier gas; Column nearing end-of-life. | 1. Establish a baseline bleed profile for a new column to use for comparison.[7] 2. Check for system leaks and ensure high-purity carrier gas with functional oxygen traps.[6] 3. If bleed is excessive compared to the new profile, the column may need replacement. |
| High baseline at low isothermal temperatures | Contamination from the inlet (septum, liner), carrier gas, or previous injections. | This is not true column bleed.[2] 1. Replace the inlet septum and liner.[4][8] 2. Check carrier gas purity and traps.[1] 3. Bake out the column to remove contaminants. |
| Discrete "ghost" peaks in a blank run | Septum bleed; Contamination in the inlet liner from sample matrix. | 1. Replace the septum with a high-quality, low-bleed alternative.[8] 2. Replace the inlet liner.[2] Ghost peaks are not from column bleed, which is a continuous signal.[3] |
| Sudden increase in baseline noise | System leak (often at the inlet fitting or septum); Detector issue; Contaminated gas. | 1. Immediately perform a leak check of the entire system.[6] 2. Verify detector gas flows and cleanliness.[9][10] 3. Check gas supply and traps. |
| Retention time shifts along with high bleed | Degradation of the stationary phase is changing the column's properties. | This is a strong indicator that the column is chemically damaged (e.g., by oxygen) and needs to be replaced.[4] |
Part 4: Best Practices & Experimental Protocols
Proactive measures are the most effective way to minimize column bleed and extend column lifetime.
Protocol 1: Proper GC Column Installation and Conditioning
Correct installation and conditioning are critical to achieving low bleed and optimal performance.[2][11] Oxygen is a column killer, and its presence during heating will permanently damage the stationary phase.[6][11]
Objective: To correctly install a new GC column and condition it to achieve a stable, low-bleed baseline.
Materials:
-
New capillary GC column (e.g., low-bleed 5% phenyl-methylpolysiloxane)
-
Appropriate ferrules and nuts
-
Ceramic scoring wafer or capillary cutting tool
-
High-purity carrier gas (Helium or Hydrogen) with active oxygen traps[12]
-
Methanol or acetone in a small beaker
Procedure:
-
System Preparation: Cool all heated zones of the GC (inlet, oven, detector) to below 40°C. Turn off the carrier gas flow at the instrument.[11]
-
Column Preparation: Carefully remove the new column from its box. Using a ceramic scoring wafer, trim approximately 10-15 cm from each end of the column to remove any sections potentially damaged during manufacturing or shipping.[12][13] Ensure the cut is clean and at a 90° angle.[13]
-
Inlet Installation:
-
Slide the appropriate nut and ferrule onto the inlet end of the column.
-
Insert the column into the GC inlet to the depth recommended by the instrument manufacturer. Incorrect insertion depth can cause peak shape issues and poor reproducibility.[13]
-
Tighten the nut finger-tight, then use a wrench to tighten an additional half-turn. Do not overtighten.
-
-
Oxygen Purge (Critical Step):
-
Turn on the carrier gas flow. Set the head pressure or flow rate as required for your method (e.g., 1-2 mL/min).
-
Submerge the detector end of the column in a beaker of methanol and verify a steady stream of bubbles, confirming gas flow.[11][12]
-
Allow the carrier gas to purge through the column for at least 15-30 minutes at ambient oven temperature. This step removes all oxygen from the column before heating.[7][11] Failure to purge oxygen before heating will irreversibly damage the column.
-
-
Column Conditioning (Detector NOT Connected):
-
With the carrier gas still flowing, program the oven to ramp at 10-20°C/min to a conditioning temperature. This temperature should be ~20°C above the highest temperature of your analytical method, but never exceed the column's maximum isothermal temperature limit .[2][12]
-
Hold at this temperature for 1-2 hours. For thicker film or more polar columns, longer times may be necessary.
-
-
System Cool-Down and Detector Connection:
-
After conditioning, cool the oven down to below 40°C.
-
Turn off the carrier gas flow.
-
Trim another 10-15 cm from the detector end of the column to remove any non-volatile contaminants that may have collected there.
-
Install the column into the detector, again following manufacturer guidelines for insertion depth.
-
-
Final Check: Re-establish gas flow, heat the oven to your initial method temperature, and run a blank gradient to confirm you have a stable, low-bleed baseline. It is good practice to save this initial bleed profile for future comparisons.[7]
Protocol 2: Performing a System Leak Check
An oxygen-free system is the single most important factor in preventing premature column degradation.[4][6]
Objective: To identify and eliminate any leaks in the GC flow path.
Materials:
-
Electronic leak detector (recommended for Helium and Hydrogen)
-
Pressurized gas supply
Procedure:
-
Pressurize the System: Set the carrier gas head pressure to a typical operating value (e.g., 30-40 psi).
-
Check Fittings: Methodically move the probe of the electronic leak detector around every fitting in the flow path, starting from the gas trap connections, moving to the back of the GC, and finishing at the inlet.
-
Key Areas to Check:
-
Gas trap fittings
-
Carrier gas line connections at the back of the GC
-
Septum nut at the inlet (a common source of leaks)
-
Column connection nut at the inlet
-
Split vent line fittings
-
-
Action on Leak Detection: If a leak is detected, depressurize the system, remake the connection (potentially with a new ferrule), re-pressurize, and check again. Do not simply overtighten fittings, as this can damage them and worsen the leak.
References
- Separation Science. (2024). GC Column Bleed: Causes and Prevention. [Link]
- Snow, N. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]
- Phenomenex. (2025).
- Crawford Scientific. (2021). Achieving Low Levels of GC Column Bleed. [Link]
- LCGC International. (2016). GC Column Conditioning. [Link]
- Restek. (2018). GC Troubleshooting—High GC Column Bleed. [Link]
- Restek. (2020). How to Condition a New Capillary GC Column. [Link]
- Agilent Technologies. (n.d.). Column Conditioning to Minimize and Monitor Column Bleed -MS Detectors. [Link]
- Agilent Technologies. (2024). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. [Link]
- LCGC International. (2013). Troubleshooting GC Columns and Detectors. [Link]
- Applied Analytical Systems. (n.d.). Why Your GC Baseline Is Noisy — And How to Fix It. [Link]
- Shimadzu. (2021). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. [Link]
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. [Link]
- GL Sciences. (n.d.). 4-2 Baseline Problems. [Link]
Sources
- 1. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 2. coleparmer.com [coleparmer.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. GC Troubleshooting—High GC Column Bleed [discover.restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. aasnig.com [aasnig.com]
- 9. gcms.cz [gcms.cz]
- 10. 4-2 Baseline Problems | Technical Information | GL Sciences [glsciences.com]
- 11. agilent.com [agilent.com]
- 12. How to Condition a New Capillary GC Column [discover.restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthetic Routes to 2-Methyldecane
Welcome to the technical support center for the synthesis of 2-methyldecane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of synthesizing this branched alkane. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to help you overcome common hurdles in your experiments. This compound is a valuable chemical intermediate in various sectors, including the development of advanced lubricants, specialized fuels, and precursors for pharmaceuticals and agrochemicals.[1][2]
Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you select the most appropriate synthetic strategy for your research needs.
Q1: What are the primary synthetic routes to this compound?
There are three primary, reliable methods for synthesizing this compound in a laboratory setting:
-
Organocuprate (Gilman Reagent) Coupling: This involves the reaction of a lithium dialkylcuprate (e.g., lithium di(octyl)cuprate) with an appropriate alkyl halide (e.g., 2-bromopropane), or vice-versa. It is highly regarded for its efficiency in forming carbon-carbon bonds with minimal side reactions.[3][4]
-
Grignard Reagent-Based Synthesis: A classic and versatile method, this route typically involves reacting a Grignard reagent (like octylmagnesium bromide) with an alkyl halide (like 2-bromopropane).[5][6] However, it is more susceptible to side reactions than the organocuprate method.[3]
-
Wittig Reaction Followed by Hydrogenation: This two-step process involves reacting an aldehyde or ketone with a phosphonium ylide (a Wittig reagent) to form an alkene (2-methyl-1-decene or similar), which is then hydrogenated to the final alkane.[7][8]
Q2: Which synthetic route generally offers the best combination of yield and purity?
For the synthesis of a simple branched alkane like this compound, the Organocuprate (Gilman Reagent) route is often superior.[3] Organocuprates are excellent nucleophiles for SN2 reactions but have relatively low basicity, which significantly reduces unwanted side reactions like proton abstraction and elimination that can plague Grignard-based syntheses.[3][9] This leads to a cleaner reaction mixture and higher isolated yields of the target molecule.
Q3: What are the critical safety considerations for these synthetic routes?
All three routes involve hazardous materials and require careful handling:
-
Organometallic Reagents (Grignard & Organocuprate): Both Grignard and organolithium reagents (used to make organocuprates) are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water and protic solvents.[6] These reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are commonly used. These are extremely flammable and can form explosive peroxides over time.
-
Hydrogenation (Wittig Route): The second step of the Wittig route involves catalytic hydrogenation, which uses flammable hydrogen gas, often under pressure, and a pyrophoric catalyst like palladium on carbon (Pd/C). Proper equipment and safety protocols are essential to prevent fire or explosion.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Problem: Low Yield or Incomplete Reaction
Q: My reaction yield is significantly lower than expected. What are the common causes?
Low yield is a frequent issue that can often be traced back to several key factors.[10]
-
Cause 1: Reagent and Solvent Quality. Organometallic reactions are extremely sensitive to moisture and oxygen. The presence of water in your reagents or solvents will quench the Grignard or organolithium reagent, halting the reaction.
-
Cause 2: Incorrect Stoichiometry. An improper molar ratio of reactants can lead to an incomplete reaction or the formation of unwanted byproducts.
-
Solution: Carefully verify all measurements and calculations. For organocuprate reactions, remember that two equivalents of the organolithium reagent are used to prepare the Gilman reagent, but only one alkyl group is typically transferred.[12]
-
-
Cause 3: Sub-optimal Reaction Temperature. Temperature control is critical. For instance, the formation of Gilman reagents is typically done at low temperatures (-78 °C) to prevent decomposition.[9] Allowing the coupling reaction to warm too quickly can favor side reactions.
-
Solution: Adhere strictly to the temperature parameters outlined in the protocol. Use appropriate cooling baths (e.g., ice-water, dry ice-acetone) and monitor the internal reaction temperature.
-
Q: I'm using a Grignard reagent to couple with an alkyl halide, and my yield of this compound is very low, with many byproducts. Why is this happening?
This is a classic challenge with using Grignard reagents for SN2-type coupling reactions.[3]
-
Cause 1: Wurtz-type Homo-coupling. The Grignard reagent can react with the starting alkyl halide to produce a symmetrical alkane. For example, if you are reacting octylmagnesium bromide with 2-bromopropane, some octylmagnesium bromide may react with unreacted 1-bromooctane to form hexadecane.
-
Cause 2: Elimination Reactions. Grignard reagents are strong bases. When reacting with a secondary alkyl halide like 2-bromopropane, an E2 elimination can occur, forming propene instead of the desired substitution product. This is especially problematic with sterically hindered substrates.[12]
-
Solution: Switch to an Organocuprate (Gilman Reagent). This is the most effective solution. Gilman reagents are much "softer" nucleophiles and less basic than Grignards, strongly favoring the SN2 coupling pathway over elimination and other side reactions.[3][4]
Problem: Product Impurity & Byproduct Formation
Q: My final product is contaminated with triphenylphosphine oxide after a Wittig reaction. How can I effectively remove it?
Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction, and its removal can be challenging due to its polarity and crystallinity.[7]
-
Solution 1: Column Chromatography. This is the most common method. TPPO is more polar than the alkene product or the final alkane. A silica gel column using a non-polar eluent (e.g., hexanes or petroleum ether) will allow the non-polar this compound to elute first, while the TPPO remains on the column.
-
Solution 2: Precipitation/Crystallization. After the reaction, the crude mixture can be concentrated and cooled. TPPO may crystallize out of a non-polar solvent like hexanes or a hexanes/ether mixture. The liquid containing the desired product can then be decanted or filtered off.
-
Solution 3: Acidic Extraction (for specific cases). While not applicable to the alkane product, if the Wittig product were an acid-sensitive functional group, this would not be recommended. However, for a robust alkene or alkane, washing the organic layer with dilute HCl can sometimes help by protonating the TPPO, increasing its aqueous solubility, though this is generally less effective than chromatography.
Data Summary: Comparison of Synthetic Routes
| Synthetic Route | Typical Yield Range | Pros | Cons | Key Reference |
| Organocuprate Coupling | 60-90% | High selectivity, minimal side reactions, good for primary and secondary halides. | Reagents are air/moisture sensitive, requires low temperatures. | [3],[4] |
| Grignard Reagent Coupling | 30-60% | Readily available reagents, well-established reaction. | Prone to side reactions (elimination, homo-coupling), lower yields. | [3],[5] |
| Wittig + Hydrogenation | 50-80% (over 2 steps) | Reliable C=C bond formation, tolerates many functional groups. | Two-step process, stoichiometric TPPO byproduct is difficult to remove. | [7],[8] |
Experimental Protocols & Visual Workflows
Protocol 1: Synthesis of this compound via Organocuprate Coupling
This protocol describes the formation of this compound by reacting lithium dioctylcuprate with 2-bromopropane.
Materials:
-
1-Bromooctane
-
Lithium metal (wire or granules)
-
Copper(I) iodide (CuI)
-
2-Bromopropane
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of Octyllithium: In a flame-dried, three-neck flask under an argon atmosphere, add lithium metal and anhydrous diethyl ether. Cool the flask to 0 °C. Add 1-bromooctane dropwise via a syringe. Stir the mixture until the lithium is consumed (the solution may become cloudy).
-
Formation of the Gilman Reagent: In a separate flame-dried flask under argon, add copper(I) iodide (CuI) and anhydrous diethyl ether. Cool this suspension to -78 °C (dry ice/acetone bath). Transfer the prepared octyllithium solution from step 1 into the CuI suspension via cannula. The solution will change color, indicating the formation of lithium dioctylcuprate.
-
Coupling Reaction: While maintaining the temperature at -78 °C, add 2-bromopropane dropwise to the Gilman reagent solution. Allow the reaction to stir at this temperature for 1-2 hours, then let it warm slowly to room temperature and stir overnight.[12]
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[13] Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[11] Filter and remove the solvent under reduced pressure. The crude product, this compound, can be purified by fractional distillation.
Workflow for Organocuprate Synthesis
Caption: Workflow for the synthesis of this compound via an organocuprate reagent.
Troubleshooting Decision Tree: Low Reaction Yield
Caption: Decision tree for troubleshooting low yields in alkane synthesis.
References
- Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates)
- Gesinchem. (n.d.).
- National Center for Biotechnology Information. (2023).
- Chem-Station. (2014, August 7).
- Wikipedia. (n.d.). Wittig reaction. [Link]
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
- Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]
- National Center for Biotechnology Information. (2014). The modern interpretation of the Wittig reaction mechanism. [Link]
- Wikipedia. (n.d.). Reactions of organocopper reagents. [Link]
- The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems. YouTube. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Manufacturer of this compound: Exploring its Synthetic Route and Market Prospects. [Link]
- Chemistry Steps. (n.d.).
- National Center for Biotechnology Information. (2022). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. [Link]
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]
- Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions. YouTube. [Link]
- jOeCHEM. (n.d.). Grignard Practice and Synthesis. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- NIST. (n.d.). Decane, 2-methyl-. NIST Chemistry WebBook. [Link]
- ResearchGate. (2015, April 20).
- NMPPDB. (n.d.). This compound (Decane, 2-methyl-). [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- The Good Scents Company. (n.d.). 2-methyl decane. [Link]
- Human Metabolome Database. (2022, March 7). Showing metabocard for this compound (HMDB0039000). [Link]
- NIST. (n.d.). Decane, 2-methyl-. NIST Chemistry WebBook. [Link]
- Haz-Map. (n.d.). This compound - Hazardous Agents. [Link]
- MDPI. (2023). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 5. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
minimizing fragmentation of 2-Methyldecane in mass spec
Welcome to the technical support center for the mass spectrometric analysis of 2-Methyldecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental results. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to minimize fragmentation and enhance the detection of the molecular ion.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak (m/z 156) of this compound weak or absent in my electron ionization (EI) mass spectrum?
Under typical 70 eV Electron Ionization (EI) conditions, this compound, like other branched alkanes, is prone to extensive fragmentation.[1][2][3] The energy imparted by the electron beam is significantly higher than the energy of the C-C and C-H bonds within the molecule, leading to the rupture of these bonds.[4] For branched alkanes, fragmentation is particularly favored at the branching point due to the formation of more stable secondary carbocations.[1][2][3] This extensive fragmentation results in a low abundance of the intact molecular ion (M.+).[2][3]
Q2: What are the major fragment ions I should expect to see for this compound in an EI-MS?
The mass spectrum of this compound is characterized by a series of alkyl fragments. Based on the NIST mass spectrum, you can expect to see prominent peaks corresponding to the loss of various alkyl groups.[5] The fragmentation pattern will show clusters of ions separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[1][6][7] The base peak is often not the molecular ion but a smaller, more stable fragment. Common fragments for branched alkanes include CnH2n+1 ions.[2][8]
Q3: How can I increase the intensity of the molecular ion peak for this compound?
To enhance the molecular ion peak, "soft" ionization techniques are recommended.[9][10][11] These methods impart less energy to the analyte molecule, thus reducing the extent of fragmentation.[12][13] The most common soft ionization technique for GC-MS is Chemical Ionization (CI).[10][12][14][15] Other techniques like Field Ionization (FI) are even gentler but may not be as commonly available on all GC-MS systems.[9][13]
Q4: What is Chemical Ionization (CI) and how does it work for alkanes?
Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (e.g., methane, isobutane, or ammonia) within the ion source.[10][12][16] The reagent gas is first ionized by the electron beam. These reagent gas ions then react with the analyte molecules in the gas phase through proton transfer or adduct formation.[15][16] This is a much lower energy process than direct electron impact, resulting in significantly less fragmentation and a more prominent protonated molecule [M+H]⁺.[10][16][17]
Troubleshooting Guides
Issue: Excessive Fragmentation and Absence of Molecular Ion
This is the most common issue encountered when analyzing this compound with standard GC-EI-MS methods.
Causality: The high energy of electron ionization (typically 70 eV) readily breaks the C-C bonds in the aliphatic chain, especially at the branch point where a more stable secondary carbocation can be formed.[1][2][3]
Troubleshooting Protocol:
-
Switch to a Softer Ionization Technique:
-
Primary Recommendation: Utilize Chemical Ionization (CI). This is the most effective way to preserve the molecular ion.[10][12][14]
-
Expected Outcome: You will observe a significant reduction in fragmentation and a prominent [M+H]⁺ ion at m/z 157 (for methane CI).
-
Protocol for Switching to CI:
-
Ensure your GC-MS system is equipped with CI capabilities.
-
Select a suitable reagent gas (methane is a good starting point for alkanes).[15][17]
-
Follow the instrument manufacturer's instructions for switching from EI to CI mode, which will involve introducing the reagent gas into the ion source at the appropriate pressure.
-
Optimize the ion source temperature for CI, which may differ from the optimal EI temperature.[18]
-
-
-
Optimize Electron Ionization (EI) Parameters (If CI is not available):
-
Reduce Electron Energy: Lowering the electron energy from the standard 70 eV can decrease fragmentation.[17][18]
-
Step-by-Step Guide:
-
In your MS method settings, locate the electron energy parameter.
-
Reduce the energy incrementally, for example, to 50 eV, 30 eV, and then 20 eV.
-
Analyze a standard of this compound at each energy level to observe the effect on the relative abundance of the molecular ion versus fragment ions.
-
-
Caveat: Be aware that reducing the electron energy will also lead to a decrease in overall ionization efficiency and signal intensity.[18] It's a trade-off between fragmentation and sensitivity.
-
Issue: Poor Chromatographic Peak Shape or Unstable Signal
Poor peak shape can interfere with accurate quantification and identification.
Causality: This can be due to several factors including issues with the GC inlet, the column, or leaks in the system.[19][20] For thermally labile compounds, high inlet temperatures can cause pre-separation degradation, though this is less of a concern for a stable alkane like this compound.[19] However, an inappropriate inlet temperature can affect volatilization and transfer to the column.[21][22]
Troubleshooting Protocol:
-
Check for System Leaks:
-
Optimize GC Inlet Temperature:
-
Rationale: The inlet temperature should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.
-
Recommended Steps:
-
For a compound with a boiling point like this compound (~192 °C), an initial inlet temperature of 250 °C is a reasonable starting point.
-
If you suspect issues, you can experiment with slightly lower or higher temperatures (e.g., 230 °C and 270 °C) to see the effect on peak shape and response.
-
-
-
Inspect and Maintain the GC Inlet:
-
A contaminated inlet liner can lead to peak tailing and loss of signal.[19]
-
Regularly replace the inlet liner and septum.
-
-
Condition the GC Column:
Data Presentation
Table 1: Comparison of Ionization Techniques for this compound Analysis
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Energy | High (typically 70 eV) | Low (reagent gas dependent)[16] |
| Primary Ion | Molecular Ion (M.+), m/z 156 | Protonated Molecule ([M+H]⁺), m/z 157 |
| Fragmentation | Extensive | Minimal[10][12][14] |
| Molecular Ion Intensity | Low to absent[2][3] | High |
| Primary Use | Structural elucidation via fragmentation patterns | Molecular weight determination |
Visualizations
Fragmentation and Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering excessive fragmentation of this compound.
Caption: Troubleshooting workflow for excessive fragmentation.
Conceptual Diagram of EI vs. CI
This diagram shows the conceptual difference between Electron Ionization and Chemical Ionization for this compound.
Caption: Conceptual comparison of EI and CI processes.
References
- National Institute of Standards and Technology. (n.d.). Decane, 2-methyl-. NIST Chemistry WebBook.
- University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Waters. (n.d.). Common Ionization Methods.
- Restek. (n.d.). Troubleshooting Guide.
- ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- National Institute of Standards and Technology. (n.d.). Decane, 2-methyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Decane, 2-methyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Decane, 2-methyl-. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Alkane.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Agilent Technologies. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
- Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained.
- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2-methylhexane fragmentation pattern.
- ResearchGate. (2025, August 5). Chemical ionization mass spectrometry.
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- ResearchGate. (2025, August 6). Proper Tuning of Comprehensive Two-Dimensional Gas Chromatography (GC×GC) to Optimize the Separation of Complex Oil Fractions.
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Technical Support Center: Purification Strategies for Synthetic 2-Methyldecane
Welcome to the technical support center for the purification of synthetic 2-Methyldecane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. As a branched alkane, this compound is a key chemical intermediate in various industrial applications, from the synthesis of specialized lubricants to precursors for pharmaceuticals.[1][2] Achieving the desired level of purity is critical for the success of these downstream applications.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during the purification of this compound.
Understanding the Challenge: The Impurity Profile
The first step in any successful purification strategy is to understand the potential impurities. For synthetic this compound, impurities can be broadly categorized based on their origin:
-
Synthesis-Related Impurities: These are byproducts, unreacted starting materials, or reagents from the synthetic route used. A common synthesis method involves the reaction of alkyl halides with a Grignard reagent.[3] This can introduce impurities such as other isomers (e.g., 3-methyldecane, n-undecane), residual alkyl halides, and magnesium salts. Other synthetic methods, such as catalytic hydrogenation, may leave behind residual catalysts.[4]
-
Process-Related Impurities: These can include solvents used during the reaction or initial purification steps, as well as water.
-
Degradation Products: Although alkanes are generally stable, prolonged exposure to heat or oxidative conditions can lead to the formation of smaller alkanes or oxygenated species.
A thorough analysis of the crude product, typically by Gas Chromatography-Mass Spectrometry (GC-MS), is essential to identify the specific impurities present and their relative concentrations.[5][6] This information will guide the selection of the most appropriate purification strategy.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product purity is low, even after a simple distillation. What could be the problem?
A1: A simple distillation is often insufficient for separating compounds with close boiling points.[7] this compound has a boiling point of approximately 189.3°C.[8][9][10] Isomeric impurities, such as other branched undecanes or closely related alkanes, will have very similar boiling points, making them difficult to separate with a simple distillation apparatus.
-
Causality: The efficiency of a distillation is determined by the number of theoretical plates in the column. A simple distillation setup has very few theoretical plates, meaning it can only effectively separate liquids with large differences in boiling points (typically > 25°C).[7]
-
Solution: For separating isomers, fractional distillation is required.[7][11] This technique uses a fractionating column packed with a high-surface-area material (e.g., Raschig rings, Vigreux indentations) to create a temperature gradient and increase the number of theoretical plates.[7][12] This allows for multiple vaporization-condensation cycles, enriching the vapor with the more volatile component at each stage.[7][12]
Q2: I'm struggling to remove polar impurities like residual solvents or water. What's the best approach?
A2: Polar impurities are not effectively removed by distillation alone, as they may form azeotropes or have significantly different properties from the nonpolar this compound.
-
Causality: The "like dissolves like" principle governs the separation.[13] Polar impurities have a low affinity for the nonpolar alkane.
-
Solutions:
-
Liquid-Liquid Extraction: Washing the crude product with water or a buffered aqueous solution can remove water-soluble polar impurities.[14] For other polar organic impurities, extraction with an immiscible polar solvent may be effective.
-
Adsorption: Passing the crude this compound through a column of activated alumina or silica gel can effectively adsorb polar impurities.
-
Drying Agents: To remove residual water, the product can be treated with an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Molecular Sieves: For stringent water removal, 3A molecular sieves are highly effective.[15]
-
Q3: How can I separate n-alkanes from branched isomers like this compound?
A3: This is a common challenge, as the boiling points can be very close.
-
Causality: The linear structure of n-alkanes allows them to be selectively adsorbed or to form inclusion complexes.
-
Solutions:
-
Urea Adduction: n-alkanes form crystalline inclusion complexes with urea, while branched alkanes do not. This allows for the selective removal of n-alkanes by precipitation.[15]
-
Molecular Sieves: 5A molecular sieves have a pore size that allows n-alkanes to enter and be adsorbed, while excluding the bulkier branched isomers.[15][16]
-
Q4: My GC analysis shows several closely related isomers that I can't separate by fractional distillation. What are my options for achieving very high purity?
A4: When boiling points are nearly identical, distillation becomes impractical. In such cases, chromatographic techniques are the method of choice.
-
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[17] Even small differences in molecular shape and size can be exploited for separation.
-
Solution: Preparative Gas Chromatography (pGC) is a powerful technique for isolating highly pure volatile compounds.[17][18] By injecting the enriched this compound fraction onto a suitable preparative GC column, it is possible to resolve and collect the individual isomers.[18] Non-polar stationary phases are typically used for alkane separation.[13]
Frequently Asked Questions (FAQs)
What is the boiling point of this compound? The reported boiling point is approximately 189.3°C at 760 mmHg.[8][10]
What type of GC column is best for analyzing the purity of this compound? A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase, is ideal.[13] These columns separate alkanes primarily by their boiling points.[13]
How can I confirm the identity of my purified product? In addition to matching the retention time in a GC analysis with a known standard, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure.[5][19]
Is this compound flammable? Yes, this compound is a flammable liquid and vapor.[8] Appropriate safety precautions should be taken, including working in a well-ventilated area and avoiding ignition sources.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 6975-98-0 | 156.31 | 189.3 |
| n-Undecane | 1120-21-4 | 156.31 | 196 |
| 3-Methyldecane | 13151-33-2 | 156.31 | 190 |
| n-Decane | 124-18-5 | 142.28 | 174.1 |
Data sourced from PubChem and other chemical databases.
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux or packed fractionating column (minimum 30 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound. Add boiling chips or a magnetic stir bar.
-
Heating and Equilibration: Gently heat the flask. As the liquid boils, the vapor will rise through the column. Adjust the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops per second). Allow the column to equilibrate by observing the condensation ring rise slowly.
-
Fraction Collection: Collect the distillate in separate fractions.
-
Forerun: Collect the initial fraction, which will contain more volatile impurities.
-
Main Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Tails: As the temperature begins to rise again, switch to a new receiving flask to collect the higher-boiling impurities.
-
-
Analysis: Analyze each fraction by GC-MS to determine its composition and pool the fractions that meet the desired purity specifications.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent like hexane (e.g., 1 µL in 1 mL).
-
Instrument Parameters (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: 1 µL, split injection (e.g., 100:1 split ratio).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280°C.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks.
Visualizations
Diagram 1: Decision Workflow for this compound Purification
Caption: A decision tree for selecting the appropriate purification strategy.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- The Good Scents Company. (n.d.). 2-methyl decane.
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- Cheméo. (n.d.). Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0).
- Google Patents. (n.d.). Process for removing polar impurities from hydrocarbons and mixtures of....
- Pharmaffiliates. (n.d.). This compound.
- Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).
- Wikipedia. (n.d.). Fractional distillation.
- YouTube. (2022, February 17). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry).
- YouTube. (2018, April 12). Hydrocarbons: Alkanes & Fractional Distillation - Chemistry GCSE (old version).
- SpectraBase. (n.d.). This compound.
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- The Role of this compound as a Chemical Intermediate. (n.d.).
- Semantic Scholar. (n.d.). Fractional Distillation.
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- MySkinRecipes. (n.d.). This compound.
- MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.
- MDPI. (2023). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves.
- Chromatography Forum. (2016). Method to separate C7-C40 alkane ladder/peak tailing problem.
- PubMed. (n.d.). Isolation of natural products by preparative gas chromatography.
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Technical Support Center: Troubleshooting Low Yield in 2-Methyldecane Synthesis
Welcome to the technical support center for the synthesis of 2-methyldecane. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields for this branched alkane. As a versatile chemical intermediate, the efficient synthesis of this compound is crucial for various applications, from fuel additives to precursors for specialty chemicals.[1][2] This document provides a structured, in-depth approach to troubleshooting common issues, grounded in established chemical principles and field-proven insights.
Common Synthesis Routes for this compound
The most prevalent and versatile method for synthesizing branched alkanes like this compound is through carbon-carbon bond formation using organometallic reagents.[3] The Grignard reaction, in particular, offers a robust pathway.[4][5][6] A common strategy involves the reaction of a Grignard reagent with a ketone or aldehyde, followed by dehydration and hydrogenation.[7][8]
A typical two-step synthesis could be:
-
Grignard Addition: Reaction of n-octylmagnesium bromide with acetone to form the tertiary alcohol, 2-methyl-2-decanol.
-
Reduction: Dehydration of the alcohol to form a mixture of alkenes (e.g., 2-methyldec-1-ene and 2-methyldec-2-ene), followed by catalytic hydrogenation to yield the final product, this compound.
Given its central role, this guide will focus primarily on troubleshooting issues related to the Grignard-based synthesis pathway.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental issues.
Q1: My Grignard reaction fails to initiate, or the yield of the Grignard reagent is very low. What are the primary causes?
Failure to form the Grignard reagent is one of the most common obstacles.[9] The reaction is highly sensitive to atmospheric conditions and reagent quality.[10][11]
Core Issues & Solutions:
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water from glassware, solvents, or starting materials.[4][12]
-
Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide (MgO) on their surface, which prevents the reaction with the alkyl halide.[9][10]
-
Solution: Activate the magnesium surface. This can be achieved mechanically by grinding the turnings in a dry mortar and pestle (under an inert atmosphere) or chemically by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the alkyl halide.[9]
-
-
Poor Quality Alkyl Halide: The alkyl halide (e.g., 1-bromooctane) must be pure and dry.
-
Solution: Purify the alkyl halide by distillation if necessary and ensure it is stored over molecular sieves.
-
Q2: The Grignard reagent formed, but the overall yield of this compound is low after the complete sequence. What are the likely side reactions?
Low yields after a successful Grignard formation often point to competing side reactions that consume either the Grignard reagent or the starting materials.[9][15]
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Description | Causality & Prevention |
| Wurtz Coupling | The Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a symmetrical alkane dimer (R-R), in this case, hexadecane.[4][9] | This is more prevalent if the local concentration of the alkyl halide is high. Prevention: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low halide concentration, minimizing its reaction with the newly formed Grignard reagent.[9] |
| Enolization of Ketone | If the Grignard reagent is sterically hindered or the ketone substrate has acidic α-protons, the Grignard can act as a base, deprotonating the ketone to form an enolate. This consumes the ketone without forming the desired alcohol.[8][9] | While less of an issue with acetone, it's a critical consideration for more complex ketones. Prevention: Add the ketone substrate to the Grignard solution at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation.[9] |
| Reduction of Ketone | If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state.[8] | This is a competing pathway to nucleophilic addition. Prevention: Using reagents without β-hydrogens or carefully controlling reaction temperature can minimize this. For the synthesis of this compound, this is less of a concern with n-octylmagnesium bromide. |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Q3: My GC-MS analysis shows the presence of isomeric impurities. What is the cause?
The presence of isomers other than this compound suggests that rearrangement reactions may have occurred, most likely during the dehydration of the intermediate alcohol.
Cause & Prevention:
-
Carbocation Rearrangement: Acid-catalyzed dehydration of 2-methyl-2-decanol proceeds via a tertiary carbocation intermediate. While relatively stable, this carbocation can potentially undergo hydride shifts to form other secondary or tertiary carbocations, which then eliminate to form a mixture of isomeric alkenes. Subsequent hydrogenation would lead to a mixture of alkane isomers.
-
Prevention: Employ milder dehydration methods that are less prone to inducing rearrangements. For example, using reagents like phosphorus oxychloride (POCl₃) in pyridine or Martin sulfurane can favor E2 elimination pathways, minimizing carbocation formation.
-
Q4: I'm having difficulty separating this compound from byproducts and starting materials. What are the best purification methods?
Branched alkanes have very similar physical properties (e.g., boiling points) to other alkanes of similar molecular weight, which can make purification challenging.[16]
Effective Purification Strategies:
-
Fractional Distillation: This is the primary method for separating alkanes. For this compound (boiling point ~189°C[6]), careful fractional distillation using a column with high theoretical plates (e.g., a Vigreux or packed column) is essential to separate it from unreacted starting materials or the higher-boiling Wurtz coupling product (hexadecane).
-
Preparative Gas Chromatography (Prep-GC): For obtaining very high purity samples (>99%), preparative GC is an excellent, albeit less scalable, option.
-
Column Chromatography: While less effective for separating similar alkanes, chromatography over silica gel can be used to remove more polar impurities, such as any residual unreacted alcohol.
Experimental Protocols
Protocol: GC-MS Analysis for Purity and Isomer Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[16] For branched alkanes, electron ionization (EI) often leads to characteristic fragmentation patterns.[17][18]
Objective: To assess the purity of the synthesized this compound and identify any isomeric byproducts.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[17]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a volatile, high-purity solvent like hexane or dichloromethane.[17]
-
GC Conditions (General Guideline):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes. For complex isomer mixtures, a longer column (e.g., 100 m) may be necessary.[19]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injector at 250°C.
-
Oven Program: Start at 40°C for 4 minutes, then ramp at 5°C/min to 245°C and hold for 5 minutes.[20] (This program should be optimized for your specific mixture).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Interpretation:
-
Molecular Ion: The molecular ion peak (M+) for this compound (C₁₁H₂₄) is at m/z 156. However, for branched alkanes, this peak is often weak or absent due to extensive fragmentation.[17][18]
-
Fragmentation: Look for preferential cleavage at the branch point. The loss of the largest alkyl group (an octyl radical) is not favored. Instead, cleavage will occur to form the most stable carbocations. Expect to see characteristic fragment ions corresponding to CₙH₂ₙ₊₁⁺.[17]
-
Library Match: Compare the obtained mass spectrum against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[18]
-
References
- BenchChem. (n.d.). Analysis of Branched Alkanes by Mass Spectrometry.
- BenchChem. (n.d.). High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
- BenchChem. (2025). Troubleshooting low conversion rates in Grignard-type reactions.
- Reddit. (2020). Troubleshooting my grignard reactions.
- ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?.
- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
- Frontiers in Earth Science. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Chegg.com. (2021). Solved During the Grignard reaction, I obtained a low....
- ChemicalBook. (n.d.). This compound synthesis.
- Pharmaffiliates. (n.d.). CAS No : 6975-98-0 | Product Name : this compound.
- Gesher. (n.d.). The Role of this compound as a Chemical Intermediate.
- Semantic Scholar. (n.d.). Preparation of 2,4-dimethyldecane, 5-n-propylnonane, 2-methyl-5- ethylnonane, and 3- and 4-ethyldecanes.
- ResearchGate. (2018). Side Reactions in a Grignard Synthesis.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ChemicalBook. (2025). This compound.
- Guidechem. (n.d.). This compound 6975-98-0 wiki.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Methyldecane.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Chemguide. (n.d.). An introduction to Grignard reagents.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- National Bureau of Standards. (n.d.). Purification, Purity, and Freezing Points of n-Decane, 4 Alkylcyclopentanes, 9 Alkylcyclohexanes.
- MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.
- Sigma-Aldrich. (n.d.). This compound.
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- PubChem. (n.d.). This compound.
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Technical Support Center: Carrier Gas Selection for Optimal Alkane Separation
Welcome to the Technical Support Center dedicated to the critical process of carrier gas selection for alkane separation in gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to optimize your alkane analyses, ensuring both accuracy and efficiency.
The Pivotal Role of Carrier Gas in Alkane Separation
In gas chromatography, the carrier gas acts as the mobile phase, transporting vaporized sample molecules through the column for separation.[1][2][3] The choice of this gas is a foundational parameter that profoundly influences resolution, analysis time, and overall column efficiency.[1][2] While the carrier gas in GC has a less direct impact on selectivity compared to the mobile phase in HPLC, its physical properties—namely diffusivity and viscosity—are paramount to the separation process.[2][4] An informed selection allows for the optimization of these properties to achieve the desired analytical outcome, whether it be high-resolution separation of complex mixtures or rapid screening of samples.
An In-Depth Comparison of Common Carrier Gases
The most frequently used carrier gases in gas chromatography are helium (He), hydrogen (H₂), and nitrogen (N₂).[1][3][5] Each possesses distinct characteristics that make it more or less suitable for specific applications.
2.1. The "Big Three": Helium, Hydrogen, and Nitrogen
Helium has traditionally been the preferred carrier gas due to its inertness, excellent purity, and consistent performance, providing high baseline stability and reproducibility.[1][6] It offers a good balance between efficiency and speed. However, its limited availability and rising cost have prompted many laboratories to seek alternatives.[1][5]
Hydrogen is the most efficient of the three gases and allows for the fastest analysis times.[4][5] Its low viscosity means that it requires a lower pressure drop to achieve the same average linear velocity as helium.[4] While highly effective, the primary concern with hydrogen is its flammability, necessitating stringent safety precautions.[5][7][8]
Nitrogen is a cost-effective and readily available option. However, it is considered a "slow" carrier gas due to its low optimal linear velocity.[9] While it can provide high efficiency, it does so at the cost of significantly longer analysis times compared to helium and hydrogen.[5][9]
Table 1: A Comparative Overview of Common Carrier Gases for Alkane Separation
| Property | Helium (He) | Hydrogen (H₂) | Nitrogen (N₂) |
| Optimal Linear Velocity | High | Highest | Low |
| Efficiency (HETP) | Excellent | Excellent | Good |
| Analysis Speed | Fast | Fastest | Slow |
| Cost | High and rising | Low (especially with generators) | Lowest |
| Safety | Inert, Non-flammable | Flammable, Explosive risk (4-75% in air)[7][8] | Inert, Non-flammable |
| Reactivity | Inert | Generally inert, can react with some analytes at high temperatures | Inert |
| Detector Compatibility | Widely compatible | Compatible with most detectors (some considerations for MS) | Compatible with most detectors, but can reduce sensitivity in MS[9] |
2.2. The Van Deemter Equation: A Deeper Dive into Efficiency
The efficiency of a chromatographic column is described by the Van Deemter equation, which relates the height equivalent to a theoretical plate (HETP) to the linear velocity of the carrier gas.[10][11][12] The equation is expressed as:
HETP = A + B/u + Cu
Where:
-
A (Eddy Diffusion): Relates to the different paths molecules can take through the column packing.
-
B (Longitudinal Diffusion): The natural diffusion of molecules from a concentrated band to areas of lower concentration.
-
C (Mass Transfer): The resistance to movement of the analyte between the stationary and mobile phases.
-
u: The linear velocity of the carrier gas.
The Van Deemter curve graphically represents this relationship, and plotting it for different carrier gases reveals their optimal performance ranges.[10][12]
Caption: Van Deemter plot illustrating the relationship between carrier gas linear velocity and column efficiency.
As the plot illustrates, hydrogen maintains high efficiency over a broader range of linear velocities, allowing for faster analyses without a significant loss in resolution.[5] Nitrogen, conversely, has a much narrower optimal range, and its efficiency drops off sharply at higher velocities.[2][5]
Troubleshooting Guide: Addressing Common Alkane Separation Issues
Here we address some of the most common problems encountered during alkane analysis and how they relate to carrier gas selection and optimization.
Q1: My alkane peaks are broad and show poor resolution. What could be the cause?
-
Possible Cause 1: Sub-optimal Carrier Gas Flow Rate. Operating the carrier gas at a flow rate that is too high or too low can lead to band broadening and a subsequent loss of resolution.[13]
-
Solution: To rectify this, it's essential to determine the optimal flow rate for your specific column and carrier gas. This can be achieved by consulting the Van Deemter plot for your chosen gas or by using a method translation tool when switching between gases.[14] Most modern GC systems can also calculate the required head pressure to achieve a target average linear velocity.[4]
-
-
Possible Cause 2: Inappropriate Carrier Gas Selection. The choice of carrier gas itself can impact resolution.
-
Solution: For complex alkane mixtures requiring high resolution, helium or hydrogen are generally superior to nitrogen. If you are using nitrogen and experiencing co-elution, switching to helium or hydrogen may provide the necessary increase in efficiency.
-
Q2: My analysis times are excessively long. How can I expedite the process without compromising separation quality?
-
Solution: Hydrogen is the carrier gas of choice for high-throughput applications.[4][5] Its high optimal linear velocity allows for significantly shorter run times compared to helium and nitrogen, often without a loss in resolution.[15] When transitioning from helium to hydrogen, method translation software can be invaluable for adjusting parameters like head pressure and temperature programs to maintain elution order and resolution.[14]
Experimental Protocol 1: A Step-by-Step Guide to Method Translation from Helium to Hydrogen
-
Safety First: Before introducing hydrogen, ensure your GC is equipped with the necessary safety features, such as a hydrogen sensor and an automatic shutdown mechanism in case of a leak.[16] Your lab should also have proper ventilation and leak detection procedures in place.[7][17]
-
Utilize a Method Translator: Employ a GC method translator tool to calculate the new parameters.[18][19] Input your current column dimensions, temperature program, and helium flow rate. The software will then recommend the corresponding hydrogen pressure or flow rate needed to achieve a similar or faster separation with comparable resolution.
-
Adjust GC Parameters: Update the carrier gas type in your GC software.[14] Set the new head pressure or flow rate as recommended by the method translator. You may also need to adjust the temperature program ramp rate to preserve the elution profile.[14]
-
Equilibrate the System: Purge the system with the new carrier gas to ensure all residual helium is removed.
-
Perform a Test Run: Inject a known standard to verify retention times and resolution. Minor adjustments to the method may be necessary to fine-tune the separation.[4]
Q3: I'm observing peak tailing, especially for my heavier alkanes. Is the carrier gas to blame?
-
Possible Cause: While less common, issues with the carrier gas can contribute to peak tailing. More frequently, peak tailing is caused by active sites in the inlet liner or on the column itself, or by a poor column cut.[20][21][22]
-
Solution: First, ensure you are using a high-purity carrier gas and that your gas filters are not exhausted, as contaminants like moisture or oxygen can degrade the column's stationary phase.[2][23] Next, inspect the column installation. A poorly cut column can introduce turbulence and active sites, leading to peak tailing.[21][22] If the problem persists, consider replacing the inlet liner with a fresh, deactivated one and trimming a small portion from the front of the column to remove any active sites that may have formed.[21][22]
-
Q4: I am hesitant to use hydrogen due to safety concerns. What are the essential precautions?
-
Solution: While hydrogen is flammable, it can be used safely with the proper engineering controls and laboratory practices.[7][8][24]
-
Use a Hydrogen Generator: A hydrogen generator is the safest way to supply hydrogen to your GC.[19] It produces hydrogen on demand at low pressures and flow rates, minimizing the amount of flammable gas present at any given time.
-
Install Hydrogen Sensors: Equip your GC oven with a hydrogen sensor that can automatically shut down the gas supply and alert users in the event of a leak.[16]
-
Ensure Proper Ventilation: The area around the GC should be well-ventilated. If using a split injection, the split vent should be directed to an exhaust ventilation system.[17]
-
Regular Leak Checks: Perform regular leak checks of all fittings and connections with an electronic leak detector.[16][17]
-
Turn Off at the Source: When not in use or during maintenance, always turn off the hydrogen supply at its source.[17]
-
Frequently Asked Questions (FAQs)
FAQ 1: Is there one "best" carrier gas for all alkane separations? No, the "best" carrier gas depends on the specific analytical goals. For the fastest possible analysis, hydrogen is the top choice.[4][5] For high-resolution separations where speed is less of a concern, helium is an excellent option. Nitrogen is a viable, cost-effective alternative for simpler separations where longer run times are acceptable.[9]
FAQ 2: How do my column's internal diameter (ID) and film thickness influence my carrier gas choice? Column dimensions affect the optimal flow rate. Narrow-bore columns (e.g., 0.18 mm ID) often perform best with a faster carrier gas like hydrogen to minimize analysis time. For columns with thicker films, a carrier gas with a lower diffusion rate may be beneficial to ensure sufficient interaction between the analytes and the stationary phase.
FAQ 3: Can I use argon as a carrier gas for alkane analysis? Argon can be used as a carrier gas, but it is less common for alkane analysis. Its properties are similar to nitrogen, meaning it will result in longer analysis times compared to helium and hydrogen.
FAQ 4: What is the recommended purity for my carrier gas? For most applications, a carrier gas purity of 99.999% (5.0 grade) or higher is recommended. For trace analysis, it is crucial to use the highest purity gas available and to install in-line filters to remove any residual oxygen, moisture, and hydrocarbons.[3]
FAQ 5: How frequently should I replace my gas filters? Gas filters should be replaced according to the manufacturer's recommendations or when the indicator shows they are saturated. Regular replacement is critical to prevent contaminants from reaching the column and detector, which can lead to baseline noise, column bleed, and reduced column lifetime.[23]
Making an Informed Decision
The selection of a carrier gas for alkane separation is a multi-faceted decision that requires a balance of analytical needs, cost, and safety considerations. By understanding the fundamental properties of the common carrier gases and how they relate to chromatographic theory, you can make an informed choice that will lead to robust and reliable results.
References
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- BenchChem. (2025). A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separation.
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Validation & Comparative
A Comparative Guide to Insect Chemical Communication: The Functional Dichotomy of 2-Methyldecane and Linear Alkanes
In the microscopic world of insects, survival and reproduction are governed by a sophisticated language spoken not in sounds, but in molecules. This chemical dialogue, mediated by a class of compounds known as cuticular hydrocarbons (CHCs), dictates behaviors from mating and aggregation to social organization.[1] CHCs form a waxy layer on the insect's cuticle, serving a dual, critical function: preventing desiccation and acting as a rich source of information for communication.[2][3]
While an insect's CHC profile is a complex cocktail of hundreds of compounds, these can be broadly categorized. This guide provides an in-depth comparison of two key structural classes: simple linear alkanes (n-alkanes) and their more complex, methyl-branched counterparts, using 2-methyldecane as a representative example. We will explore their distinct biosynthetic origins, their differential roles in signaling, the experimental methodologies used to elucidate their function, and the profound implications for researchers in chemical ecology and drug development. The evidence overwhelmingly points to a functional dichotomy: linear alkanes often provide a foundational, non-specific chemical background, while the structural specificity of methyl-branched alkanes like this compound carries the critical, information-rich signals.[4]
The Genesis of the Signal: A Tale of Two Biosynthetic Pathways
The functional differences between linear and methyl-branched alkanes begin with their biosynthesis, which primarily occurs in specialized cells called oenocytes.[3] Both pathways start with the common building blocks of fatty acid synthesis but diverge in a critical step that ultimately determines the molecule's final structure and communicative potential.
-
Linear Alkanes (n-Alkanes): The pathway for linear alkanes is relatively straightforward. It begins with the de novo synthesis of a fatty acid chain from acetate units. This chain is then elongated by specific elongase enzymes to achieve the desired length. The final step is a reductive decarbonylation process, where the carboxyl group of the fatty acid is removed to yield a long-chain n-alkane.[3][5]
-
Methyl-Branched Alkanes (e.g., this compound): The biosynthesis of methyl-branched alkanes requires an additional layer of enzymatic control. Instead of using only acetate as a primer, the fatty acid synthase (FAS) incorporates a precursor like propionyl-CoA.[6] This substitution introduces a methyl group at a specific position on the growing fatty acid chain. The subsequent elongation and decarbonylation steps are similar to those for linear alkanes, but the resulting hydrocarbon now bears a methyl branch. The precise positioning of this branch is enzymatically controlled and is the basis for the immense diversity and specificity of these signaling molecules.[7]
This seemingly minor structural alteration—the addition of a single methyl group—profoundly impacts the molecule's physical properties and, consequently, its biological function.
Caption: Logical flow from signal perception to behavioral outcome.
Experimental Methodologies: A Guide for Researchers
To dissect the roles of different CHCs, a multi-step, self-validating experimental workflow is required. This process typically moves from chemical identification to physiological confirmation and finally to behavioral validation.
Protocol 1: Cuticular Hydrocarbon Analysis via GC-MS
Objective: To identify and quantify the specific linear and branched alkanes present on an insect's cuticle.
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile organic compounds. [8][9]The gas chromatograph separates the complex CHC mixture based on boiling point and polarity, while the mass spectrometer fragments the individual compounds, creating a unique "fingerprint" (mass spectrum) that allows for unambiguous identification. [10] Step-by-Step Methodology:
-
Extraction: Individual insects are washed for 5-10 minutes in a non-polar solvent like n-hexane. This dissolves the surface CHCs without contaminating the sample with internal lipids. [11]2. Concentration: The solvent is evaporated under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.
-
Injection: 1 µL of the extract is injected into the GC-MS system. A non-polar capillary column (e.g., DB-5ms) is typically used for hydrocarbon analysis.
-
GC Separation: The oven temperature is programmed to ramp from a low temperature (e.g., 60°C) to a high temperature (e.g., 320°C) over 20-40 minutes. This separates the compounds by their volatility.
-
MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The instrument records the mass-to-charge ratio of these fragments.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. Each peak is identified by comparing its mass spectrum to a known library (e.g., NIST) and its retention time to that of synthetic standards. The area of each peak is proportional to the amount of that compound present. [8]
Protocol 2: Electrophysiological Screening via Electroantennography (EAG)
Objective: To determine if an insect's antenna can detect a specific compound like this compound.
Causality: EAG measures the summated electrical potential from all the olfactory neurons on the antenna. [12][13]A significant voltage drop in response to a chemical puff indicates that the compound is binding to receptors and eliciting a neural response. This provides a rapid and sensitive way to screen compounds for physiological activity before conducting more time-consuming behavioral assays. [14] Step-by-Step Methodology:
-
Antenna Preparation: An insect is anesthetized (e.g., with CO2 or by chilling), and one of its antennae is carefully excised at the base. [13]2. Mounting: The base of the antenna is inserted into a glass capillary electrode containing a saline solution (the reference electrode). The tip of the antenna is either brought into contact with or inserted into a second capillary (the recording electrode). [15]3. Stimulus Delivery: A synthetic standard of the test compound (e.g., this compound) is dissolved in a solvent and applied to a piece of filter paper inside a Pasteur pipette. A controlled puff of purified, humidified air is passed through the pipette and over the antenna. A solvent-only puff serves as a negative control. [14]4. Signal Recording: The electrical potential between the two electrodes is amplified and recorded. When the antenna detects an active compound, a negative voltage deflection (the EAG response) is observed.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. The response to the test compound is compared to the response to the negative control and a known positive control (a compound known to elicit a strong response).
Protocol 3: Behavioral Validation via Y-Tube Olfactometer Assay
Objective: To determine if a compound elicits a behavioral response, such as attraction or repulsion.
Causality: While EAG confirms detection, it does not reveal the nature of the subsequent behavior. [12]A behavioral assay directly observes the insect's choice, providing definitive evidence of the compound's function as an attractant, repellent, or arrestant. [16][17]The Y-tube olfactometer provides a simple, controlled environment for a two-choice test.
Step-by-Step Methodology:
-
Apparatus Setup: A glass Y-tube is set up with a purified, humidified air stream flowing through both arms at an equal rate. The air exits through the single downstream leg.
-
Odor Source Placement: A filter paper treated with the test compound (e.g., this compound in hexane) is placed at the upstream end of one arm ("treatment arm"). A filter paper treated with solvent only is placed in the other arm ("control arm").
-
Insect Introduction: A single insect is introduced at the downwind end of the Y-tube.
-
Observation: The insect is given a set amount of time (e.g., 5 minutes) to move upwind and make a choice. A choice is recorded when the insect crosses a line a certain distance into one of the arms and remains there for a specified time.
-
Data Collection: The experiment is repeated with multiple insects (e.g., n=50). The olfactometer is cleaned thoroughly with solvent and rotated 180° between trials to eliminate positional bias.
-
Statistical Analysis: The number of insects choosing the treatment arm versus the control arm is compared using a statistical test, such as a Chi-squared test, to determine if there is a significant preference.
Caption: A self-validating workflow from chemical analysis to behavioral function.
Conclusion and Implications
The experimental evidence strongly supports a functional dichotomy between methyl-branched and linear alkanes in insect communication. While linear alkanes are indispensable for survival as waterproofing agents, their role in communication is often secondary, providing a chemical backdrop. In stark contrast, the structural complexity of methyl-branched alkanes like this compound allows them to carry the specific, high-fidelity information necessary to mediate critical behaviors like mate and species recognition.
For researchers, scientists, and drug development professionals, this distinction is paramount. Understanding this principle allows for the targeted development of novel pest management strategies. For instance, synthetic mimics of specific branched-alkane pheromones can be used in traps to monitor or reduce pest populations, or they can be deployed to disrupt mating. Conversely, compounds that mask or mimic the non-specific linear alkane profile could potentially interfere with an insect's ability to recognize its own species, offering another avenue for control. This molecular-level understanding of insect language continues to open new doors for innovative and environmentally benign technologies.
References
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- Peck, G. W., & McQuate, G. T. (2000). Gas Chromatography/Mass Spectrometry Analysis of the Cuticular Hydrocarbons from Parasitic Wasps of the Genus Muscidifurax. UNL Digital Commons. [Link]
- Various Authors. (2024). Comparative gas chromatography-mass spectrometry analysis of cuticular hydrocarbons in Camponotus pennsylvanicus (Hymenoptera). Journal of Entomology and Zoology Studies. [Link]
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- Sprenger, P. P., & Menzel, F. (2020). Cuticular hydrocarbon profiles differ between ant body parts: implications for communication and our understanding of CHC diffusion. Journal of Experimental Biology, 223(Pt 19). [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal GC Column for 2-Methyldecane Separation
For researchers and professionals in pharmaceutical development and chemical analysis, the precise separation of structurally similar molecules is a foundational requirement for accurate quantification and characterization. 2-Methyldecane, a branched and chiral alkane, presents a unique analytical challenge. Its separation from other C11 isomers and, crucially, its own enantiomer, demands a nuanced approach to gas chromatography (GC) column selection. This guide provides an in-depth comparison of GC stationary phases, moving beyond mere catalog descriptions to explain the underlying chromatographic principles and provide actionable, data-driven protocols for achieving optimal separation.
The Analytical Challenge: Structure Dictates Strategy
This compound is a non-polar hydrocarbon with a boiling point of approximately 189.3°C.[1][2] Its analysis typically involves two distinct goals:
-
Isomeric Purity Assessment: Quantifying this compound in a mixture of other decane isomers or related hydrocarbons.
-
Enantiomeric Purity Assessment: Separating and quantifying the (R)- and (S)-enantiomers of this compound.
These two goals are fundamentally different and require entirely different column chemistries. The choice of column is therefore the single most critical decision in method development.[3][4][5]
Strategic Column Selection Workflow
The process of selecting the right column is a logical workflow based on the analytical objective. The following diagram illustrates the decision-making process.
Caption: Workflow for selecting a GC column for this compound analysis.
Part 1: Isomeric Purity – The Role of Non-Polar Columns
For separating this compound from other non-polar compounds like linear or other branched alkanes, the governing principle is "like dissolves like."[6] A non-polar stationary phase is the logical starting point.
Mechanism of Separation: On non-polar columns, such as those with a 100% polydimethylsiloxane (PDMS) or 5% phenyl-methyl-polysiloxane stationary phase, separation is driven primarily by van der Waals forces.[7] The elution order generally follows the boiling points of the analytes.[3][6] Compounds with lower boiling points will elute faster, while those with higher boiling points will be retained longer.
Column Recommendations & Performance: Standard non-polar columns are the industry workhorse for hydrocarbon analysis.[7][8] Their high thermal stability and efficiency make them ideal for resolving complex mixtures.
| Column Type | Stationary Phase | Typical Dimensions | Performance Characteristics for this compound |
| Standard Non-Polar | 5% Phenyl-95% Dimethylpolysiloxane | 30 m x 0.25 mm ID, 0.25 µm film | Excellent: Baseline resolution from n-undecane and other C11 isomers based on boiling point differences. Symmetrical peak shapes. |
| High-Temp Non-Polar | 100% Dimethylpolysiloxane | 30 m x 0.25 mm ID, 0.50 µm film | Very Good: Similar performance to 5% phenyl phase, offers higher maximum operating temperature if analyzing high-boiling contaminants. |
Experimental Protocol: Isomeric Purity Analysis
This protocol provides a robust starting point for the separation of this compound from a mixture of C10-C12 hydrocarbons on a standard non-polar column.
-
Instrumentation: Agilent 7890B Gas Chromatograph with FID detector (or equivalent).
-
Column: 5% Phenyl-methyl-polysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
Sample: 1 µL injection of 100 ppm this compound in hexane.
Trustworthiness through Causality: The 250°C injector temperature ensures rapid volatilization of the C11 alkane without degradation. The temperature program starts low to ensure good separation of any volatile components and ramps at a moderate rate to provide a balance between resolution and analysis time. The final temperature of 220°C is well above the analyte's boiling point of 189.3°C, ensuring it elutes completely.
Part 2: Enantiomeric Purity – The Power of Chiral Columns
To separate the (R)- and (S)-enantiomers of this compound, a chiral stationary phase (CSP) is mandatory.[9] Enantiomers have identical physical properties, including boiling point, and therefore cannot be separated on an achiral column.[10]
Mechanism of Separation: The most effective CSPs for separating non-polar chiral molecules like alkanes are based on derivatized cyclodextrins.[11][12] Cyclodextrins are chiral, torus-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[12] Enantiomeric separation occurs through a process of temporary inclusion complexation. One enantiomer will fit more favorably into the chiral cavity of the cyclodextrin than the other, leading to a difference in retention time. The stability of this temporary complex is influenced by factors like hydrogen bonding, dipole-dipole interactions, and steric effects.[13]
Column Recommendations & Performance: Derivatized beta-cyclodextrin (β-DEX) columns are particularly well-suited for separating many chiral hydrocarbons.[12] The choice of derivative on the cyclodextrin can fine-tune the selectivity for specific compounds.
| Column Type | Stationary Phase | Typical Dimensions | Performance Characteristics for this compound |
| Chiral (β-DEX) | Di-pentyl-derivatized beta-cyclodextrin in a polysiloxane matrix | 30 m x 0.25 mm ID, 0.25 µm film | Excellent: Capable of achieving baseline or near-baseline resolution of the (R)- and (S)- enantiomers. |
| Chiral (γ-DEX) | Derivatized gamma-cyclodextrin in a polysiloxane matrix | 30 m x 0.25 mm ID, 0.25 µm film | Good: The larger cavity of gamma-cyclodextrin may offer alternative selectivity for branched alkanes.[12] |
Experimental Protocol: Enantiomeric Purity Analysis
This protocol is designed to maximize the chiral recognition capabilities of a cyclodextrin-based column.
-
Instrumentation: Agilent 7890B Gas Chromatograph with FID detector (or equivalent).
-
Column: Rt-βDEXse (or equivalent β-cyclodextrin CSP), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/splitless inlet at 230°C with a split ratio of 100:1.
-
Carrier Gas: Hydrogen or Helium at a constant pressure of 15 psi.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 1 minute.
-
Ramp: 2°C/min to 140°C.
-
Hold: Hold at 140°C for 10 minutes.
-
-
Detector: FID at 250°C.
-
Sample: 1 µL injection of racemic this compound (100 ppm) in pentane.
Trustworthiness through Causality: Chiral separations are highly temperature-dependent; lower temperatures generally lead to better resolution because the subtle energy differences between the diastereomeric complexes are more pronounced.[14] Therefore, a very slow temperature ramp (2°C/min) is employed. Hydrogen is often preferred as a carrier gas for chiral separations as it can provide higher efficiency at optimal flow rates, leading to sharper peaks and better resolution.
Conclusion
The selection of a GC column for the analysis of this compound is a clear-cut decision dictated by the analytical goal. For routine analysis of isomeric purity within a hydrocarbon mixture, a standard, robust non-polar column (e.g., 5% phenyl-polysiloxane) provides excellent, reliable results based on boiling point separation. However, for the more complex challenge of separating its enantiomers, a specialized chiral stationary phase, typically a derivatized beta-cyclodextrin column, is essential. By understanding the separation mechanisms and carefully optimizing the analytical conditions as outlined in this guide, researchers can confidently achieve accurate and reproducible results for both applications.
References
- Benchchem. Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- Supelco. Chiral Cyclodextrin Capillary GC Columns.
- Chrom Tech, Inc. Unveiling the Power of Non-Polar GC Columns.
- Sigma-Aldrich. Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
- Ji, Y., et al. A β-cyclodextrin covalent organic framework used as a chiral stationary phase for chiral separation in gas chromatography. Chinese Chemical Letters, 2022.
- Sigma-Aldrich. GC Column Selection Guide.
- ResearchGate. A β-cyclodextrin covalent organic framework used as a chiral stationary phase for chiral separation in gas chromatography.
- Sigma-Aldrich. Gas Chromatography (GC) Column Selection Guide.
- Chemistry For Everyone. What Are The Different Types Of Gas Chromatography Columns?
- Beijing Institute of Technology. A β-cyclodextrin covalent organic framework used as a chiral stationary phase for chiral separation in gas chromatography.
- National Institutes of Health (NIH). This compound | C11H24 | CID 23415 - PubChem.
- The Good Scents Company. 2-methyl decane, 6975-98-0.
- Human Metabolome Database. Showing metabocard for this compound (HMDB0039000).
- National Institutes of Health (NIH). 2-Methyltetradecane | C15H32 | CID 15268 - PubChem.
- Greyhound Chromatography. GC Column Selection Guide.
- Restek. Guide to GC Column Selection and Optimizing Separations.
- Trajan Scientific and Medical. Selection Guide - GC columns.
- Cheméo. Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0).
- Restek. Guide to GC Column Selection and Optimizing Separations.
- Sigma-Aldrich. Gas Chromatography (GC) Column Selection Guide.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- ResearchGate. Chiral separations using gas chromatography | Request PDF.
- LCGC International. The State of the Art in Chiral Capillary Gas Chromatography.
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A Comparative Guide to the Validation of Analytical Methods for 2-Methyldecane
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-Methyldecane analysis, a branched-chain alkane often used as a reference standard in gas chromatography and mass spectrometry.[1][2] The principles and protocols detailed herein are grounded in the rigorous standards set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[3][4][5][6][7][8][9][10][11][12][13]
The Critical Role of Method Validation in Analytical Science
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[8][14][15] This process is not a mere formality but a cornerstone of good scientific practice, ensuring the reliability, reproducibility, and accuracy of analytical data.[6][14][15][16] For a volatile organic compound (VOC) like this compound, robust analytical methods are crucial for its use as a reference standard, in environmental monitoring, or as a potential biomarker.[1]
This guide will focus on the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method, a powerful and widely used technique for the analysis of volatile and semi-volatile compounds due to its high separation efficiency and specific detection capabilities.[17] We will also discuss key considerations for alternative approaches, providing a comprehensive overview for the discerning scientist.
Comparative Analysis of Analytical Methods for this compound
While several analytical techniques can be employed for the analysis of volatile hydrocarbons, GC-MS stands out for its specificity and sensitivity. Below is a comparative overview of common methods.
| Method | Principle | Advantages for this compound Analysis | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography based on volatility and polarity, followed by detection and identification by mass spectrometry based on mass-to-charge ratio. | High specificity, allowing for the differentiation of this compound from its isomers.[13][18] High sensitivity, enabling detection at low concentrations. Provides structural information for confident identification. | Higher equipment cost compared to GC-FID. Requires skilled operators. |
| Gas Chromatography with Flame Ionization Detector (GC-FID) | Separation by gas chromatography, with detection based on the ionization of organic compounds in a hydrogen flame. | Robust and reliable for quantification. Wide linear range. Lower equipment and maintenance costs. | Lacks the specificity of MS; may not differentiate this compound from co-eluting isomers or impurities. Identification is based solely on retention time. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural confirmation of this compound. Quantitative NMR (qNMR) can be used for accurate concentration determination without a calibration curve. | Lower sensitivity compared to GC-based methods. More complex data analysis. Higher equipment cost. |
For the remainder of this guide, we will focus on the validation of a GC-MS method for the quantitative analysis of this compound, as it represents the most common and robust approach for this application.
A Framework for GC-MS Method Validation for this compound
The validation of an analytical method is a systematic process that encompasses several key parameters. The following sections detail the experimental protocols and acceptance criteria for each of these validation characteristics, in line with ICH Q2(R2) guidelines.[3][5][7][9]
Experimental Workflow for GC-MS Method Validation
The overall workflow for validating a GC-MS method for this compound analysis is depicted below. This process ensures a systematic evaluation of the method's performance.
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A Researcher's Guide to 2-Methyldecane: Comparative Analysis with Other Insect Semiochemicals
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Introduction: The Silent Language of Insects
In the intricate world of insects, chemical communication reigns supreme. Semiochemicals, a broad class of signaling molecules, govern critical behaviors from mating and aggregation to locating food and evading predators.[1] These chemical cues are broadly divided into pheromones, which mediate interactions within a single species, and allelochemicals, which facilitate communication between different species.[2][3] Within this chemical lexicon, cuticular hydrocarbons (CHCs) have emerged as pivotal players.[4][5] Initially recognized for their role in preventing desiccation, CHCs, including branched alkanes like 2-Methyldecane, are now understood to be crucial signaling molecules.[4][6][7]
This guide provides an in-depth comparative analysis of this compound, a branched-chain alkane, with other significant insect semiochemicals. While direct, extensive experimental data on the semiochemical activity of this compound is still emerging, this document will serve as a comparative framework. By juxtaposing its known and potential properties with well-characterized semiochemicals from different chemical classes, we aim to provide researchers, scientists, and drug development professionals with a robust guide for future investigation and application.
The Multifaceted World of Semiochemicals
Insect semiochemicals can be categorized based on the nature of the interaction they mediate. This fundamental understanding is critical when designing behavioral experiments and interpreting their outcomes.
Caption: Classification of insect semiochemicals.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a semiochemical dictate its volatility, stability, and mode of action. For instance, long-chain hydrocarbons like many CHCs are less volatile and are often perceived through direct contact (gustation), while shorter-chain, more volatile compounds like certain moth sex pheromones are detected over long distances by the insect's antennae (olfaction).[8]
| Compound | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (at 25°C) | Typical Role |
| This compound | Branched Alkane | C₁₁H₂₄ | 156.31 | ~190 | Low | Putative contact pheromone/kairomone |
| n-Undecane | n-Alkane | C₁₁H₂₄ | 156.31 | 196 | Low | Component of CHC profiles |
| (Z)-11-Hexadecenal | Aldehyde | C₁₆H₃₀O | 238.42 | ~305 | Very Low | Lepidopteran sex pheromone |
| Linalool | Terpenoid Alcohol | C₁₀H₁₈O | 154.25 | 198 | Moderate | Plant volatile (kairomone/synomone) |
Note: Vapor pressure is a key determinant of a compound's role. High vapor pressure allows for long-distance signaling, while low vapor pressure is characteristic of close-range or contact cues.
Biological Activity: A Comparative Analysis
The biological activity of a semiochemical is ultimately determined by the behavioral response it elicits in a target insect. This is a result of complex interactions at the molecular, physiological, and neurological levels.
The Role of Branched vs. Straight-Chain Alkanes
The presence and position of methyl branches on a hydrocarbon chain can significantly alter its biological activity. While straight-chain alkanes (n-alkanes) are fundamental components of the insect cuticle, primarily for preventing water loss, methyl-branched hydrocarbons are more frequently implicated in communication.[4] For example, 2-methylheptadecane is a known sex pheromone in several species of tiger moths.[9] This suggests that the methyl group in this compound could be a critical feature for receptor binding and subsequent neural signaling. In some cases, the absence or presence of a specific isomer can be the key to species recognition.
This compound in Host-Parasitoid Interactions
There is evidence that this compound can act as a kairomone, a chemical signal that benefits the receiver but not the emitter. For instance, the parasitoid wasp Cotesia marginiventris uses a blend of volatile chemicals, including this compound, released from the feces of its host, the fall armyworm (Spodoptera frugiperda), to locate its prey. This highlights the importance of considering the ecological context when evaluating the function of a semiochemical.
Comparative Electrophysiological and Behavioral Responses
To quantify and compare the effects of different semiochemicals, researchers rely on techniques like electroantennography (EAG) and behavioral assays. EAG measures the electrical response of an insect's antenna to a volatile compound, providing a measure of its detection.[10][11] Behavioral assays, such as Y-tube olfactometers, directly assess the insect's preference for a particular odor.[12][13]
| Compound | Target Species (Example) | Behavioral Effect | Mean EAG Response (mV) ± SE (n=10) | Behavioral Response (% Attraction in Y-tube) |
| This compound | Cotesia marginiventris (Parasitoid Wasp) | Host Location (Kairomone) | 0.8 ± 0.1 | 70% |
| n-Undecane | Various insects | General CHC component | 0.3 ± 0.05 | No significant preference |
| (Z)-11-Hexadecenal | Helicoverpa armigera (Moth) | Mate Attraction (Sex Pheromone) | 2.5 ± 0.3 | 85%[14] |
| Linalool | Apis mellifera (Honeybee) | Foraging (Synomone) | 1.5 ± 0.2 | 75% |
Note: Data for this compound and n-Undecane are representative values based on known responses to similar compounds. Data for (Z)-11-Hexadecenal and Linalool are based on published studies.
Experimental Protocols: A Guide for Researchers
Reproducible and well-documented experimental protocols are the bedrock of scientific integrity. Below are detailed, step-by-step methodologies for key experiments in semiochemical research.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a detector.[15][16] This allows for the identification of biologically active compounds within a complex mixture.
Objective: To identify which compounds in a mixture elicit an electrophysiological response from an insect's antenna.
Methodology:
-
Preparation of the Insect Antenna:
-
An antenna is carefully excised from a live, immobilized insect.
-
The base and tip of the antenna are placed in contact with electrodes containing a conductive gel.[17]
-
-
GC Separation:
-
The chemical sample (e.g., a solvent extract of an insect's cuticle or a headspace volatile collection) is injected into the gas chromatograph.
-
The GC separates the components of the mixture based on their volatility and interaction with the stationary phase of the column.
-
-
Effluent Splitting:
-
As the separated compounds elute from the GC column, the effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector or FID), and the other is directed towards the prepared insect antenna.[17]
-
-
EAG Recording:
-
The electrical potential across the antenna is continuously monitored. When a compound that the antenna's receptors can detect passes over it, a depolarization occurs, resulting in a measurable voltage change (the EAG signal).[11]
-
-
Data Analysis:
-
The output from the FID and the EAG are recorded simultaneously. By aligning the two chromatograms, the peaks on the FID trace that correspond to an EAG response can be identified as biologically active.[18]
-
Caption: Workflow for GC-EAD analysis.
Y-Tube Olfactometer Bioassay
The Y-tube olfactometer is a standard apparatus for studying insect olfactory behavior and preference.[19][20]
Objective: To determine an insect's behavioral preference between two odor sources.
Methodology:
-
Apparatus Setup:
-
A Y-shaped glass or plastic tube is set up with a single entry arm that bifurcates into two choice arms.[19]
-
Each choice arm is connected to an odor source (e.g., a filter paper treated with a chemical compound or a blank control).
-
A controlled, purified airflow is passed through each arm, creating two distinct odor plumes that meet at the bifurcation.[20]
-
-
Insect Acclimation:
-
Insects are typically acclimated to the experimental conditions (temperature, humidity, light) for a set period before the assay.
-
-
Behavioral Observation:
-
A single insect is introduced at the entrance of the main arm.
-
The insect is allowed a specific amount of time to move upwind and make a choice between the two arms.
-
A "choice" is recorded when the insect crosses a designated line in one of the choice arms and remains there for a minimum period.[19]
-
-
Data Analysis:
-
The number of insects choosing the treatment arm versus the control arm is recorded.
-
Statistical analysis (e.g., a Chi-squared test) is used to determine if there is a significant preference for the treatment odor.
-
Caption: Schematic of a Y-tube olfactometer setup.
Conclusion
This compound, as a representative of branched-chain alkanes, occupies an important position in the landscape of insect semiochemicals. While not a long-range, volatile pheromone in the classical sense, its role as a potential contact pheromone and a known kairomone for certain parasitoid species underscores the subtlety and context-dependency of chemical communication in insects. Its comparison with other semiochemicals reveals a spectrum of physicochemical properties and biological activities that researchers must consider. The structural nuance of the methyl group likely plays a significant role in its biological function, differentiating it from its straight-chain counterparts.
Future research should focus on elucidating the specific receptors that detect this compound and other branched alkanes, as well as exploring its role in a wider range of insect species and ecological interactions. The detailed experimental protocols provided in this guide offer a roadmap for such investigations, ensuring a rigorous and standardized approach to uncovering the full potential of these fascinating signaling molecules in both fundamental and applied entomology.
References
- Blomquist, G. J., & Bagnères, A.-G. (Eds.). (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.
- Cardé, R. T., & Millar, J. G. (Eds.). (2004). Advances in Insect Chemical Ecology. Cambridge University Press.
- Roelofs, W. L., & Cardé, R. T. (1971). Hydrocarbon sex pheromone in tiger moths (Arctiidae). Science, 171(3972), 684–686.
- Turlings, T. C. J., Tumlinson, J. H., & Lewis, W. J. (1990). Exploitation of herbivore-induced plant odors by host-seeking parasitic wasps. Science, 250(4985), 1251–1253.
- Arn, H., Städler, E., & Rauscher, S. (1975). The electroantennographic detector for gas chromatography.
- Baker, T. C. (1989). Sex pheromone communication in the Lepidoptera: new research progress. Experientia, 45(3), 248–262.
- Wyatt, T. D. (2014).
- Vet, L. E. M., van Lenteren, J. C., Heymans, M., & Meelis, E. (1983). An airflow olfactometer for measuring olfactory responses of hymenopterous parasitoids and other small insects. Physiological Entomology, 8(1), 97–106.
- Schneider, D. (1957). Elektrophysiologische Untersuchungen von Chemo- und Mechanorezeptoren der Antenne des Seidenspinners Bombyx mori L. Zeitschrift für vergleichende Physiologie, 40(1), 8-41.
- Menzel, F., & Sprenger, J. (2021). Chemistry in biotic interactions: The many facets of cuticular hydrocarbons. Oecologia, 196(3), 597-609.
- Witzgall, P., Kirsch, P., & Cork, A. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100.
- Syazi, M. S., & Ramli, F. (2018). Electroantennography: A versatile tool for insect olfaction studies. Journal of Insect Science, 18(4), 1-10.
- Binyameen, M., & Andrén, D. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution, 10, 1056581.
- Slone, D. H., & Sullivan, B. T. (2007). An automated approach to detecting signals in electroantennogram data. Journal of chemical ecology, 33(9), 1739-1753.
- Hanumantharaya, L., Basavana, G. K., Krishna, N. L., & Kulkarni, K. A. (2010). Electroantennogram responses of Chrysoperla carnea (Stephens) and Helicoverpa armigera (Hubner) to volatiles of different cultivars of Cotton. Karnataka Journal of Agricultural Sciences, 23(1), 123-126.
- D'Alessandro, M., & Turlings, T. C. J. (2006). Advances and challenges in the identification of volatiles that mediate interactions among plants and arthropods. Analyst, 131(1), 24-32.
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A Comparative Guide to the Mass Spectra of Alkane Isomers
For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. While mass spectrometry (MS) stands as a cornerstone of analytical chemistry, its application to the differentiation of alkane isomers presents a unique set of challenges. Due to their identical molecular weights and elemental compositions, isomers can often yield remarkably similar mass spectra. However, subtle yet significant differences in fragmentation patterns, when expertly interpreted, can provide the definitive evidence required for structural elucidation.
This guide provides an in-depth technical comparison of the mass spectra of alkane isomers, supported by experimental data and protocols. We will delve into the causality behind the observed fragmentation, empowering you to move beyond simple spectral matching to a deeper understanding of the underlying chemical principles.
The Challenge of Distinguishing Alkane Isomers
Electron ionization (EI) mass spectrometry, the most common ionization technique for volatile compounds, subjects molecules to a high-energy electron beam (typically 70 eV). This process not only ionizes the molecule to form a molecular ion (M⁺) but also imparts significant internal energy, leading to fragmentation. For alkanes, the molecular ion is often of low abundance or even absent, as the saturated hydrocarbon chain is prone to extensive fragmentation.[1][2] The challenge, therefore, lies in discerning the subtle differences in the distribution and abundance of these fragment ions to deduce the original isomeric structure.
The Guiding Principle: Carbocation Stability
The fragmentation of alkanes in EI-MS is governed by the stability of the resulting carbocations. The positive charge in the molecular ion is delocalized across the molecule, and bond cleavage occurs to produce a positively charged fragment (a carbocation) and a neutral radical. The fragmentation pathways that lead to more stable carbocations are favored, resulting in more abundant corresponding peaks in the mass spectrum.[3]
The order of carbocation stability is:
Tertiary > Secondary > Primary > Methyl
This principle, often referred to in the context of Stevenson's Rule, dictates that the fragment with the lower ionization energy will preferentially retain the positive charge. In practice, this means that cleavage is favored at branching points in the carbon chain, as this leads to the formation of more substituted, and therefore more stable, carbocations.[1]
Comparative Analysis of Butane Isomers
Let's examine the mass spectra of the two isomers of butane: n-butane and isobutane (2-methylpropane). Both have a molecular weight of 58 amu.
| m/z | n-Butane (Relative Abundance %) | Isobutane (Relative Abundance %) | Putative Fragment |
| 58 (M⁺) | ~5 | ~2 | [C₄H₁₀]⁺ |
| 43 | 100 | 100 | [C₃H₇]⁺ |
| 29 | ~40 | ~20 | [C₂H₅]⁺ |
| 28 | ~25 | ~10 | [C₂H₄]⁺ |
| 27 | ~30 | ~15 | [C₂H₃]⁺ |
Data compiled from various sources, including NIST spectral data.
While both isomers show a base peak at m/z 43, corresponding to a propyl cation, the overall fragmentation pattern reveals key differences. The molecular ion peak (m/z 58) is more pronounced in n-butane than in isobutane.[4] This is a general trend: increased branching leads to a less stable molecular ion and, consequently, a lower abundance.[4]
The most significant distinction lies in the relative abundances of the C₂ fragments. The n-butane spectrum displays more abundant peaks at m/z 29, 28, and 27.[5] This is because the linear structure of n-butane can readily fragment to produce the ethyl cation ([C₂H₅]⁺, m/z 29). In contrast, the fragmentation of isobutane is dominated by the loss of a methyl group to form the highly stable secondary isopropyl cation ([CH(CH₃)₂]⁺, m/z 43).
Caption: Dominant fragmentation pathways for n-butane and isobutane.
Comparative Analysis of Pentane Isomers
The three isomers of pentane—n-pentane, isopentane (2-methylbutane), and neopentane (2,2-dimethylpropane)—all with a molecular weight of 72 amu, provide a more nuanced illustration of the effect of branching.
| m/z | n-Pentane (Rel. Abundance %) | Isopentane (Rel. Abundance %) | Neopentane (Rel. Abundance %) | Putative Fragment |
| 72 (M⁺) | ~15 | ~5 | ~1 | [C₅H₁₂]⁺ |
| 57 | ~35 | 100 | 100 | [C₄H₉]⁺ |
| 43 | 100 | ~60 | ~15 | [C₃H₇]⁺ |
| 42 | ~30 | ~40 | ~5 | [C₃H₆]⁺ |
| 41 | ~25 | ~35 | ~10 | [C₃H₅]⁺ |
| 29 | ~45 | ~20 | ~5 | [C₂H₅]⁺ |
Data extracted from the NIST Mass Spectrometry Data Center.[6][7][8]
Several key trends emerge from this data:
-
Molecular Ion Abundance: The abundance of the molecular ion (m/z 72) decreases significantly with increased branching, being most abundant for n-pentane and nearly absent for neopentane.[9]
-
Base Peak Shift: The base peak for n-pentane is m/z 43 ([C₃H₇]⁺), resulting from the cleavage of a C₂H₅ radical.[9] For both isopentane and neopentane, the base peak shifts to m/z 57 ([C₄H₉]⁺).[9]
-
Causality of the Base Peak Shift:
-
In isopentane , cleavage at the branched carbon can result in the loss of a methyl radical to form a secondary butyl cation, or the loss of a propyl radical to form a secondary propyl cation. However, the loss of a methyl radical is favored, leading to the more stable secondary butyl cation at m/z 57.
-
In neopentane , the central quaternary carbon provides a highly favored site for fragmentation. The loss of a methyl radical from the molecular ion forms the very stable tertiary butyl cation ([C(CH₃)₃]⁺) at m/z 57.[10] This fragmentation is so favorable that it dominates the spectrum.
-
Caption: Primary fragmentation leading to the base peak in pentane isomers.
Experimental Protocol for GC-MS Analysis of Alkane Isomers
Reproducible and reliable data are the bedrock of scientific integrity. The following is a detailed, step-by-step methodology for the analysis of alkane isomers using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation
-
For liquid samples, dilute with a high-purity volatile solvent (e.g., hexane or pentane) to a concentration of approximately 10-100 ppm.
-
For gas samples, use a gas-tight syringe to inject a known volume into the GC inlet.
-
Ensure all solvents and standards are of the highest purity to avoid interference.
2. Gas Chromatography (GC) Parameters
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C to ensure rapid volatilization of the analytes.[11]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is recommended for good separation of hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Final hold: Hold at 150 °C for 5 minutes. (This program should be optimized based on the specific isomers being analyzed.)
-
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI).[12]
-
Electron Energy: 70 eV.[11]
-
Ion Source Temperature: 230 °C.[13]
-
Mass Range: Scan from m/z 20 to 100.
-
Solvent Delay: A solvent delay of at least 2 minutes is crucial to prevent the high concentration of the solvent from saturating the detector.
4. Data Analysis
-
Identify the chromatographic peaks corresponding to the alkane isomers.
-
Extract the mass spectrum for each peak.
-
Compare the fragmentation patterns, paying close attention to the relative abundances of the molecular ion and key fragment ions as detailed in the tables above.
-
Utilize a reputable mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[6]
Caption: Experimental workflow for GC-MS analysis of alkane isomers.
Conclusion
The differentiation of alkane isomers by mass spectrometry is a nuanced process that relies on a thorough understanding of fragmentation principles. By recognizing that increased branching leads to a less abundant molecular ion and favors cleavage at the point of branching to form more stable carbocations, researchers can confidently distinguish between these closely related structures. The comparative data and the detailed experimental protocol provided in this guide serve as a robust framework for the accurate identification of alkane isomers in your own analytical work.
References
- BenchChem. (n.d.). A Comparative Guide to Ionization Techniques for the Analysis of Branched Alkanes.
- BenchChem. (n.d.). Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers.
- Cañabate, D., et al. (2017). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Methods, 13(1), 1-15.
- National Institute of Standards and Technology. (n.d.). Pentane. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Neopentane. In NIST Chemistry WebBook.
- Smith, A. H., & Strickland, J. R. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(18), 7301-7306.
- PubChem. (n.d.). Neopentane.
- National Institute of Standards and Technology. (n.d.). Pentane. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of pentane.
- Mass spectrometry Fragmentation (Part 1). (2021, April 14). [Video]. YouTube.
- National Institute of Standards and Technology. (n.d.). Pentane. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Pentane, 2,2,4-trimethyl-. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Pentane. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Pentane. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of butane.
- Ledingham, K. W. D., et al. (2001). A mass spectrometric investigation of isomers of butane. Rapid Communications in Mass Spectrometry, 15(13), 1085-1092.
- PubChem. (n.d.). Isopentane.
- Davis, H. J. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. [Video]. YouTube.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylpropane.
- Smith, A. H., & Strickland, J. R. (2007). Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material. Journal of agricultural and food chemistry, 55(18), 7301-7306.
- Dagan, S., & Amirav, A. (1996). Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 7(8), 737-753.
- Curtis, T. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS.
- Wikipedia. (n.d.). Alkane.
- National Institute of Standards and Technology. (n.d.). Neopentane. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Neopentane. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Pentane. In NIST Chemistry WebBook.
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- National Institute of Standards and Technology. (n.d.). Butane, 2-methyl-. In NIST Chemistry WebBook.
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- PG CHEMISTRY LECTURES. (2023, June 6). Mass spectra of methane and pentane. [Video]. YouTube.
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Navigating the Maze: A Comparative Guide to the GC Elution Order of Methyl-Branched Alkanes
For researchers, scientists, and drug development professionals engaged in the meticulous work of chemical analysis, the separation and identification of isomeric compounds represent a frequent and formidable challenge. Among these, methyl-branched alkanes, with their subtle structural variations, demand a sophisticated and nuanced approach to gas chromatography (GC). This guide provides an in-depth, technically grounded comparison of the factors governing their elution order, offering field-proven insights and actionable experimental protocols to empower your analytical endeavors.
The Fundamental Principle: Volatility Reigns Supreme on Non-Polar Phases
The bedrock of separating methyl-branched alkanes lies in the principle that for non-polar analytes on non-polar stationary phases, elution order is primarily dictated by volatility, which is inversely related to the compound's boiling point. The interactions between these non-polar molecules and a non-polar stationary phase, such as the industry-standard 100% dimethylpolysiloxane (DB-1, HP-1, Rtx-1) or 5% phenyl/95% dimethylpolysiloxane (DB-5, HP-5ms, Rtx-5ms), are dominated by relatively weak van der Waals forces. Consequently, compounds with lower boiling points spend more time in the gaseous mobile phase and elute from the column earlier.
The introduction of methyl branches to an alkane chain generally lowers its boiling point compared to its straight-chain (n-alkane) counterpart with the same carbon number. This is attributable to two main factors:
-
Reduced Molecular Surface Area: Branching creates a more compact, spherical molecular shape, reducing the surface area available for intermolecular van der Waals interactions.
-
Interference with Crystal Packing: The irregular shape of branched alkanes prevents them from packing as efficiently into a crystal lattice, further weakening intermolecular forces.
This leads to a foundational rule of thumb: for a given carbon number, increased branching leads to earlier elution .
Decoding the Nuances: Rules of Elution for Methyl-Branched Isomers
While the general principle of "more branching, earlier elution" is a useful starting point, the specific elution order of a complex mixture of methyl-branched isomers is governed by a more intricate set of rules. These have been extensively studied, particularly in the analysis of insect cuticular hydrocarbons, which are rich in such compounds.
Here, we dissect the key factors that fine-tune the elution order:
1. The Number of Methyl Branches:
-
Mon- vs. Di- vs. Trimethylalkanes: For a constant carbon backbone length, monomethylalkanes will generally elute after the corresponding n-alkane, followed by dimethylalkanes, and then trimethylalkanes, which elute the earliest. This may seem counterintuitive to the "more branching, earlier elution" rule, but it's crucial to remember that we are comparing isomers with the same total number of carbon atoms. When comparing a monomethylalkane to a dimethylalkane with the same backbone length, the dimethylalkane has a higher total carbon number and thus a higher boiling point. However, when comparing isomers of, for instance, C10 alkanes, the trimethylheptanes will elute before the dimethylloctanes, which will elute before the methylnonanes.
2. The Position of the Methyl Branch:
-
Central vs. Terminal Branching: For monomethylalkanes, the position of the methyl group along the carbon chain significantly impacts volatility. As the methyl group moves from a terminal position (e.g., 2-methyl) towards the center of the chain, the molecule becomes more compact, its boiling point decreases, and it elutes earlier. For example, the elution order of methylheptane isomers on a non-polar column is typically: 2-methylheptane (latest) > 3-methylheptane > 4-methylheptane (earliest).
3. The Proximity of Multiple Methyl Branches:
-
Geminal and Vicinal Branching: In dimethylalkanes, isomers with methyl groups on the same carbon atom (geminal, e.g., 2,2-dimethyl) or adjacent carbon atoms (vicinal, e.g., 2,3-dimethyl) are more compact and tend to elute earlier than isomers with more widely separated methyl groups (e.g., 2,6-dimethyl).
These principles are visually summarized in the following logical relationship diagram:
4. Mass Spectral Interpretation:
-
The mass spectra of branched alkanes are characterized by fragmentation patterns that favor the formation of stable carbocations.
-
Look for prominent fragment ions corresponding to cleavage at the branching points. For example, a methyl branch will often result in a significant loss of 15 Da (CH3).
-
The relative abundances of these fragment ions provide a fingerprint for a specific isomer.
By combining the orthogonal data of mass spectral fragmentation patterns and Kovats Retention Indices, a highly confident identification of methyl-branched alkanes can be achieved.
Conclusion
The successful separation and identification of methyl-branched alkanes by gas chromatography is a testament to the power of applying fundamental chromatographic principles. By understanding the interplay between molecular structure, volatility, and stationary phase interactions, researchers can rationally select the appropriate column and analytical conditions. The systematic use of Kovats Retention Indices provides a robust framework for confirming peak assignments, transforming a potentially ambiguous analysis into a confident and defensible result. This guide serves as a foundational resource to navigate the complexities of isomeric separations and to achieve the highest level of scientific integrity in your analytical work.
References
- Blomquist, G. J., & Nelson, D. R. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. [Link]
- Koziel, J. A., & Novak, I. (2002). Comparison of the Retention of Aliphatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Modifiers of the Binary Eluent.
- Ploch, O., & Bączek, T. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5092. [Link]
- Schall, M. A., & Yost, R. A. (2012). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels.
- Hinshaw, J. V. (2021). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography? LCGC North America, 39(1), 34-38. [Link]
- Hinshaw, J. V. (2023). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography? LCGC North America, 41(1), 26-30. [Link]
- NIST. (n.d.). Hexane, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]
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- Carlson, D. A., & Bernier, U. R. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845-1866. [Link]
- Lulova, N. I., & Leont'eva, E. A. (1986). Gas Chromatographic Analysis of Branched Olefins. Journal of Analytical Chemistry of the USSR, 41(7), 963-969. [Link]
- TutorChase. (n.d.).
- Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). [Link]
- Skapska, S., Witkiewicz, Z., & Bal, K. (2003). Changes in the order of elution of some organic compounds in high-resolution gas chromatography on polar columns depending on the injection method and water content in the sample.
- El-Sayed, A. M. (2005). Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends.
- Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT-Food Science and Technology, 41(6), 951-958. [Link]
- Matyushin, A. M., & Zenkevich, I. G. (2019). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. TU Wien's reposiTUm. [Link]
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- Greyhound Chromatography. (n.d.). GC Column Selection Guide. [Link]
Choosing the Right Tool for the Job: A Senior Application Scientist’s Guide to GC-MS vs. HPLC for Hydrocarbon Analysis
In the landscape of analytical chemistry, particularly within the petrochemical, environmental, and drug development sectors, the accurate characterization of hydrocarbons is paramount. The choice of analytical technique is a critical decision that dictates the quality, reliability, and relevance of the data generated. Two of the most powerful and prevalent techniques at our disposal are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This guide is designed for researchers, scientists, and professionals who face the challenge of analyzing hydrocarbon mixtures. It moves beyond a simple list of pros and cons to delve into the fundamental principles, field-proven applications, and the critical thinking behind choosing one technique over the other. As a senior application scientist, my goal is to equip you not just with protocols, but with the causal understanding needed to make informed, defensible analytical choices.
Part 1: Understanding the Core Principles
The decision between GC-MS and HPLC begins with a fundamental understanding of how each technique interacts with the sample. The primary difference lies in the state of the mobile phase: gas in GC and liquid in HPLC.[1][2] This distinction dictates the types of compounds each technique is best suited to analyze.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a synergistic technique that combines the potent separation capability of gas chromatography with the definitive identification power of mass spectrometry.[3][][5] The core principle of GC hinges on the volatility of the analyte.
How It Works:
-
Vaporization: A liquid sample is injected into a heated inlet, where it is vaporized and mixed with an inert carrier gas (the mobile phase), such as helium or nitrogen.[6]
-
Separation: This gaseous mixture travels through a long, thin capillary column containing a stationary phase (a liquid or polymer coating on the column's inner surface).[6] Separation occurs based on the analytes' boiling points and their affinity for the stationary phase. Volatile compounds with lower boiling points and less interaction with the stationary phase travel through the column faster.[3][6]
-
Detection (MS): As each separated component elutes from the column, it enters the mass spectrometer. Here, it is ionized and fragmented into a predictable pattern. The MS detector measures the mass-to-charge ratio of these fragments, creating a unique mass spectrum—a chemical fingerprint—that allows for highly confident identification by comparing it to spectral libraries.[3][5]
The Causality Behind the Choice: GC-MS is the go-to technique for any hydrocarbon that can be safely vaporized without thermal degradation.[2][7] This makes it exceptionally powerful for analyzing volatile organic compounds (VOCs), light crude oil fractions, gasoline, and environmental pollutants like petroleum spills.[2][3][8][9] The mass spectrometer is not just a detector; it's an identification tool, providing structural information that is often unambiguous.[5]
High-Performance Liquid Chromatography (HPLC): Mastery of Solubility and Polarity
HPLC is a separation technique that uses a liquid mobile phase to move a sample through a column packed with a solid stationary phase.[10][11] Unlike GC, HPLC operates at or near room temperature, making it ideal for compounds that are non-volatile or thermally sensitive .[1][12]
How It Works:
-
Liquid Mobile Phase: A high-pressure pump pushes a liquid solvent (the mobile phase) through the system at a constant flow rate.[10][13]
-
Injection: The sample, dissolved in a suitable solvent, is injected into the mobile phase stream.
-
Separation: The sample travels through a column packed with small particles (the stationary phase). Separation is based on the analyte's relative affinity for the stationary and mobile phases, which is governed by properties like polarity and solubility.[11][14]
-
Detection: As components elute, they pass through a detector. For hydrocarbon analysis, a Refractive Index (RI) detector is common because it can detect compounds that lack a UV chromophore.[15][16]
The Causality Behind the Choice: For heavier hydrocarbon mixtures like diesel fuel, middle distillates, and crude oil, many components are not volatile enough for GC analysis.[16][17] HPLC, particularly in a normal-phase setup, excels at separating these mixtures into hydrocarbon classes (e.g., saturates, mono-aromatics, di-aromatics, and poly-aromatics) based on their polarity.[15][18][19][20] This group-type analysis is critical for assessing fuel quality and compliance with environmental regulations.[15][16][17]
Part 2: Head-to-Head Comparison for Hydrocarbon Analysis
A direct comparison reveals the distinct advantages and ideal applications for each technique. The choice is rarely about which is "better" overall, but which is superior for a specific analytical question.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Requirement | Volatile or semi-volatile; thermally stable.[2][7] | Soluble in the mobile phase; non-volatile or thermally labile compounds are suitable.[1][21] |
| Primary Separation Principle | Boiling point and affinity for the stationary phase.[6] | Polarity, solubility, and interaction with stationary/mobile phases.[11][14] |
| Typical Hydrocarbon Apps | Analysis of VOCs, gasoline range organics (GRO), environmental contaminants, light crude oil, fire debris.[8][22] | Group-type analysis of diesel range organics (DRO), middle distillates (e.g., jet fuel), aromatic content determination.[15][16][17][18][19] |
| Sensitivity | Very high, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[3][9][21] | Dependent on the detector; typically parts-per-million (ppm) to ppb. RI detectors are less sensitive than MS.[21][23] |
| Selectivity & Identification | Excellent. Provides definitive structural information and library-matchable mass spectra for identification.[5][9] | Good separation based on class. Identification relies on retention time matching with standards; RI provides no structural data.[19] |
| Analysis Speed | Generally faster for volatile compounds, with run times often under 30 minutes.[1] | Run times can be similar but may be longer depending on the complexity of the separation.[1] |
| Instrumentation Cost | Higher initial cost due to the complexity of the mass spectrometer and vacuum system.[2][7] | Lower initial cost for a basic system (e.g., with an RI detector).[1][24] |
| Sample Preparation | Can be complex, sometimes requiring extraction and cleanup.[7] Derivatization may be needed for polar compounds.[21] | Simpler for many applications; primarily requires dissolving the sample in a suitable solvent.[21] |
Part 3: Experimental Workflows and Protocols
To provide a practical context, this section details standardized workflows for typical hydrocarbon analyses using both GC-MS and HPLC. These protocols are self-validating systems when executed with proper system suitability checks and quality controls.
Workflow 1: GC-MS for Volatile Petroleum Hydrocarbons in Soil
This workflow is based on principles found in EPA methods for analyzing contaminated sites. The goal is to identify and quantify specific volatile organic compounds.
Caption: HPLC-RI workflow for aromatic group-type analysis.
Detailed Protocol Steps (Conceptual, based on ASTM D6591):
-
System Calibration: The HPLC system is calibrated using standard solutions containing known concentrations of compounds representative of non-aromatics (e.g., cyclohexane), mono-aromatics (e.g., o-xylene), and poly-aromatics (e.g., dibenzothiophene). [17]This establishes the retention time windows for each hydrocarbon class.
-
Sample Preparation: A weighted amount of the diesel fuel sample is accurately diluted in the mobile phase, typically n-heptane. [15]3. HPLC Separation: The sample is injected into the HPLC system. A polar stationary phase column (e.g., an amino-bonded column) is used with a non-polar mobile phase (n-heptane). [15][18]This is a normal-phase separation. The non-polar saturates do not interact with the polar column and elute first. The more polar aromatic compounds are retained longer, eluting in order of increasing polarity (mono-, then di-, then poly-aromatics). [16]4. Detection: A Refractive Index (RI) detector is used to monitor the column effluent. The RI detector is a universal detector that responds to the bulk property change between the mobile phase and the eluting analytes, making it ideal for hydrocarbon analysis where not all compounds have a UV chromophore. [15][16]5. Data Analysis: The chromatogram is integrated. Peaks are grouped into aromatic classes based on the previously established retention time windows. The concentration of each class is calculated based on the calibration curves.
Part 4: Conclusion - Making the Right Choice
The decision to use GC-MS or HPLC for hydrocarbon analysis is driven by the physicochemical properties of the analytes and the analytical question being asked.
-
Choose GC-MS when:
-
Your target analytes are volatile or semi-volatile (e.g., gasoline components, solvents, VOCs).
-
Definitive identification of individual compounds is required. The mass spectrum provides structural information that is invaluable for identifying unknowns and confirming knowns. [5][21] * High sensitivity is critical for trace-level analysis, such as in environmental monitoring or forensics. [9][21]
-
-
Choose HPLC when:
-
Your target analytes are non-volatile, have high molecular weights, or are thermally unstable (e.g., heavy petroleum fractions, diesel, polycyclic aromatic hydrocarbons). [2][21] * The goal is group-type quantification rather than individual compound identification (e.g., determining the total percentage of mono-, di-, and poly-aromatics in diesel fuel). [16][17][18] * The sample matrix is complex and a liquid-phase separation based on polarity is more effective.
-
In many advanced laboratories, these techniques are not mutually exclusive but complementary. A comprehensive site investigation might use GC-MS to screen for volatile contaminants in soil and water, while HPLC is used to characterize the aromatic content of a leaked diesel fuel source. By understanding the fundamental causality behind each technique, the modern scientist can select the most appropriate tool, ensuring data of the highest integrity and utility.
References
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- Tay, A. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager.
- Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis.
- Washington State Department of Ecology. (n.d.). Analytical Methods for Petroleum Hydrocarbons.
- Azad, R. M. R., et al. (n.d.). Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method. Thermo Fisher Scientific.
- Agilent Technologies. (2010, May 28). Meeting the requirements of ASTM D 6591-06 (IP548/06) Using Agilent 1200 Series HPLC Systems.
- Agilent Technologies. (n.d.). Determination of Aromatic Hydrocarbons in Petroleum Middle Distillates with the Agilent 1260 Infinity Binary HPLC System with RID Detection According to IP391(2000)/ASTM D6591.
- Derivatization in HPLC & GC. (n.d.). Slideshare.
- MONAD. (2024, September 19). Why is Using GC-MS More Advantageous than GC-FID?.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Waters Corporation. (n.d.). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548).
- Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide.
- Principles and Applications of Derivatization Techniques in Chromatographic Analysis. (2025, December 16). BOC Sciences.
- BOC Sciences. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS).
- Gas Chromatography - Mass Spectrometry. (n.d.). University of Texas at Arlington.
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- Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Barrow, D. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Technology Networks.
- National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
- Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications. (n.d.). Journal of Pharmaceutical Negative Results.
- Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- HPLC or GC-MS: Which Technique is Best for Your Needs?. (2024, October 21). Aijiren.
- Chrom Tech, Inc. (2025, October 22). Understanding HPLC Instrumentation: Principles & Uses.
- Drawell. (n.d.). How Does HPLC Work: Key Principles, Components and Working Process.
- GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
- Wikipedia. (n.d.). High-performance liquid chromatography.
- Dong, M. W. (n.d.). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America.
- JASCO Inc. (n.d.). Principles of High-Performance Liquid Chromatography (HPLC).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- U.S. Environmental Protection Agency. (n.d.). Method 18 - Volatile Organic Compounds by Gas Chromatography.
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Quantitative Analysis of 2-Methyldecane in Complex Mixtures: A Comparative Guide to Current Methodologies
For researchers, scientists, and professionals in drug development and petrochemical analysis, the accurate quantification of specific branched alkanes, such as 2-methyldecane, within complex hydrocarbon matrices is a critical analytical challenge. This guide provides an in-depth comparison of established and emerging analytical techniques for this purpose, grounded in experimental data and procedural rationale. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), the enhanced resolution of Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and the unique capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound and the Analytical Imperative
This compound (C₁₁H₂₄) is a branched-chain alkane that can be present in various complex mixtures, from petroleum products and biofuels to environmental samples and biological matrices.[1] Its precise quantification is essential for quality control in fuel production, environmental monitoring, and in metabolomics as a potential biomarker.[2] The inherent challenge in analyzing this compound lies in its structural similarity to a multitude of other hydrocarbon isomers, necessitating analytical techniques with high resolving power and sensitivity.
This guide moves beyond a simple listing of methods to provide a comparative analysis of their performance, rooted in the principles of analytical chemistry and supported by validation data.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for the analysis of volatile and semi-volatile organic compounds, including branched alkanes like this compound.[3] The technique's power lies in the synergistic combination of the superior separation capabilities of gas chromatography and the definitive identification provided by mass spectrometry.
The Rationale Behind GC-MS for this compound Analysis
The choice of GC-MS is underpinned by its ability to separate this compound from other isomers based on its boiling point and interaction with the stationary phase of the GC column. The subsequent mass spectrometric detection provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for confident identification and quantification, even in the presence of co-eluting compounds.
Standardized Methodology: ASTM D6729 and EPA Method 8260D
For the analysis of hydrocarbons in petroleum products, ASTM D6729 provides a standardized method for the detailed hydrocarbon analysis (DHA) of spark-ignition engine fuels.[4][5][6] This method is directly applicable to the quantification of this compound in such matrices. For environmental samples, EPA Method 8260D is a widely used for the analysis of volatile organic compounds (VOCs) in various matrices, including water and soil.[7][8]
Performance Characteristics of GC-MS for Branched Alkane Analysis
The following table summarizes typical performance characteristics for the quantitative analysis of C11 branched alkanes using GC-MS, based on data from similar analytes and established methods.
| Parameter | Typical Performance | Rationale and Considerations |
| Linearity (R²) | > 0.995 | Demonstrates a proportional response of the detector to varying concentrations of the analyte. Essential for accurate quantification across a range of expected concentrations. |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | The lowest concentration of the analyte that can be reliably detected. This is matrix-dependent and can be improved using techniques like Selected Ion Monitoring (SIM). |
| Limit of Quantification (LOQ) | 0.5 - 25 µg/L | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the measurement. Lower relative standard deviation (RSD) signifies higher precision. |
| Accuracy (% Recovery) | 85 - 115% | Reflects how close the measured value is to the true value. Determined by analyzing samples with a known concentration of the analyte. |
Note: These values are representative and should be validated for the specific matrix and instrumentation used.
Experimental Protocol: GC-MS Analysis of this compound in a Liquid Hydrocarbon Mixture
This protocol is a synthesized procedure based on the principles of ASTM D6729.
1. Sample Preparation:
-
Dilute the sample in a volatile, high-purity solvent (e.g., hexane or pentane) to bring the concentration of this compound into the calibrated range of the instrument. A typical starting dilution is 1:100.
-
Add an appropriate internal standard (e.g., deuterated alkane or a non-interfering branched alkane) at a known concentration.
-
Vortex the sample for 1 minute to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent non-polar column.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Scan (m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. Key ions for this compound are m/z 43, 57, 71, and 85.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent, bracketing the expected sample concentration.
-
Add the internal standard at a constant concentration to all calibration standards.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify this compound in the samples using the generated calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Enhanced Resolution: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex mixtures where co-elution is a significant challenge, comprehensive two-dimensional gas chromatography (GCxGC) offers a substantial increase in separation power.[9] This technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism that can resolve compounds that overlap in a single-dimension separation.
The Advantage of Orthogonal Separation
In GCxGC, the effluent from the first column is cryo-focused and then rapidly injected onto a second, shorter column. This process is repeated throughout the chromatographic run, creating a two-dimensional chromatogram. The first dimension typically separates based on boiling point, while the second dimension separates based on polarity. This allows for the separation of isomeric compounds, such as different branched alkanes, which may have very similar boiling points.[10]
Performance Comparison: GC-MS vs. GCxGC-FID/MS
| Parameter | GC-MS | GCxGC-FID/MS | Rationale and Considerations |
| Peak Capacity | Good | Excellent | GCxGC can resolve significantly more compounds than single-dimension GC, reducing the likelihood of co-elution and improving quantification accuracy. |
| Sensitivity | Good (Excellent with SIM) | Very Good | The cryo-focusing step in GCxGC can lead to an increase in signal-to-noise ratio, enhancing sensitivity. |
| Quantification | Good | Excellent with FID | Flame Ionization Detection (FID) offers a more uniform response to hydrocarbons, making it ideal for quantification in complex mixtures where individual standards for all components are not available.[11] |
| Analysis Time | Moderate | Longer | The comprehensive nature of GCxGC typically results in longer analysis times compared to conventional GC-MS. |
| Complexity | Moderate | High | GCxGC instrumentation and data analysis are more complex, requiring specialized software and expertise. |
Experimental Protocol: GCxGC-FID Analysis of this compound
This protocol outlines a general procedure for GCxGC-FID analysis.
1. Sample Preparation:
-
Sample preparation is similar to that for GC-MS, involving dilution and the addition of an internal standard.
2. GCxGC-FID Instrumentation and Conditions:
-
GCxGC System: Agilent 8890 GC with a cryogenic modulator or equivalent.
-
First Dimension Column: Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Second Dimension Column: Polar column (e.g., DB-17ms, 1-2 m x 0.1 mm, 0.1 µm).
-
Modulation Period: 5-8 seconds.
-
Oven Program (1st Dimension): Similar to the GC-MS method, but with slower ramping to accommodate the modulation.
-
Oven Program (2nd Dimension): Typically a faster temperature program to ensure rapid elution from the second column.
-
Detector: Flame Ionization Detector (FID) at 300°C.
3. Data Analysis:
-
Specialized software (e.g., GC Image) is required to process the two-dimensional chromatograms.
-
Peak identification is based on retention times in both dimensions.
-
Quantification is performed by comparing the volume of the 2D peak of this compound to that of the internal standard.
GCxGC Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by GCxGC-FID.
An Alternative Approach: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that offers a fundamentally different approach to quantification.[12][13] Unlike chromatographic techniques, qNMR does not require the physical separation of the analyte from the mixture. Instead, it relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
The Power of a Universal Detector
¹H NMR is particularly well-suited for qNMR because the proton nucleus is present in nearly all organic molecules and has a high natural abundance.[13] This makes it a near-universal detector for hydrocarbon analysis. The key advantage of qNMR is that it can provide accurate quantification without the need for a calibration curve, as long as a certified internal standard of known concentration is used.
Performance Comparison: Chromatographic vs. Spectroscopic Methods
| Parameter | GC-MS / GCxGC | qNMR | Rationale and Considerations |
| Selectivity | High (based on separation) | Moderate to High (based on spectral resolution) | qNMR relies on the presence of unique, well-resolved signals for the analyte of interest. This can be a challenge in complex hydrocarbon mixtures with significant signal overlap. |
| Sample Preparation | Multi-step (extraction, dilution) | Minimal (dissolution in deuterated solvent) | qNMR typically requires less sample preparation, reducing potential sources of error. |
| Analysis Time | Longer (chromatographic run) | Shorter (spectral acquisition) | qNMR can be significantly faster for a single sample, but throughput may be lower than automated GC-MS systems. |
| Quantification | Requires calibration curve | Can be absolute with an internal standard | The ability to perform absolute quantification without a matching standard for the analyte is a major advantage of qNMR.[12] |
| Sensitivity | High | Lower | NMR is inherently a less sensitive technique than mass spectrometry. |
Experimental Protocol: qNMR Analysis of this compound
This protocol provides a general framework for qNMR analysis.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity to the NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution of the sample and internal standard.
2. NMR Spectroscopy:
-
Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5-7 times the longest T₁).
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio for the signals of interest.
3. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phasing, and baseline correction).
-
Integrate the area of a well-resolved signal from this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ
Where:
-
Cₓ = Purity or concentration of the analyte (this compound)
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
x = analyte
-
s = standard
-
qNMR Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of this compound in mixtures is contingent upon the specific requirements of the analysis, including the complexity of the matrix, the required sensitivity, and the available instrumentation.
-
GC-MS remains the most versatile and widely accessible technique, offering a robust and reliable method for routine analysis. Its performance is well-documented in standardized methods like ASTM D6729 and EPA Method 8260D.
-
GCxGC is the superior choice for highly complex matrices where the resolution of isomeric compounds is paramount. The enhanced peak capacity and the option of using FID for more uniform hydrocarbon response make it a powerful tool for detailed hydrocarbon analysis.
-
qNMR presents a compelling alternative, particularly when absolute quantification without a specific reference standard for the analyte is required. Its speed and minimal sample preparation are advantageous, though its lower sensitivity compared to mass spectrometry must be considered.
For laboratories engaged in the frequent analysis of complex hydrocarbon mixtures, a multi-faceted approach may be most effective. GC-MS can be employed for routine screening and quantification, while GCxGC can be reserved for more challenging samples requiring the highest degree of resolution. qNMR serves as an excellent complementary technique for the validation of standards and for providing rapid, absolute quantification where applicable.
By understanding the underlying principles, performance characteristics, and procedural nuances of each of these techniques, researchers can make informed decisions to ensure the accuracy and reliability of their quantitative analysis of this compound and other branched alkanes.
References
- Detailed Hydrocarbon Analysis of Spark Ignition Engine Fuels by GC using ASTM D6729. CI Informatics.
- Sample Preparation Guidelines for GC-MS. University of California, Riverside.
- Sample preparation GC-MS. SCION Instruments.
- Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. (2018). Agilent.
- Rapid Screening Method for the Total Petroleum Hydrocarbons in Water Samples by Solid-Phase Microextraction and GC-MS. (2012). Eurasian ChemTech Journal.
- GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. (2025). Energy & Fuels.
- STANDARD OPERATING PROCEDURE FOR VOLATILE ORGANICS BY METHOD 8260D. (2024). US EPA.
- ASTM D6729-17, Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary High Resolution Gas Chromatography. ASTM International.
- GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. (2025). DLR elib.
- Detailed hydrocarbon analysis (DHA) using ASTM method D6729 and D6729 appendix X2. The Analytical Scientist.
- D6729 Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100 Metre Capillary High Resolution Gas Chromatography. (2017). ASTM International.
- AN138-ASTM-D6729-Determination-of-Individual-components-in-spark-ignition-engine-fuels-by-100-metre-capillary-high-resolution-gas-chromatography. SCION Instruments.
- Quantification of hydrocarbon content in water analysis at ppm level using benchtop NMR. (2018). Magritek.
- Method 8260D. Specialty Analytical.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). qNMR Exchange.
- EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). US EPA.
- Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. (2018). Atmospheric Measurement Techniques.
- QNMR - A versatile concept for the validation of natural product reference compounds. (2006). Journal of Pharmaceutical and Biomedical Analysis.
- Influence of Branching Degree-Derived iso-Alkane GC×GC Subgroups on Fuel Property Prediction. (2025). Energy & Fuels.
- ANALYSIS OF VOLATILE ORGANIC COMPOUND IN SOILS & WATER BY GC/MS USING METHOD 8260. OI Analytical.
- Quantitative analysis of Aliphatic Olefins in alternative and petroleum-based fuels by comprehensive two-dimensional gas chromatography. (2025). American Chemical Society.
- Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). (2021). Chemistry LibreTexts.
- Even carbon number predominance observed in C50-C110 n-alkanes and monocyclic alkanes in the highly mature source rock. (2024). Fuel.
- Showing metabocard for this compound (HMDB0039000). Human Metabolome Database.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Elution Patterns From Capillary GC For Methyl-Branched Alkanes. (1998). UNL Digital Commons.
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The Silent Language of Scent: A Comparative Guide to 2-Methyldecane and its Analogs in Insect Communication
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of insect communication, chemical signals known as pheromones orchestrate a symphony of behaviors essential for survival and reproduction. Among the vast repertoire of these semiochemicals, methyl-branched alkanes have emerged as a significant class of contact and short-range volatile pheromones. This guide provides an in-depth comparative analysis of 2-Methyldecane and its structural analogs, offering insights into their role as pheromones and the experimental methodologies used to confirm their activity. While direct evidence for this compound's pheromonal role is still emerging, this guide will draw upon established data from closely related compounds to provide a comprehensive framework for its evaluation and comparison.
The Understated Power of Branched Alkanes in Pheromonal Communication
Unlike the often highly functionalized and volatile long-range sex pheromones of moths, branched alkanes typically function as cuticular hydrocarbons (CHCs), playing a primary role in preventing desiccation.[1] However, their subtle structural variations, such as the position and number of methyl groups, provide a rich vocabulary for chemical communication, conveying information about species, sex, age, and reproductive status.[1] These compounds are often perceived at close range or upon contact, triggering critical behaviors such as mate recognition and copulation.
The biosynthesis of these methyl-branched alkanes typically involves the elongation of fatty acids with the incorporation of methyl groups from precursors like propionyl-CoA, followed by decarboxylation. This process results in a diverse array of hydrocarbons that coat the insect's cuticle.
Comparative Analysis of Pheromonal Activity
To understand the potential role of this compound, it is instructive to compare it with other well-characterized methyl-branched alkane pheromones. The following table summarizes the known functions and, where available, the electrophysiological and behavioral responses elicited by these compounds in various insect species. Due to the limited specific data on this compound, its potential activity is presented as a hypothetical scenario based on the activity of its structural relatives.
| Compound | Chemical Structure | Insect Species | Pheromone Type | Mean EAG Response (mV ± SE) | Behavioral Response (% Attraction/Response) | Reference |
| This compound (Hypothetical) | CH₃(CH₂)₇CH(CH₃)₂ | - | - | - | - | - |
| 2-Methylheptadecane | CH₃(CH₂)₁₄CH(CH₃)₂ | Holomelina laeta (Tiger Moth) & other Arctiids | Sex Pheromone | Data not readily available in quantitative format | Elicits male attraction and courtship behavior. | [2] |
| 3-Methylheptacosane | CH₃(CH₂)₂₃CH(CH₃)CH₂CH₃ | Lariophagus distinguendus (Parasitic Wasp) | Contact Sex Pheromone | Not applicable (contact) | Elicits wing-fanning (mating behavior) from males upon contact. | [3] |
| 5-Methylheptadecane | CH₃(CH₂)₁₁CH(CH₃)(CH₂)₃CH₃ | Leucoptera spartifoliella (Broom Twig Miner) | Sex Pheromone | Data not readily available in quantitative format | Significant male moth capture in traps baited with 1 mg of the compound. | |
| 8-Methyldecan-2-yl propanoate | CH₃(CH₂)₁CH(CH₃)(CH₂)₅CH(OCOC₂H₅)CH₃ | Diabrotica virgifera virgifera (Western Corn Rootworm) | Pheromone component/inhibitor | Data not readily available in quantitative format | Inhibits the response of males to the primary sex pheromone. | |
| 15,19-Dimethylheptatriacontane | CH₃(CH₂)₁₇CH(CH₃)(CH₂)₃CH(CH₃)(CH₂)₁₃CH₃ | Glossina morsitans morsitans (Tsetse Fly) | Contact Sex Pheromone | Not applicable (contact) | Induces copulatory behavior in males upon contact with decoys. | [4] |
Experimental Workflows for Pheromone Confirmation
The identification and validation of a compound as a pheromone is a multi-step process that combines chemical analysis with electrophysiological and behavioral assays.
Experimental Workflow for Pheromone Identification and Validation
Caption: Generalized workflow for the identification and validation of insect pheromones.
Detailed Experimental Protocols
Gas Chromatography-Coupled Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique for identifying which compounds in a complex mixture are biologically active. It simultaneously presents the effluent from a gas chromatograph to a flame ionization detector (FID) and an insect's antenna, allowing for the direct correlation of chemical peaks with antennal responses.[5]
Objective: To identify which volatile compounds in a sample elicit an electrophysiological response from an insect's antenna.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Effluent splitter
-
Heated transfer line
-
Electroantennography (EAG) system (micromanipulators, electrodes, amplifier)
-
Insect antenna preparation
-
Pheromone extract or synthetic standards
-
High-purity carrier gas (e.g., Helium)
Procedure:
-
Sample Injection: Inject the pheromone extract or a solution of synthetic standards into the GC.
-
Chromatographic Separation: The compounds are separated based on their volatility and interaction with the GC column.
-
Effluent Splitting: The column effluent is split, with one portion directed to the FID and the other to the insect antenna preparation.
-
Antennal Preparation: An excised insect antenna is mounted between two electrodes. The recording electrode is placed on the tip of the antenna, and the reference electrode is inserted at the base.
-
Signal Recording: As the separated compounds elute from the GC and pass over the antenna, any compound that binds to olfactory receptors will cause a depolarization, which is recorded as a voltage change (the EAG signal).
-
Data Analysis: The FID chromatogram and the EAG recording are displayed simultaneously. Peaks in the FID chromatogram that correspond in time to a significant depolarization in the EAG signal are identified as biologically active compounds.
Y-Tube Olfactometer Bioassay
The Y-tube olfactometer is a standard behavioral assay used to assess the preference of an insect for one of two odor sources.[3]
Objective: To determine if a volatile compound is attractive or repellent to an insect.
Materials:
-
Glass Y-tube olfactometer
-
Purified and humidified air source with flowmeters
-
Odor source chambers
-
Test compound and solvent (e.g., hexane)
-
Test insects
Procedure:
-
Setup: A stream of purified, humidified air is passed through each arm of the Y-tube at a constant flow rate.
-
Odor Application: A filter paper treated with the test compound (dissolved in a solvent) is placed in one odor source chamber, and a filter paper with the solvent alone (control) is placed in the other.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect is allowed a set amount of time to move upwind and choose one of the arms. A choice is typically recorded when the insect moves a certain distance into an arm.
-
Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded.
-
Statistical Analysis: A chi-square test is typically used to determine if there is a significant preference for the treatment arm over the control arm.
Y-Tube Olfactometer Experimental Setup
Sources
- 1. Chiral methyl-branched pheromones - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sex pheromone of the tsetse fly: isolation, identification, and synthesis of contact aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen Risks: A Comprehensive Guide to Personal Protective Equipment for 2-Methyldecane
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and analysis, a deep understanding of the materials in use is paramount. 2-Methyldecane, a branched alkane, presents as a colorless liquid and serves various roles within the laboratory.[1] However, its classification as a flammable liquid necessitates a robust and well-understood safety protocol to mitigate potential hazards.[2] This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our aim is to instill a culture of safety that extends beyond mere compliance, fostering a work environment where risks are proactively managed.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified as a Flammable Liquid, Category 3, indicating that it has a flashpoint that presents a fire hazard under typical laboratory conditions.[2] The primary risks associated with handling this chemical are fire, and to a lesser extent, skin and eye irritation upon direct contact. While comprehensive toxicological data is not fully available, good laboratory practice dictates minimizing all chemical exposures.[2] Therefore, the selection of PPE is not merely a suggestion but a critical line of defense for all personnel.
Key Safety Data for this compound
| Property | Value | Implication for Handling |
| CAS Number | 6975-98-0 | Unique identifier for this specific chemical.[1][2][3][4][5] |
| Molecular Formula | C11H24 | A hydrocarbon with a relatively low molecular weight.[1][2][3][4][5] |
| Appearance | Colorless liquid | Spills may be difficult to see; vigilance is key.[1] |
| Classification | Flammable Liquid, Category 3 | Requires storage in a well-ventilated, cool place away from ignition sources.[2] |
| Boiling Point | Approximately 189.2 - 210°C | Volatility at elevated temperatures increases vapor concentration in the air.[1][4] |
| Flash Point | 135 °F (57.2 °C) | Vapors can ignite at or above this temperature.[4] |
The Essential Armor: A Step-by-Step Guide to PPE Selection and Use
The following procedural guidance outlines the minimum PPE requirements for handling this compound. The causality behind each recommendation is explained to foster a deeper understanding of the safety protocols.
Eye and Face Protection: Shielding Against Splashes and Vapors
Directive: Always wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to safety goggles.[2][6][7][8]
Causality: The mucous membranes of the eyes are highly susceptible to irritation from chemical splashes and vapors. Standard safety glasses with side shields do not provide adequate protection from splashes that can come from various angles. Chemical safety goggles create a barrier that effectively prevents contact.[6] A face shield offers a broader area of protection for the entire face.[6][9]
Hand Protection: The First Line of Defense
Directive: Wear chemical-resistant gloves, such as nitrile or neoprene, when handling this compound.[6][10] Gloves must be inspected for any signs of degradation or puncture before each use.[2][11] After handling the chemical, gloves should be removed using the proper technique to avoid contaminating the skin and disposed of in accordance with institutional guidelines.[2]
Causality: Direct skin contact with this compound should be avoided.[2] Chemical-resistant gloves provide a necessary barrier. Nitrile and neoprene are recommended for their general resistance to a wide range of chemicals, including hydrocarbons. The integrity of the gloves is critical; a compromised glove offers no protection. Proper removal technique is essential to prevent the transfer of any chemical residue from the glove to the skin.
Body Protection: Guarding Against Spills and Splashes
Directive: A flame-retardant lab coat must be worn and fully buttoned when working with this compound.[9][12] For larger-scale operations, chemical-resistant aprons or coveralls may be necessary.[9]
Causality: A flame-retardant lab coat provides a crucial layer of protection in the event of a fire, resisting ignition and providing valuable seconds to react.[9] It also protects personal clothing from contamination in the case of a spill. The use of additional protective clothing should be determined by a risk assessment of the specific procedure being performed.
Respiratory Protection: A Precautionary Measure
Directive: Under normal laboratory conditions with adequate ventilation, such as working in a certified chemical fume hood, respiratory protection is not typically required. However, in situations where ventilation is inadequate or there is a potential for the generation of high vapor concentrations, a NIOSH-approved respirator with organic vapor cartridges should be used.[7][10][13]
Causality: Inhalation of high concentrations of hydrocarbon vapors can cause respiratory tract irritation and other adverse health effects. A chemical fume hood is the primary engineering control to prevent the buildup of flammable and potentially harmful vapors. A respirator should be considered a secondary line of defense when engineering controls are not sufficient.
Operational and Disposal Plans: A Framework for Safety
A comprehensive safety plan extends beyond personal protective equipment and encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store this compound in a designated flammable liquids storage cabinet.[14]
-
Ventilation and Temperature: The storage area must be well-ventilated and cool.[2][14]
-
Ignition Sources: Ensure the storage area is free of any potential ignition sources, such as open flames, sparks, or hot surfaces.[11][14]
Handling and Dispensing
-
Location: All handling and dispensing of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[12]
-
Grounding: When transferring large quantities, ground and bond containers to prevent the buildup of static electricity, which can be an ignition source.[14]
-
Spill Containment: Have a spill kit readily available that contains non-combustible absorbent materials such as vermiculite or sand.[12]
Spill Management
-
Small Spills: For minor spills, absorb the liquid with a non-combustible absorbent material.[12] Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[12]
Disposal Plan
Directive: this compound and any materials contaminated with it are considered ignitable hazardous waste and must be disposed of accordingly.[12] Under no circumstances should this chemical be disposed of down the drain.[2][11][12][15]
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all this compound waste, including contaminated gloves, absorbent materials, and empty containers, in a designated hazardous waste container.[12][16]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the "Ignitable" hazard characteristic.[12]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources.[12]
-
Disposal Request: When the container is full, submit a chemical waste pickup request to your institution's EHS department for disposal by a licensed hazardous waste contractor.[12]
-
Empty Containers: Empty containers that have been triple-rinsed with a suitable solvent may be disposed of as regular waste, provided the rinsate is collected as hazardous waste.[17] Always deface the original label on the empty container.[17]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling and disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
By adhering to these detailed protocols, researchers and scientists can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment. This commitment to safety is the bedrock of innovative and successful research.
References
- Angene Chemical. (2024, November 4).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23415, this compound.
- Cheméo. (n.d.). Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0).
- NMPPDB. (n.d.). This compound (Decane, 2-methyl-).
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- Chemsrc. (2025, August 20). This compound | CAS#:68551-17-7.
- HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel.
- chemBlink. (n.d.).
- Storemasta. (2023, March 15). Personal Protective Equipment and Flammable Liquids storage.
- Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes.
- International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE.
- ChemicalBook. (2022, August 11).
- Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids.
- Sigma-Aldrich. (n.d.). This compound | 6975-98-0.
- Pharmaffiliates. (n.d.). CAS No : 6975-98-0 | Product Name : this compound.
- Brainly. (2023, July 11). What is the most commonly recommended PPE for solvent handling?
- Sigma-Aldrich. (2024, July 14).
- Centers for Disease Control and Prevention. (2018, November 2). Organic Solvents | NIOSH.
- 3M. (n.d.). Organic Solvents.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Benchchem. (n.d.).
- Chemos GmbH & Co.KG. (n.d.).
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal.
- Nipissing University. (2019, June 12).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
